molecular formula C10H21ClN2O2 B153377 tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride CAS No. 189819-75-8

tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride

カタログ番号: B153377
CAS番号: 189819-75-8
分子量: 236.74 g/mol
InChIキー: KLOQZAJAQQKCNC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C10H21ClN2O2 and its molecular weight is 236.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

tert-butyl 4-aminopiperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12;/h8H,4-7,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOQZAJAQQKCNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373197
Record name tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189819-75-8
Record name tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride (CAS 189819-75-8)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride, a key chemical intermediate. It covers its chemical and physical properties, applications in research and development, representative experimental protocols, and essential safety and handling information.

Core Properties and Identification

This compound is a mono-Boc-protected diamine derivative widely used as a versatile building block in organic synthesis. Its structure, featuring a piperidine ring with a free primary amine at the 4-position and a nitrogen atom protected by the tert-butoxycarbonyl (Boc) group, makes it an invaluable intermediate in the construction of complex molecules, particularly within the pharmaceutical industry.[1][2][3] The hydrochloride salt form enhances its stability and ease of handling in laboratory settings.[1]

Physical and Chemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 189819-75-8[2][4]
Molecular Formula C₁₀H₂₀N₂O₂ · HCl[4]
Molecular Weight 236.74 g/mol [4][5]
Appearance Powder
Purity Typically ≥97-98%[2]
Boiling Point 277.3°C at 760 mmHg (for free base)[6]
InChI Key KLOQZAJAQQKCNC-UHFFFAOYSA-N[5]
SMILES Cl[H].CC(C)(C)OC(=O)N1CCC(N)CC1
Computed Molecular Descriptors

These values are computationally derived and provide insight into the molecule's behavior in biological and chemical systems.

DescriptorValueSource(s)
Topological Polar Surface Area 55.6 Ų[5][7]
Hydrogen Bond Donor Count 3[8]
Hydrogen Bond Acceptor Count 3[7][8]
Rotatable Bond Count 2[7]
Complexity 203[5][7]

Applications in Research and Drug Development

The unique bifunctional nature of this molecule, with one protected and one reactive amine, allows for selective chemical transformations, making it a staple in medicinal chemistry.[2] Its versatile structure can be incorporated into a wide variety of molecular scaffolds to develop novel therapeutic agents.[3]

Key application areas include:

  • Pharmaceutical Synthesis: It is a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of analgesics, anti-inflammatory drugs, and agents targeting neurological disorders.[1][2]

  • Peptide Chemistry: The Boc-protected amine allows for its use in peptide synthesis, enabling selective reactions and improving the efficiency of forming complex peptides.[1][2]

  • HIV Research: The piperidine moiety is a key component in the synthesis of CCR5 antagonists, which have shown potent anti-HIV-1 activity.[9]

  • Cannabinoid Receptor Ligands: It is used in the synthesis of diphenyl purine derivatives that act as peripherally selective cannabinoid receptor 1 (CB1) antagonists.[9]

  • Agrochemicals and Materials Science: Beyond drug discovery, it serves as an intermediate in the production of agrochemicals and in the development of advanced polymers, such as those used in drug delivery systems.[1][2]

Experimental Protocols & Workflows

While specific reaction conditions are substrate-dependent, the following sections outline representative protocols for the synthesis of the parent compound and its subsequent use in a common synthetic transformation.

Representative Synthesis Pathway

A common method for synthesizing the free base, 1-Boc-4-aminopiperidine, involves a two-step process starting from 4-piperidinecarboxamide. The final hydrochloride salt is then prepared by treating the free base with hydrochloric acid.

A patent describes a method involving the Boc-protection of 4-piperidinecarboxamide followed by a Hofmann rearrangement to yield the desired amine.[10]

G cluster_0 A 4-Piperidinecarboxamide B 1-Boc-4-piperidinecarboxamide A->B  Di-tert-butyl dicarbonate, Triethylamine, 20-25°C   C tert-Butyl 4-aminopiperidine- 1-carboxylate (Free Base) B->C  1. Br₂, NaOH(aq) 2. Reflux (Hofmann Rearrangement)  

Diagram 1: Representative synthesis of the free amine.

Methodology:

  • Boc Protection: 4-piperidinecarboxamide is dissolved in an aqueous solution with triethylamine.[10] Di-tert-butyl dicarbonate is added dropwise at room temperature (20-25°C), and the reaction is stirred for 8-10 hours.[10] After reaction completion, the pH is adjusted, and the product, 1-Boc-4-piperidinecarboxamide, is isolated via extraction and crystallization.[10]

  • Hofmann Rearrangement: The intermediate amide is added to a cold solution of bromine in aqueous sodium hydroxide.[10] The mixture is then heated to reflux for 3-5 hours.[10] After cooling and pH adjustment, the final product (free base) is extracted and can be purified by crystallization.[10]

  • Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride. The resulting precipitate is collected by filtration and dried.

General Workflow for Amide Coupling

A primary application of this building block is in amide bond formation, where the free amine at the C4 position acts as a nucleophile. The following workflow illustrates a typical amide coupling reaction.

G Start Start: Reagents & Solvents Step1 Dissolve Carboxylic Acid in Anhydrous Solvent (e.g., DMF) Start->Step1 Step2 Add Coupling Agent (e.g., HATU, EDC/HOBt) Step1->Step2 Step3 Add Amine & Non-nucleophilic Base (e.g., DIPEA, Et₃N) Step2->Step3 Step4 Stir Reaction Mixture (e.g., RT, 2-12 h) Step3->Step4 Step5 Aqueous Workup & Organic Extraction Step4->Step5 Step6 Purification (e.g., Flash Chromatography) Step5->Step6 End Final Product: Characterization (NMR, MS) Step6->End

Diagram 2: General workflow for an amide coupling reaction.

Methodology:

  • Preparation: The hydrochloride salt is typically converted to the free base in situ or prior to the reaction by treatment with a suitable base (e.g., triethylamine, DIPEA) and removal of the resulting ammonium salt.

  • Activation: A carboxylic acid is dissolved in an anhydrous aprotic solvent (e.g., DMF, DCM), followed by the addition of a peptide coupling agent (e.g., HATU, HBTU, EDC/HOBt) to form an activated intermediate.

  • Coupling: The free amine (tert-Butyl 4-aminopiperidine-1-carboxylate) and a non-nucleophilic base (e.g., DIPEA) are added to the activated carboxylic acid solution.

  • Reaction: The mixture is stirred at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup and Purification: The reaction is quenched with water, and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by flash column chromatography, to yield the desired amide.

Safety and Handling

This compound must be handled with appropriate care in a laboratory setting. The following information is derived from safety data sheets (SDS).

Hazard Identification:

  • Acute Oral Toxicity: Category 4.[11]

  • Skin Corrosion/Irritation: Category 1B.[11]

  • Serious Eye Damage/Irritation: Category 1.[11]

Handling and Personal Protective Equipment (PPE):

  • Use only under a chemical fume hood to avoid inhalation.[11]

  • Wear appropriate protective gear, including chemical safety goggles conforming to EN166, chemical-resistant gloves (inspected prior to use), and a lab coat.[11][12]

  • Avoid formation and inhalation of dust.[11][13] If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]

  • Wash hands thoroughly after handling and before breaks.[11]

Storage and Stability:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][13]

  • The compound is stable under normal storage conditions.[11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[11][12]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[11]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[11]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

References

In-Depth Technical Guide to 1-Boc-4-aminopiperidine HCl: Physical Constants and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical constants of 1-Boc-4-aminopiperidine hydrochloride (HCl), a key building block in modern pharmaceutical research and development. This document includes a compilation of its physical properties, detailed experimental protocols for their determination, and a representative synthetic workflow illustrating its application in the synthesis of advanced therapeutic agents.

Core Physical Constants

1-Boc-4-aminopiperidine HCl is a white to off-white solid widely utilized as a versatile intermediate in the synthesis of a variety of bioactive molecules, including analgesics and anti-inflammatory drugs.[1] Its stability and bifunctional nature, possessing both a protected amine and a free amine, make it an invaluable tool in medicinal chemistry.

Summary of Physical Data

The following table summarizes the key physical constants for 1-Boc-4-aminopiperidine HCl. It is important to note that some values are reported for the corresponding free base, 1-Boc-4-aminopiperidine, and are indicated as such.

Physical ConstantValueSource
Molecular Formula C₁₀H₂₁ClN₂O₂[1][2]
Molecular Weight 236.74 g/mol [1]
Appearance White to off-white solid/powder[1][3]
Purity ≥97% to ≥99% (HPLC)[2][3]
Melting Point 51 °C (for free base)[4]
Flash Point 121.5 °C[5]
Solubility Sparingly soluble in water; Soluble in Methanol[6][7]
Storage Conditions 0-8 °C, Store at -15°C, Keep in dark place, Sealed in dry, Room Temperature[1][5][7]

Experimental Protocols

Precise determination of physical constants is critical for the consistent application of chemical compounds in research and manufacturing. Below are detailed methodologies for key experiments.

Melting Point Determination

Objective: To determine the melting point range of 1-Boc-4-aminopiperidine HCl using a standard capillary melting point apparatus.

Materials:

  • 1-Boc-4-aminopiperidine HCl sample

  • Capillary tubes (closed at one end)

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Mortar and pestle

Procedure:

  • Ensure the 1-Boc-4-aminopiperidine HCl sample is completely dry and free of solvent. If necessary, dry the sample under vacuum.

  • Grind a small amount of the crystalline sample into a fine powder using a clean, dry mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the closed end of the tube on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.

  • Allow the apparatus to cool.

  • Prepare a new capillary with the sample and place it in the apparatus.

  • Set the heating rate to a slow, controlled rate of 1-2 °C per minute, starting from a temperature approximately 10-15 °C below the previously observed approximate melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).

  • The recorded range is the melting point of the sample.

Solubility Assessment

Objective: To qualitatively and semi-quantitatively assess the solubility of 1-Boc-4-aminopiperidine HCl in various solvents.

Materials:

  • 1-Boc-4-aminopiperidine HCl

  • A selection of common laboratory solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane)

  • Vials or test tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Qualitative Assessment:

    • To a series of labeled vials, add approximately 10 mg of 1-Boc-4-aminopiperidine HCl.

    • To each vial, add 1 mL of a different solvent.

    • Vortex each vial for 30 seconds.

    • Visually inspect for dissolution. Classify as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

  • Semi-Quantitative Assessment (for solvents showing good solubility):

    • Weigh a precise amount of 1-Boc-4-aminopiperidine HCl (e.g., 100 mg) into a vial.

    • Add a measured volume of the chosen solvent (e.g., 1 mL) in small increments, vortexing after each addition.

    • Continue adding solvent until the solid is completely dissolved.

    • Record the total volume of solvent required to dissolve the sample.

    • Calculate the approximate solubility in mg/mL or g/L.

Synthetic Workflow: Synthesis of a CCR5 Antagonist Precursor

1-Boc-4-aminopiperidine and its derivatives are crucial intermediates in the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists, which are a class of antiretroviral drugs used in the treatment of HIV-1.[8][9][10] The following workflow illustrates a generalized synthetic route.

Synthesis_Workflow Generalized Synthetic Workflow for a CCR5 Antagonist Precursor cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product start1 1-Boc-4-aminopiperidine HCl step1 Amide Coupling start1->step1 Base (e.g., DIEA) start2 Substituted Carboxylic Acid start2->step1 Coupling Agent (e.g., HATU) step2 Purification step1->step2 Crude Product product CCR5 Antagonist Precursor step2->product Purified Product

Caption: A simplified workflow for the synthesis of a CCR5 antagonist precursor.

This workflow demonstrates a common synthetic transformation where the primary amine of 1-Boc-4-aminopiperidine is acylated with a carboxylic acid to form an amide bond, a key linkage in many pharmaceutical compounds. The Boc-protecting group on the piperidine nitrogen prevents unwanted side reactions and can be removed in a subsequent step if required for further derivatization.

References

Navigating the Solubility of tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of tert-butyl 4-aminopiperidine-1-carboxylate hydrochloride in various organic solvents. Due to the limited availability of precise quantitative data in public literature, this guide synthesizes qualitative information and established chemical principles to offer valuable insights for laboratory applications. Furthermore, a detailed, standardized experimental protocol for determining solubility is presented, alongside a logical workflow for solvent selection and evaluation.

Understanding the Solubility Profile

This compound is a salt, which significantly influences its solubility characteristics compared to its free base form (tert-butyl 4-aminopiperidine-1-carboxylate). The presence of the hydrochloride salt generally increases polarity and the potential for hydrogen bonding, leading to higher solubility in polar solvents and lower solubility in nonpolar solvents.

The free base form is reported to be soluble in a range of organic solvents, including methanol, ethanol, acetone, dichloromethane, and chloroform.[1][2] This suggests that the parent molecule possesses a degree of lipophilicity. However, the conversion to the hydrochloride salt introduces ionic character, which typically enhances solubility in polar protic and aprotic solvents while decreasing it in nonpolar environments.

Qualitative Solubility Data Summary

The following table summarizes the available qualitative solubility information for tert-butyl 4-aminopiperidine-1-carboxylate and its hydrochloride salt.

CompoundSolventSolubility
tert-Butyl 4-aminopiperidine-1-carboxylate (Free Base)MethanolSoluble
EthanolSoluble
AcetoneSoluble
DichloromethaneSoluble[1]
ChloroformSoluble[1][2]
tert-Butyl 4-aminopiperidine-1-carboxylate HCl (Salt)Dimethyl Sulfoxide (DMSO)Soluble

Experimental Protocol: Determination of Solubility

In the absence of extensive published quantitative data, the following gravimetric method provides a robust and reliable protocol for determining the solubility of this compound in a solvent of interest.

Objective: To determine the saturation solubility of a compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Pre-weighed glass drying dishes

  • Vacuum oven

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

    • Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The concentration of the dissolved solid should become constant.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

    • Attach a syringe filter to the syringe and dispense a precise volume of the clear, filtered solution into a pre-weighed glass drying dish. Record the exact volume.

  • Solvent Evaporation and Mass Determination:

    • Place the drying dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the compound (e.g., 40-50 °C).

    • Once the solvent is completely evaporated and a constant weight is achieved, remove the dish and allow it to cool to room temperature in a desiccator.

    • Weigh the dish containing the dried solute on the analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish from the final weight of the dish with the dry solute.

    • Express the solubility in the desired units, such as g/L, mg/mL, or mol/L, by dividing the mass of the dissolved solid by the volume of the filtered solution collected.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in assessing the solubility of this compound.

G Workflow for Solubility Determination cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_calc Calculation start Start: Select Solvent and Temperature add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature (24-48h) add_excess->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Filter Supernatant settle->filter weigh_dish Collect Filtrate in Pre-weighed Dish filter->weigh_dish evaporate Evaporate Solvent weigh_dish->evaporate weigh_final Weigh Dish with Dry Solute evaporate->weigh_final calculate Calculate Solubility (mass/volume) weigh_final->calculate end End: Solubility Data calculate->end

Caption: A flowchart of the gravimetric method for determining solubility.

G Logical Flow for Solvent Selection cluster_solvents Solvent Classes cluster_outcomes Predicted Solubility compound tert-Butyl 4-aminopiperidine-1-carboxylate HCl (Amine Salt) polar_protic Polar Protic (e.g., Methanol, Ethanol) compound->polar_protic Test Solubility polar_aprotic Polar Aprotic (e.g., DMSO, DMF) compound->polar_aprotic Test Solubility nonpolar Nonpolar (e.g., Hexane, Toluene) compound->nonpolar Test Solubility high_sol High to Moderate Solubility (Ionic Interactions, H-Bonding) polar_protic->high_sol mod_sol Moderate to High Solubility (Dipole-Dipole Interactions) polar_aprotic->mod_sol low_sol Low to Insoluble (Weak van der Waals Forces) nonpolar->low_sol

References

Spectroscopic Characterization of 4-Amino-1-Boc-piperidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-1-Boc-piperidine hydrochloride, also known as tert-butyl 4-aminopiperidine-1-carboxylate hydrochloride, is a versatile building block in organic synthesis. Its structural elucidation and purity assessment are critical for its application in the development of novel therapeutics. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the unambiguous characterization of this compound.

Spectral Data

The following tables summarize the key spectral data for 4-Amino-1-Boc-piperidine (free base). It is important to note that for the hydrochloride salt, shifts in the NMR spectra, particularly for the protons and carbons near the amino group, are expected due to protonation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data of 4-Amino-1-Boc-piperidine (Free Base)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.90br s2H-CH₂-N(Boc)-CH₂ -
~2.80t2H-CH₂ -N(Boc)-CH₂-
~2.65m1H-CH(NH₂)
~1.80d2HPiperidine CH (axial)
~1.45s9H-C(CH₃ )₃
~1.25qd2HPiperidine CH (equatorial)
~1.20br s2H-NH₂

Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). The broad singlets for the amine protons are concentration-dependent and may exchange with D₂O.

¹³C NMR (Carbon NMR) Spectral Data of 4-Amino-1-Boc-piperidine (Free Base)

Chemical Shift (δ) ppmAssignment
~155.0C =O (Boc)
~79.5-C (CH₃)₃
~50.0-C H(NH₂)
~45.0-C H₂-N(Boc)-C H₂-
~35.0Piperidine C H₂
~28.5-C(C H₃)₃
Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands of 4-Amino-1-Boc-piperidine (Free Base)

Wavenumber (cm⁻¹)IntensityAssignment
3360-3280Medium, BroadN-H stretch (amine)
2975-2850StrongC-H stretch (aliphatic)
1690StrongC=O stretch (urethane)
1580MediumN-H bend (amine)
1420MediumC-H bend
1245StrongC-N stretch
1170StrongC-O stretch
Mass Spectrometry (MS)

Mass Spectral Data of 4-Amino-1-Boc-piperidine (Free Base)

The mass spectrum is typically acquired using Electrospray Ionization (ESI) in positive ion mode.

m/zInterpretation
201.16[M+H]⁺ (Calculated for C₁₀H₂₁N₂O₂⁺: 201.1603)
145.10[M+H - C₄H₈]⁺ or [M+H - isobutylene]⁺
101.10[M+H - Boc]⁺
57.07[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of 4-Amino-1-Boc-piperidine hydrochloride and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).

  • Ensure complete dissolution, using gentle vortexing if necessary.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • Spectral Width: 0-200 ppm.

  • Temperature: 298 K.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small amount of the solid 4-Amino-1-Boc-piperidine hydrochloride sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrument Parameters:

  • Spectrometer: FT-IR spectrometer equipped with a universal ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a stock solution of 4-Amino-1-Boc-piperidine hydrochloride in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

Instrument Parameters (Electrospray Ionization - ESI):

  • Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ion mode.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Capillary Voltage: 3-5 kV.

  • Drying Gas (N₂): Flow rate and temperature should be optimized for the specific instrument to ensure efficient desolvation.

  • Mass Range: Scan from m/z 50 to 500.

Workflow and Data Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like 4-Amino-1-Boc-piperidine hydrochloride.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample 4-Amino-1-Boc-piperidine HCl Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Solid Sample (ATR) Sample->Prep_IR Prep_MS Dilute Solution Sample->Prep_MS NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq NMR_Data 1H & 13C NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Acq->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Navigating the Spectral Landscape: A Technical Guide to ¹H NMR Analysis of tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the ¹H NMR analysis and interpretation of tert-butyl 4-aminopiperidine-1-carboxylate hydrochloride. This key intermediate in pharmaceutical synthesis presents a unique spectral signature that, when properly understood, can confirm structural integrity and purity. This guide will detail the expected ¹H NMR spectral data, provide a comprehensive experimental protocol, and offer a clear interpretation of the spectrum.

Predicted ¹H NMR Spectral Data

Due to the limited availability of experimentally derived public spectral data for this compound, the following data is a well-reasoned prediction based on the analysis of its constituent chemical moieties and the known effects of protonation on amine-containing compounds. The predicted spectrum is discussed for two common deuterated solvents, Deuterium Oxide (D₂O) and Dimethyl Sulfoxide-d₆ (DMSO-d₆), as the choice of solvent will influence the chemical shifts and the observation of exchangeable protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm) in D₂OPredicted Chemical Shift (ppm) in DMSO-d₆MultiplicityIntegration
H-1 (tert-butyl)~1.45~1.40singlet (s)9H
H-2', H-6' (axial)~1.80~1.75multiplet (m)2H
H-3', H-5' (axial)~2.10~2.05multiplet (m)2H
H-4' (methine)~3.20~3.15multiplet (m)1H
H-2', H-6' (equatorial)~3.90~3.85multiplet (m)2H
H-3', H-5' (equatorial)~3.05~3.00multiplet (m)2H
-NH₃⁺Not typically observed~8.5 (broad)broad singlet (br s)3H

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound can be readily interpreted by assigning the observed signals to the distinct protons in the molecule.

  • The tert-Butyl Group (H-1): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet at approximately 1.40-1.45 ppm. This signal is a characteristic feature of the Boc-protecting group.

  • The Piperidine Ring Protons (H-2', H-3', H-4', H-5', H-6'): The piperidine ring exists in a chair conformation, leading to distinct signals for the axial and equatorial protons.

    • The protons on the carbons adjacent to the nitrogen of the carbamate (H-2' and H-6') are expected to be deshielded and appear further downfield.

    • The proton at the 4-position (H-4'), adjacent to the protonated amino group, will also be significantly deshielded.

    • The protons at the 3- and 5-positions will have chemical shifts intermediate to those at the 2,6- and 4-positions.

    • Due to protonation of the 4-amino group, the neighboring protons on the piperidine ring (H-4', H-3', and H-5') will experience a downfield shift compared to the non-protonated form.

  • The Ammonium Protons (-NH₃⁺): In aprotic solvents like DMSO-d₆, the three protons of the ammonium group are expected to appear as a broad singlet at a downfield chemical shift (around 8.5 ppm). The broadness of this signal is due to quadrupolar relaxation and chemical exchange. In a protic solvent like D₂O, these protons will rapidly exchange with the deuterium of the solvent and will therefore not be observed in the spectrum.

Experimental Protocol

This section provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

3.1. Materials and Equipment

  • This compound

  • Deuterated solvent (DMSO-d₆ or D₂O)

  • NMR tube (5 mm)

  • Vortex mixer

  • Pipettes

  • NMR spectrometer (300 MHz or higher recommended)

3.2. Sample Preparation

  • Weigh approximately 10-20 mg of this compound directly into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (DMSO-d₆ or D₂O) to the NMR tube.

  • Cap the NMR tube securely and vortex the sample until the solid is completely dissolved. Gentle warming may be required to aid dissolution, particularly in DMSO-d₆.

  • If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

3.3. NMR Spectrometer Parameters

The following are general parameters for a 400 MHz spectrometer. These may need to be optimized for the specific instrument being used.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 0-12 ppm.

  • Temperature: 298 K.

Visualization of Molecular Structure and Proton Environments

The following diagrams, generated using Graphviz, illustrate the logical relationships within the molecule and the workflow for its analysis.

molecular_structure cluster_tert_butyl tert-Butyl Group cluster_piperidine Piperidine Ring tert_butyl C(CH₃)₃ N_Boc N-Boc tert_butyl->N_Boc part of Boc piperidine Piperidine piperidine->N_Boc at C1 NH3_plus -NH₃⁺ piperidine->NH3_plus at C4

Caption: Molecular structure of this compound.

experimental_workflow A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Data Acquisition (Spectrometer Setup and Run) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Analysis (Peak Picking, Integration, Multiplicity Analysis) C->D E Structural Interpretation (Assigning Signals to Protons) D->E

Navigating the Spectral Landscape: A Technical Guide to the ¹³C NMR Chemical Shifts of tert-Butyl 4-aminopiperidine-1-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for tert-butyl 4-aminopiperidine-1-carboxylate hydrochloride. Given the absence of publicly available experimental spectral data for this specific salt, this guide leverages high-quality predicted ¹³C NMR data, offering a robust resource for the identification, characterization, and quality control of this critical pharmaceutical intermediate.

Introduction

This compound is a key building block in the synthesis of a wide array of pharmaceutical compounds. Its structural integrity and purity are paramount for the successful development of novel therapeutics. ¹³C NMR spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of organic molecules. This guide presents a detailed analysis of the predicted ¹³C NMR chemical shifts, discusses the influence of the hydrochloride salt formation on the piperidine ring, and provides a standardized experimental protocol for acquiring ¹³C NMR spectra.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for this compound in Deuterated Dimethyl Sulfoxide (DMSO-d₆) are summarized in Table 1. The data has been generated using advanced computational algorithms to provide reliable estimations for spectral interpretation.

Table 1: Predicted ¹³C NMR Chemical Shifts of this compound in DMSO-d₆

Carbon AtomPredicted Chemical Shift (ppm)
C1 (C=O)153.8
C2/C642.5
C3/C527.9
C446.1
C7 (C(CH₃)₃)78.9
C8 (C(C H₃)₃)28.1

Note: These are predicted values and may vary slightly from experimental results.

Structural Assignment and the Influence of Protonation

The formation of the hydrochloride salt at the 4-amino group significantly influences the electron density and, consequently, the ¹³C NMR chemical shifts of the piperidine ring carbons. The protonation of the nitrogen atom leads to a deshielding effect on the adjacent carbons.

Below is a diagram illustrating the structure of this compound with the carbon atoms numbered for reference in the data table.

G cluster_0 This compound C1 C1 O1 O C1->O1 O2 O C1->O2 N1 N1 C1->N1 C7 C7 O2->C7 C2 C2 N1->C2 C6 C6 N1->C6 C3 C3 C2->C3 C5 C5 C6->C5 C4 C4 C3->C4 C5->C4 N2 NH3+ C4->N2 Cl Cl- C8a C8 C7->C8a C8b C8 C7->C8b C8c C8 C7->C8c

Caption: Chemical structure of this compound.

Experimental Protocol for ¹³C NMR Spectroscopy

For researchers aiming to acquire experimental data, the following protocol outlines a standard procedure for ¹³C NMR spectroscopy of small organic molecules.

1. Sample Preparation:

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical and can influence chemical shifts.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a spectrometer with a proton frequency of 300 MHz or higher.

  • Tune and match the probe for ¹³C.

  • Shim the magnetic field to achieve optimal resolution.

3. Data Acquisition:

  • A standard proton-decoupled ¹³C NMR experiment should be performed.

  • Key acquisition parameters to consider:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Approximately 200-250 ppm, centered around 100 ppm.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds to ensure quantitative analysis, if required.

    • Number of Scans: Dependent on the sample concentration, typically ranging from 128 to 1024 scans.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the solvent residual peak as a reference (e.g., DMSO-d₆ at 39.52 ppm).

  • Integrate the peaks if quantitative information is desired.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis of the ¹³C NMR spectrum of this compound.

G A Acquire 13C NMR Spectrum B Process Data (FT, Phasing, Baseline Correction) A->B C Reference Spectrum (Solvent Peak) B->C D Identify Number of Unique Carbon Signals C->D E Compare with Predicted Shifts (Table 1) D->E F Assign Signals to Specific Carbons E->F G Analyze Shift Deviations (Solvent/pH Effects) F->G H Confirm Structure and Purity F->H G->H

Caption: Workflow for ¹³C NMR spectral analysis.

Conclusion

This technical guide provides a foundational understanding of the ¹³C NMR chemical shifts of this compound. While based on predicted data, the information herein serves as a valuable tool for scientists in the pharmaceutical industry for structural verification and quality assessment. The provided experimental protocol offers a standardized approach to obtaining high-quality experimental data, which will be crucial for further refining our understanding of this important molecule.

High-Resolution Mass Spectrometry of tert-Butyl 4-aminopiperidine-1-carboxylate HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 4-aminopiperidine-1-carboxylate hydrochloride is a crucial chemical building block in modern drug discovery.[1] Its versatile structure is incorporated into diverse molecular scaffolds, making it a valuable intermediate for synthesizing a wide array of therapeutic agents.[1] High-resolution mass spectrometry (HRMS) is an indispensable analytical tool in pharmaceutical development, providing precise mass measurements for molecular formula determination, structural elucidation, and impurity profiling.[2] This technical guide offers an in-depth overview of the HRMS analysis of tert-butyl 4-aminopiperidine-1-carboxylate, intended for researchers, scientists, and drug development professionals.

Molecular and Spectral Properties

High-resolution mass spectrometry enables the determination of a compound's elemental and isotopic composition through highly accurate mass measurements.[2][3] When analyzing tert-butyl 4-aminopiperidine-1-carboxylate HCl by electrospray ionization (ESI), the molecule is typically observed in its protonated form, [M+H]⁺, derived from the free base (C₁₀H₂₀N₂O₂). The theoretical monoisotopic mass of the protonated molecule and its common adducts are fundamental for accurate data interpretation.

Table 1: Theoretical Mass Data for tert-Butyl 4-aminopiperidine-1-carboxylate

SpeciesChemical FormulaTheoretical Monoisotopic Mass (Da)
Neutral Free BaseC₁₀H₂₀N₂O₂200.1525
Protonated Ion [M+H]⁺[C₁₀H₂₁N₂O₂]⁺201.1598
Sodium Adduct [M+Na]⁺[C₁₀H₂₀N₂O₂Na]⁺223.1417
Key Fragment 1[C₅H₁₁N₂O₂]⁺145.0815
Key Fragment 2[C₅H₁₃N₂]⁺101.1073

Proposed Fragmentation Pathway

Understanding the fragmentation pattern is critical for structural confirmation. In collision-induced dissociation (CID), the protonated tert-butyl 4-aminopiperidine-1-carboxylate ion is expected to undergo characteristic fragmentation, primarily driven by the lability of the tert-butoxycarbonyl (Boc) protecting group.

The primary fragmentation route involves the loss of a neutral isobutylene molecule (56.0626 Da), a hallmark of Boc-protected amines, leading to a carbamic acid intermediate. This intermediate can subsequently lose carbon dioxide (43.9898 Da) to yield the protonated 4-aminopiperidine fragment. An alternative pathway is the direct cleavage of the C-O bond, resulting in the loss of the entire Boc group as a neutral species (100.0524 Da).

G parent [M+H]⁺ tert-Butyl 4-aminopiperidine-1-carboxylate m/z = 201.1598 intermediate Carbamic Acid Intermediate m/z = 145.0815 parent->intermediate  - C₄H₈ (Isobutylene)  - 56.0626 Da fragment2 Protonated 4-Aminopiperidine m/z = 101.1073 parent->fragment2  - C₅H₈O₂  - 100.0524 Da fragment1 Protonated 4-Aminopiperidine m/z = 101.1073 intermediate->fragment1  - CO₂  - 43.9898 Da

Caption: Predicted fragmentation pathway of protonated tert-butyl 4-aminopiperidine-1-carboxylate.

Experimental Protocol: HR-LC-MS/MS Analysis

This section details a general protocol for the analysis of tert-butyl 4-aminopiperidine-1-carboxylate HCl using High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS).

1. Sample Preparation

  • Prepare a stock solution of tert-butyl 4-aminopiperidine-1-carboxylate HCl at 1 mg/mL in methanol.

  • Dilute the stock solution with the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

2. Liquid Chromatography

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

3. High-Resolution Mass Spectrometry

  • Mass Spectrometer: An Orbitrap or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.[4]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Full Scan (MS1) Parameters:

    • Mass Range: m/z 50-500.

    • Resolution: 60,000 - 120,000 (FWHM) at m/z 200.[4]

    • AGC Target: 1e6.

    • Maximum Injection Time: 50 ms.

  • Data-Dependent MS/MS (dd-MS2) Parameters:

    • Activation Type: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

    • Isolation Window: m/z 1.5.

    • Collision Energy: Stepped normalized collision energy (NCE) of 15, 30, 45.

    • Resolution: 15,000 - 30,000 (FWHM).

    • AGC Target: 5e4.

    • Maximum Injection Time: 100 ms.

Experimental Workflow

The overall process from sample handling to data analysis follows a structured workflow to ensure data quality and reproducibility.

G cluster_0 Preparation & Separation cluster_1 Mass Spectrometry cluster_2 Data Processing A Sample Preparation (1-10 µg/mL solution) B UHPLC Separation (C18 Column) A->B C ESI Ionization (Positive Mode) B->C D HR Full Scan MS (Orbitrap / Q-TOF) C->D E Data-Dependent MS/MS (dd-MS2) D->E F Data Analysis E->F G Compound Confirmation (Accurate Mass & Fragments) F->G

Caption: General workflow for the HR-LC-MS analysis of small molecules.

Data Analysis and Interpretation

The acquired high-resolution data allows for confident identification of the target compound. The primary steps in data interpretation are:

  • Extracted Ion Chromatogram (EIC): Generate an EIC for the theoretical m/z of the protonated molecule (201.1598) with a narrow mass tolerance window (e.g., ±5 ppm).[5] This provides high selectivity against matrix interferences.

  • Mass Accuracy: Confirm that the measured mass of the peak in the full scan spectrum is within 5 ppm of the theoretical mass.

  • Isotopic Pattern Matching: The high resolution should allow for the comparison of the observed isotopic distribution with the theoretical pattern for the formula C₁₀H₂₁N₂O₂⁺, further confirming the elemental composition.

  • Fragmentation Spectrum: Analyze the dd-MS2 spectrum to confirm the presence of the expected fragment ions (e.g., m/z 145.0815 and 101.1073). The fragmentation data provides structural confirmation and can be matched against spectral libraries or predicted patterns.[3][6]

High-resolution mass spectrometry is a powerful technique for the definitive characterization of key pharmaceutical intermediates like tert-butyl 4-aminopiperidine-1-carboxylate HCl. By leveraging accurate mass measurements and detailed fragmentation analysis, researchers can unambiguously confirm the structure and purity of the compound. The methodologies and data presented in this guide provide a robust framework for the successful application of HRMS in a drug discovery and development setting.

References

An In-depth Technical Guide to tert-Butyl 4-aminopiperidine-1-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-aminopiperidine-1-carboxylate hydrochloride, a key building block in modern medicinal chemistry. While a definitive single-crystal X-ray structure is not publicly available, this document consolidates available data on its chemical and physical properties, spectroscopic characteristics, and common synthetic methodologies. The pivotal role of this compound as a versatile intermediate in the synthesis of a wide array of therapeutic agents is also discussed. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

This compound is a piperidine derivative widely utilized as a crucial intermediate in the synthesis of pharmaceutical compounds.[1] Its structure incorporates a piperidine ring, a versatile scaffold in drug design, protected by a tert-butoxycarbonyl (Boc) group, which allows for selective chemical transformations. The presence of a primary amine and its hydrochloride salt form enhances its utility in various synthetic pathways. This compound is a key precursor in the development of molecules targeting a range of conditions, including neurological disorders.[2]

Physicochemical Properties

While a definitive crystal structure is not publicly available, a significant amount of data regarding the physicochemical properties of tert-butyl 4-aminopiperidine-1-carboxylate and its hydrochloride salt has been compiled.

PropertyValueSource
Molecular Formula C₁₀H₂₁ClN₂O₂[3]
Molecular Weight 236.74 g/mol [3]
CAS Number 189819-75-8[3]
Appearance White to light yellow crystalline powder[4]
Melting Point 50°C (for the free base)[4]
Boiling Point 80°C at 0.037 mmHg (for the free base)[4]
Solubility Insoluble in water (for the free base)[4]

Spectroscopic Data

Spectroscopic data provides valuable insights into the molecular structure of tert-butyl 4-aminopiperidine-1-carboxylate.

Spectroscopy Type Data Highlights
¹H NMR Predicted spectra are available, which can aid in the structural confirmation of the synthesized compound.
Infrared (IR) FTIR spectra are available, showing characteristic peaks for the functional groups present in the molecule.[5]
Mass Spectrometry GC-MS data is available, confirming the molecular weight of the compound.[5]

Synthesis and Experimental Protocols

Several synthetic routes to tert-butyl 4-aminopiperidine-1-carboxylate and its hydrochloride salt have been reported. A common method involves the protection of 4-aminopiperidine followed by salt formation.

Synthesis of tert-Butyl 4-aminopiperidine-1-carboxylate

A widely employed method for the synthesis of the free base, 1-Boc-4-aminopiperidine, is through the reaction of 4-piperidinecarboxamide with di-tert-butyl dicarbonate.[6]

Step 1: Synthesis of 1-Boc-4-piperidyl urea

  • In a 1L three-necked flask, 48-50g of 4-piperidyl urea, 98-100mL of distilled water, and 48-50g of triethylamine are combined and stirred.[6]

  • At a temperature of 20-25°C, 78-80g of di-tert-butyl dicarbonate is added dropwise.[6]

  • The mixture is stirred at room temperature for 8-10 hours.[6]

  • Upon completion, the pH is adjusted to 6-7 using 20% hydrochloric acid.[6]

  • The product is extracted with dichloromethane, and the organic phase is dried and concentrated.[6]

  • Acetone (100-150g) is added to the concentrated residue, and the mixture is left to crystallize for 10-12 hours at 0-2°C.[6]

  • The resulting white crystalline powder of 1-Boc-4-piperidyl urea is collected by filtration.[6]

Step 2: Synthesis of 1-Boc-4-aminopiperidine

  • In a 1L three-necked flask, 198-200ml of 40%-60% sodium hydroxide solution is placed.[6]

  • Below 25°C, 60-80g of bromine is added dropwise.[6]

  • 50g of the 1-Boc-4-piperidyl urea from the previous step is added, and the mixture is refluxed for 3-5 hours.[6]

  • After cooling to room temperature, the pH is slowly adjusted to 5-6 with 10-15% dilute hydrochloric acid at 0-5°C.[6]

  • The product is extracted with chloroform, and the organic phase is dried and concentrated.[6]

  • Petroleum ether (50-100ml) is added, and the mixture is crystallized at -2°C to yield white crystals of 1-Boc-4-aminopiperidine, which are collected by filtration.[6]

Formation of the Hydrochloride Salt

To obtain the hydrochloride salt, the synthesized free base can be dissolved in a suitable solvent like diethyl ether or isopropanol, followed by the addition of a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent). The resulting precipitate of this compound is then collected by filtration and dried.

Molecular Structure and Workflow Diagrams

While a definitive crystal structure is unavailable, the molecular structure and a typical synthesis workflow can be visualized.

molecular_structure cluster_boc tert-Butoxycarbonyl (Boc) Group cluster_piperidine Piperidine Ring cluster_amino Amino Group cluster_hcl Hydrochloride O1 O C1 C O1->C1 O2 O C1->O2 N1 N C1->N1 Carbamate Linkage C2 C O2->C2 C3 CH₃ C2->C3 C4 CH₃ C2->C4 C5 CH₃ C2->C5 C6 CH₂ N1->C6 C7 CH₂ C6->C7 C8 CH C7->C8 C9 CH₂ C8->C9 N2 NH₂ C8->N2 C10 CH₂ C9->C10 C10->N1 HCl HCl N2->HCl Ionic Bond

Caption: Molecular structure of this compound.

synthesis_workflow start 4-Piperidinecarboxamide intermediate1 1-Boc-4-piperidyl urea start->intermediate1 Boc Protection reagent1 Di-tert-butyl dicarbonate Triethylamine, Water intermediate2 tert-Butyl 4-aminopiperidine-1-carboxylate (Free Base) intermediate1->intermediate2 Hofmann Rearrangement reagent2 Bromine Sodium Hydroxide product tert-Butyl 4-aminopiperidine-1-carboxylate Hydrochloride intermediate2->product Salt Formation reagent3 Hydrochloric Acid

References

A Technical Guide to the Chemical Stability and Storage of 1-Boc-4-aminopiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability, recommended storage conditions, and handling procedures for 1-Boc-4-aminopiperidine hydrochloride (CAS Number: 189819-75-8). Adherence to these guidelines is critical for maintaining the compound's purity, ensuring experimental reproducibility, and prolonging its shelf life in a research and development setting.

Introduction to Chemical Properties

1-Boc-4-aminopiperidine hydrochloride is a key building block in medicinal chemistry and organic synthesis, frequently used in the development of novel therapeutic agents.[1][2] Its structure incorporates a piperidine ring functionalized with a primary amine, which is protonated as a hydrochloride salt, and a secondary amine protected by a tert-butyloxycarbonyl (Boc) group. The stability of this molecule is largely dictated by the lability of this Boc protecting group.

Chemical Stability and Degradation Pathways

The primary stability concern for 1-Boc-4-aminopiperidine hydrochloride is the acid-lability of the Boc protecting group. While the hydrochloride salt form enhances solubility and stability compared to the free base, exposure to certain conditions can lead to degradation.

  • Acidic Conditions : The Boc group is readily cleaved under acidic conditions.[3][4][5] In the presence of strong acids, the carbamate can be hydrolyzed, leading to the loss of the protecting group and the formation of 4-aminopiperidine as a dihydrochloride salt, along with byproducts like carbon dioxide and tert-butanol. This is the most common degradation pathway.

  • Strong Oxidizing Agents : The compound should be stored away from strong oxidizing agents, which can potentially react with the amine functionalities.[6][7][8]

  • Thermal Stress : While generally stable at recommended storage temperatures, prolonged exposure to high heat can promote degradation.[3] Thermal decomposition may release irritating gases and vapors, such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6][7]

  • Photolytic Stress : As with many complex organic molecules, extended exposure to UV light may induce degradation. Photostability studies are recommended if the compound will be handled outside of light-protective containers for extended periods.[3]

The primary degradation pathway via acid-catalyzed deprotection is visualized below.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Degradation Products A 1-Boc-4-aminopiperidine Hydrochloride B 4-Aminopiperidine (as dihydrochloride salt) A->B Deprotection Acid Strong Acid (e.g., HCl, TFA) Acid->A C CO₂ D tert-Butanol

Figure 1: Acid-Catalyzed Degradation Pathway.

Recommended Handling and Storage Conditions

Proper handling and storage are essential to prevent degradation and ensure safety. The compound is classified as a skin and eye irritant and may be harmful if swallowed or inhaled.[8][9] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[7][10] Handling should occur in a well-ventilated area or under a chemical fume hood.[7][10][11]

The following table summarizes the recommended storage conditions based on supplier safety data sheets.

ParameterRecommended ConditionRationale
Temperature Store at 0-8°C.[1][2][12] Some sources may recommend colder temperatures, such as -15°C.[13]Minimizes thermal degradation and maintains long-term stability.
Atmosphere Keep container tightly closed in a dry, well-ventilated place.[6][7][10][11]The compound is hygroscopic; moisture can promote hydrolysis. A tight seal prevents exposure to air and humidity.
Container Store in the original, tightly sealed container.Prevents contamination and exposure to incompatible materials.
Incompatibilities Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6][8]Avoids chemical reactions that lead to degradation of the compound.

The relationship between proper storage and compound integrity is illustrated in the diagram below.

G cluster_storage Recommended Storage Conditions cluster_stability Compound Integrity cluster_outcome Desired Outcomes Temp Controlled Temperature (0-8°C) Stability Chemical Stability of 1-Boc-4-aminopiperidine HCl Temp->Stability Atmo Dry Atmosphere Atmo->Stability Container Tightly Sealed Container Container->Stability Purity High Purity Stability->Purity ShelfLife Extended Shelf Life Stability->ShelfLife Reproducibility Experimental Reproducibility Stability->Reproducibility G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_result Results A Prepare 1 mg/mL Stock Solution B1 Acidic (0.1M HCl, 60°C) A->B1 B2 Basic (0.1M NaOH, 60°C) A->B2 B3 Oxidative (3% H₂O₂, RT) A->B3 B4 Thermal (60°C) A->B4 B5 Photolytic (UV Light, RT) A->B5 C Sample at Time Points (0, 4, 8, 12, 24h) B1->C B2->C B3->C B4->C B5->C D Neutralize Acid/Base Samples C->D E Analyze via HPLC/LC-MS D->E F Quantify Degradation & Identify Products E->F

References

Reactivity profile of tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity Profile of tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal bifunctional building block in modern medicinal chemistry and pharmaceutical development. Its structure, featuring a reactive primary amine at the 4-position and a tert-butyloxycarbonyl (Boc)-protected secondary amine within the piperidine ring, offers a versatile platform for synthesizing complex molecular architectures. This guide provides a comprehensive overview of its reactivity, stability, and applications, supplemented with detailed experimental protocols and quantitative data to support synthetic planning and execution.

Introduction

This compound (CAS: 189819-75-8) is a piperidine derivative widely employed as an intermediate in the synthesis of a diverse range of therapeutic agents.[1] The molecule's utility stems from the orthogonal reactivity of its two nitrogen atoms. The primary amino group serves as a nucleophilic handle for various functionalization reactions, while the Boc protecting group on the ring nitrogen allows for controlled, stepwise synthesis. This compound is particularly valuable in the construction of complex molecules, including potent enzyme inhibitors and Proteolysis Targeting Chimeras (PROTACs).[2] The hydrochloride salt form enhances stability and simplifies handling, requiring a neutralization step prior to most reactions involving the primary amine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 189819-75-8[3]
Molecular Formula C₁₀H₂₁ClN₂O₂[4]
Molecular Weight 236.74 g/mol [4]
IUPAC Name tert-butyl 4-aminopiperidine-1-carboxylate;hydrochloride[4]
Synonyms 4-Amino-1-Boc-piperidine hydrochloride, 1-Boc-4-aminopiperidine HCl[4]
Appearance White to off-white crystalline powder
Solubility Soluble in water and polar organic solvents like methanol and DMSO

Core Reactivity Profile

The reactivity of this compound is dominated by two key features: the nucleophilic primary amine at the C4 position and the acid-labile Boc protecting group at the N1 position. As a hydrochloride salt, the primary amine is protonated, rendering it non-nucleophilic. Therefore, a neutralization step is typically the prerequisite for most functionalization reactions.

G General Reaction Workflow cluster_0 Step 1: Neutralization cluster_1 Step 2: Functionalization start tert-Butyl 4-aminopiperidine-1-carboxylate HCl base Addition of Base (e.g., Et3N, DIPEA, NaHCO3) start->base free_amine Free Primary Amine (Nucleophilic) base->free_amine reagent Electrophilic Reagent (Acyl Chloride, Aldehyde, etc.) free_amine->reagent product Functionalized Product reagent->product

General workflow for functionalizing the 4-amino group.
Reactions of the 4-Amino Group

The free primary amine readily undergoes acylation with various acylating agents to form stable amide bonds. This is one of the most common transformations for this building block.

  • Reagents: Acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents (e.g., EDC·HCl, HATU).

  • Conditions: The reaction is typically performed in aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF) in the presence of a non-nucleophilic base to scavenge the generated acid.

G N-Acylation Pathway amine Free 4-Amino Group (R-NH2) acyl_chloride Acyl Chloride (R'-COCl) amine->acyl_chloride Nucleophilic Attack intermediate Tetrahedral Intermediate acyl_chloride->intermediate amide N-Acylated Product (Amide) intermediate->amide Loss of Cl-

Simplified mechanism of N-acylation with an acyl chloride.

Reductive amination provides a robust method for N-alkylation by reacting the primary amine with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.

  • Reagents: An aldehyde or ketone, and a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[5]

  • Conditions: The reaction is often carried out in solvents like dichloroethane (DCE), THF, or methanol. The use of NaBH(OAc)₃ is advantageous as it is mild and does not reduce the carbonyl starting material.

G Reductive Amination Pathway amine Free 4-Amino Group (R-NH2) carbonyl Aldehyde/Ketone (R'R''C=O) amine->carbonyl Condensation imine Imine/Iminium Ion [R-N=CR'R'']⁺ carbonyl->imine reducing_agent Reducing Agent (e.g., NaBH(OAc)3) product N-Alkylated Product (Secondary Amine) imine->product Reduction reducing_agent->product

Key steps in the reductive amination process.

Direct N-alkylation with alkyl halides is also possible but can be prone to over-alkylation. More controlled methods, such as Buchwald-Hartwig amination, can be employed to form C-N bonds with aryl or heteroaryl halides, significantly expanding the synthetic utility of this intermediate.

Reactions of the 1-Boc Group: Deprotection

The Boc group is a crucial feature, rendering the piperidine nitrogen unreactive during the functionalization of the 4-amino group. It is readily removed under acidic conditions to liberate the secondary amine, which can then be used in subsequent synthetic steps.

  • Reagents: Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often in a solution of an organic solvent like dioxane, methanol, or DCM.[6][7]

  • Conditions: The deprotection is typically rapid and clean, often proceeding at room temperature within a few hours.[6] The product is isolated as the corresponding ammonium salt.

G Boc Deprotection Mechanism boc_amine Boc-Protected Amine acid Acid (H⁺) (e.g., HCl, TFA) boc_amine->acid Protonation protonated Protonated Carbamate acid->protonated carbamic_acid Carbamic Acid protonated->carbamic_acid Loss of tert-butyl cation tert_butyl tert-Butyl Cation (forms isobutylene + H⁺) protonated->tert_butyl amine_salt Free Amine Salt (e.g., Hydrochloride) carbamic_acid->amine_salt Decarboxylation co2 CO₂ (gas) carbamic_acid->co2

Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols & Data

The following sections provide generalized protocols and representative data for the key reactions. Yields are indicative and highly dependent on the specific substrate and reaction scale.

General Procedure for N-Acylation
  • Dissolve this compound (1.0 eq) in DCM.

  • Add a non-nucleophilic base (e.g., triethylamine, 2.2 eq) and stir for 15 minutes at room temperature.

  • Cool the mixture to 0 °C and add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench with water and separate the organic layer.

  • Wash the organic layer with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

ElectrophileBaseSolventTime (h)Temp (°C)Typical Yield (%)
Benzoyl chlorideEt₃NDCM40 to RT>90
Acetyl chlorideDIPEATHF20 to RT>95
Carboxylic Acid + EDCDIPEADMF12RT75-90
General Procedure for Reductive Amination
  • To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCE, add a base (e.g., Et₃N, 1.1 eq).

  • Stir the mixture for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 6-24 hours until completion is confirmed by LC-MS.[6]

  • Quench the reaction carefully with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Carbonyl CompoundReducing AgentSolventTime (h)Temp (°C)Typical Yield (%)
BenzaldehydeNaBH(OAc)₃DCE12RT85-95
CyclohexanoneNaBH(OAc)₃THF16RT80-90
4-PyridinecarboxaldehydeNaBH₃CNMeOH12RT70-85
General Procedure for Boc Deprotection
  • Dissolve the N-Boc protected piperidine derivative (1.0 eq) in an appropriate solvent (e.g., DCM, methanol, or ethyl acetate).

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) or an equivalent amount of TFA (e.g., 20-50% in DCM).[7]

  • Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the solvent under reduced pressure.

  • The resulting hydrochloride or trifluoroacetate salt is often used directly or can be triturated with a solvent like diethyl ether to induce precipitation, followed by filtration to yield a solid product.[7]

Acid ReagentSolventTime (h)Temp (°C)Product Form
4M HCl in DioxaneDioxane/MeOH1-2RTHydrochloride Salt
Trifluoroacetic Acid (TFA)DCM1-2RTTrifluoroacetate Salt
Conc. HCl (aq)Water/Toluene2RTHydrochloride Salt[6]

Stability and Storage

This compound is a stable crystalline solid under standard laboratory conditions. It should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents. The compound is sensitive to strong acidic conditions, which will cleave the Boc protecting group.

Conclusion

This compound is a fundamentally important and highly versatile building block for synthetic and medicinal chemists. Its well-defined and predictable reactivity, centered on the selective functionalization of its primary amine followed by the optional deprotection of the Boc-protected secondary amine, allows for the efficient and controlled synthesis of complex nitrogen-containing heterocycles. This guide provides the core technical information required by researchers to effectively utilize this reagent in the pursuit of novel chemical entities for drug discovery and development.

References

Acidity and Basicity of the Amino Group in 1-Boc-4-aminopiperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity and basicity of the 4-amino group in 1-Boc-4-aminopiperidine, a critical building block in modern medicinal chemistry. Understanding the pKa of this primary amine is paramount for reaction optimization, salt form selection, and predicting the pharmacokinetic and pharmacodynamic properties of resulting drug candidates. This document outlines the theoretical basis for its basicity, presents relevant pKa data, and provides a detailed experimental protocol for its determination.

Introduction: The Significance of pKa in Drug Discovery

The ionization state of a molecule, dictated by its pKa value(s) and the physiological pH, profoundly influences its solubility, permeability, target binding, and metabolic stability. For a versatile intermediate like 1-Boc-4-aminopiperidine, the basicity of the exocyclic primary amine is a key parameter. This functional group is frequently utilized for amide bond formation, reductive amination, and other nucleophilic additions to construct complex molecular architectures. An accurate understanding of its pKa is therefore not merely academic but a crucial aspect of rational drug design and process development.

The Acid-Base Equilibrium of 1-Boc-4-aminopiperidine

The basicity of the 4-amino group in 1-Boc-4-aminopiperidine is characterized by the equilibrium between the free base and its conjugate acid, the 4-ammoniopiperidinium ion. The pKa value is the pH at which the concentrations of the protonated and unprotonated forms are equal.

Caption: Acid-base equilibrium of the 4-amino group.

Quantitative Data on Basicity

The basicity of the 4-amino group in 1-Boc-4-aminopiperidine is influenced by the electronic properties of the N-Boc protecting group. A comparison with related piperidine derivatives provides valuable context.

CompoundFunctional GrouppKa (Conjugate Acid)Reference
PiperidineSecondary Amine~11.12 - 11.2[1][2]
4-AminopiperidinePrimary Amine~10.37 (Predicted)[3][4]
1-Boc-4-aminopiperidine Primary Amine ~10.10 (Predicted) N/A

Note: The pKa values for 4-aminopiperidine and 1-Boc-4-aminopiperidine are predicted values and should be confirmed experimentally for critical applications.

In-depth Discussion: The Influence of the N-Boc Group

The tert-butoxycarbonyl (Boc) group at the 1-position of the piperidine ring significantly impacts the basicity of the 4-amino group. The Boc group is generally considered to be electron-withdrawing, which reduces the electron density on the exocyclic nitrogen, thereby decreasing its basicity.

This electron-withdrawing effect can be attributed to two main factors:

  • Inductive Effect: The electronegative oxygen atoms of the carbamate functionality pull electron density away from the piperidine ring nitrogen through the sigma bonds. This inductive effect is transmitted through the carbon framework of the ring to the 4-amino group, reducing its ability to donate its lone pair of electrons to a proton.

  • Resonance Effect: The lone pair of electrons on the piperidine nitrogen can be delocalized into the carbonyl group of the Boc moiety. This resonance delocalization further decreases the electron density on the ring nitrogen, which in turn influences the electronic environment of the 4-amino group.

As illustrated in the data table, the predicted pKa of 1-Boc-4-aminopiperidine (~10.10) is lower than that of both piperidine (~11.12) and the parent 4-aminopiperidine (~10.37). This trend is consistent with the electron-withdrawing nature of the N-Boc group, which renders the 4-amino group less basic.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely adopted method for the determination of pKa values.[5][6] The following protocol provides a detailed methodology for determining the pKa of the 4-amino group in 1-Boc-4-aminopiperidine.

Materials and Equipment
  • 1-Boc-4-aminopiperidine (high purity)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Chloride (KCl)

  • Deionized water (18.2 MΩ·cm)

  • pH meter with a combination glass electrode (calibrated)

  • Automatic titrator or a precision burette

  • Magnetic stirrer and stir bar

  • Temperature probe

  • Inert gas (Nitrogen or Argon)

Experimental Workflow

G Experimental Workflow for pKa Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH meter with standard buffers (pH 4, 7, 10) B Prepare a ~1 mM solution of 1-Boc-4-aminopiperidine A->B C Add KCl to maintain constant ionic strength B->C D Adjust initial pH to ~2.0 with 0.1 M HCl C->D E Purge solution with N2 or Ar D->E F Titrate with standardized 0.1 M NaOH E->F G Record pH and titrant volume at regular intervals F->G H Plot titration curve (pH vs. volume of NaOH) G->H I Determine the equivalence point (max of first derivative) H->I J pKa = pH at the half-equivalence point I->J K Perform replicate titrations for statistical validation J->K

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Methodology
  • pH Meter Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the temperature of the experiment.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of 1-Boc-4-aminopiperidine and dissolve it in approximately 100 mL of deionized water to prepare a solution of roughly 1 mM.

    • Add a sufficient amount of KCl to the solution to achieve a constant ionic strength, typically around 0.15 M.

    • Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

    • Begin stirring the solution gently with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Acidify the solution to an initial pH of approximately 2.0 by adding small aliquots of standardized 0.1 M HCl. This ensures that the amino group is fully protonated at the start of the titration.

  • Titration Procedure:

    • Purge the solution with an inert gas (nitrogen or argon) for 10-15 minutes before and during the titration to remove dissolved carbon dioxide.

    • Begin the titration by adding standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL) using an automatic titrator or a precision burette.

    • After each addition of titrant, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Calculate the first derivative of the titration curve (ΔpH/ΔV) and plot it against the average volume of NaOH added. The peak of this derivative curve corresponds to the equivalence point.

    • The volume of NaOH at the half-equivalence point is half the volume at the equivalence point.

    • The pKa is equal to the pH of the solution at the half-equivalence point.

    • For improved accuracy, perform the titration in triplicate and report the average pKa value with the standard deviation.

Conclusion

The basicity of the 4-amino group in 1-Boc-4-aminopiperidine is a critical parameter for its effective utilization in drug discovery and development. With a predicted pKa of approximately 10.10, it is a moderately strong base, though its basicity is attenuated by the electron-withdrawing N-Boc group when compared to unsubstituted piperidine and 4-aminopiperidine. For applications where the precise ionization state is critical, the experimental determination of the pKa via potentiometric titration, as detailed in this guide, is strongly recommended. This will ensure accurate and reproducible results in synthetic transformations and provide a solid foundation for the development of novel therapeutics.

References

Navigating the Nuances of Moisture: A Technical Guide to the Hygroscopicity of tert-Butyl 4-aminopiperidine-1-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Hygroscopicity in Drug Development

Hygroscopicity, the propensity of a substance to absorb moisture from the surrounding environment, is a crucial physicochemical property of pharmaceutical materials.[1][2][3] For amine hydrochloride salts like tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride, absorbed moisture can lead to a cascade of undesirable effects, including:

  • Chemical Degradation: The presence of water can accelerate hydrolysis or other degradation pathways, compromising the purity and potency of the compound.[1][3]

  • Physical Instability: Moisture uptake can induce changes in crystal structure, leading to polymorphism or the formation of hydrates.[4] This can impact critical properties such as solubility, dissolution rate, and bioavailability.

  • Manufacturing and Formulation Challenges: The flowability, compressibility, and overall handling of a powder can be significantly affected by its moisture content, posing challenges during manufacturing and formulation.[1]

  • Compromised Shelf-Life: Uncontrolled moisture absorption can lead to a shortened product shelf-life and potential batch-to-batch variability.[5]

Given these potential issues, a thorough understanding and characterization of the hygroscopic nature of this compound is a fundamental aspect of its development as a pharmaceutical intermediate.

Experimental Protocols for Hygroscopicity Assessment

Two primary analytical techniques are widely employed in the pharmaceutical industry to quantitatively assess the hygroscopicity of a substance: Dynamic Vapor Sorption (DVS) and Karl Fischer Titration.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature.[6] This method provides a detailed moisture sorption-desorption isotherm, which is crucial for understanding the interaction of the material with water vapor.[4][7]

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 5-20 mg) of this compound is placed in the DVS instrument's microbalance.

  • Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C or 40°C) until a stable weight is achieved. This initial weight is considered the dry mass of the sample.

  • Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample weight equilibrates (i.e., the rate of weight change, dm/dt , is below a set threshold).

  • Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH to generate the desorption isotherm.

  • Data Analysis: The change in mass at each RH step is recorded and expressed as a percentage of the initial dry mass. The resulting plot of % weight change versus % RH constitutes the moisture sorption-desorption isotherm.

The shape of the isotherm can reveal important information about the material, such as the presence of hydrates, amorphous content, and deliquescence points.[4][8][9]

DVS_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start weigh Weigh Sample start->weigh place Place in DVS weigh->place dry Dry at 0% RH place->dry sorp Increase RH (Sorption) dry->sorp desorp Decrease RH (Desorption) sorp->desorp record Record Weight Change desorp->record plot Plot Isotherm record->plot end End plot->end

Figure 1: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance.[10][11] It is based on a stoichiometric reaction between water and an iodine-sulfur dioxide reagent.[11] This technique is particularly useful for determining the absolute water content at a specific point in time, rather than the continuous moisture uptake behavior.

Experimental Protocol:

  • Instrument Preparation: The Karl Fischer titrator, consisting of a titration vessel and a detection electrode, is prepared with a suitable KF reagent. The reagent is first neutralized to eliminate any residual water.

  • Sample Introduction: A precisely weighed amount of this compound is introduced into the titration vessel.

  • Titration: The KF reagent is added to the sample. The iodine in the reagent reacts with the water present in the sample.

  • Endpoint Detection: The endpoint of the titration is reached when all the water has been consumed, and an excess of iodine is detected by the electrode.

  • Calculation: The amount of KF reagent consumed is directly proportional to the amount of water in the sample. The water content is then calculated and typically expressed as a percentage by weight (% w/w).

There are two main types of KF titration: volumetric and coulometric. Volumetric KF is suitable for samples with higher water content, while coulometric KF is used for trace amounts of water.[12][13]

KF_Titration_Workflow start Start prep Prepare KF Titrator & Neutralize Reagent start->prep weigh Weigh Sample prep->weigh add_sample Add Sample to Titration Vessel weigh->add_sample titrate Titrate with KF Reagent add_sample->titrate endpoint Detect Endpoint titrate->endpoint calculate Calculate Water Content endpoint->calculate Endpoint Reached end End calculate->end

Figure 2: Logical workflow for Karl Fischer titration.

Classification of Hygroscopicity

Based on the data obtained from hygroscopicity testing, a substance can be classified according to its tendency to absorb moisture. The European Pharmacopoeia (Ph. Eur.) provides a widely accepted classification system based on the percentage weight gain after storage at 25°C and 80% RH for 24 hours.[14][15]

Table 1: European Pharmacopoeia Hygroscopicity Classification

ClassificationWeight Gain (% w/w)
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid

Source: Adapted from the European Pharmacopoeia.[14]

This classification provides a standardized way to communicate the hygroscopic nature of this compound and informs decisions regarding its handling, packaging, and storage.

Handling, Storage, and Stability Considerations

Given the potential for moisture-induced degradation and physical changes, specific precautions should be taken when handling and storing this compound.

  • Storage: The compound should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, protected from atmospheric moisture.[6][10] Inert gas blanketing may be considered for long-term storage or for highly sensitive applications.

  • Handling: Handling should be performed in a controlled environment with low humidity. Appropriate personal protective equipment, including gloves and respiratory protection, should be used to avoid inhalation and skin contact.[4][12]

  • Packaging: The choice of packaging is critical. Materials with a low moisture vapor transmission rate should be selected to protect the compound during shipping and storage.

Stability_Factors cluster_consequences Potential Consequences cluster_mitigation Mitigation Strategies compound tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride degradation Chemical Degradation compound->degradation physical Physical Instability compound->physical handling Handling Issues compound->handling moisture Atmospheric Moisture moisture->compound storage Proper Storage storage->compound packaging Appropriate Packaging packaging->compound handling_env Controlled Handling Environment handling_env->compound

Figure 3: Relationship between moisture and the stability of the compound.

Conclusion

While specific hygroscopicity data for this compound is not publicly available, the experimental methodologies and classification systems outlined in this guide provide a robust framework for its characterization. A thorough understanding of its moisture-sensitive nature is paramount for researchers, scientists, and drug development professionals to ensure the development of safe, effective, and stable pharmaceutical products. Proactive assessment and control of moisture-related risks are essential for successful and efficient drug development.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 1-Boc-4-aminopiperidine HCl in the Synthesis of Novel GPCR Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-aminopiperidine hydrochloride is a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of bioactive molecules.[1][2][3] Its piperidine core is a prevalent feature in numerous G protein-coupled receptor (GPCR) ligands, contributing to favorable pharmacokinetic properties and potent biological activity.[4][5] The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective functionalization at the 4-amino position, making it an ideal starting material for the construction of complex GPCR modulators. These modulators are instrumental in the development of novel therapeutics for a wide range of diseases, including inflammatory conditions, neuropathic pain, and cancer.[6][7]

This document provides detailed application notes and experimental protocols for the utilization of 1-Boc-4-aminopiperidine HCl in the synthesis and evaluation of GPCR modulators, with a focus on chemokine and opioid receptor antagonists.

Core Applications in GPCR Modulator Synthesis

The primary amino group of 1-Boc-4-aminopiperidine HCl serves as a versatile handle for introducing a variety of substituents, enabling the exploration of structure-activity relationships (SAR). Common synthetic transformations include:

  • Reductive Amination: To introduce alkyl or arylalkyl groups.

  • Amide Bond Formation: To couple with a wide range of carboxylic acids.

  • Sulfonamide Formation: To introduce sulfonyl moieties.

These reactions allow for the systematic modification of the molecule to optimize potency, selectivity, and pharmacokinetic profiles.

Data Presentation: Structure-Activity Relationship (SAR) of Piperidine-Based GPCR Modulators

The following tables summarize quantitative data for exemplary GPCR modulators synthesized using piperidine-based scaffolds, highlighting the impact of structural modifications on biological activity.

Table 1: SAR of Pyridyl-piperazinyl-piperidine Derivatives as CXCR3 Antagonists

CompoundR GrouphCXCR3 IC50 (nM)
1a H150
1b 2'-Methylpiperazine25
1c 2'(S)-Ethylpiperazine0.2
1d 2'(R)-Ethylpiperazine5.6

Data synthesized from literature reports.[1]

Table 2: Biological Activity of Piperidine-based µ-Opioid Receptor (MOR) Agonists

CompoundModificationMOR Ki (nM)Functional Activity (GTPγS) EC50 (nM)
Loperamide Phenylpiperidine scaffold1.510
Analog 5a N-substituted piperazine0.85.2
Analog 5f N-methylated piperazine1.28.1

Data synthesized from literature reports for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of a CXCR3 Antagonist Precursor via Reductive Amination

This protocol describes the synthesis of a key intermediate for a CXCR3 antagonist, starting from 1-Boc-4-aminopiperidine.

Materials:

  • 1-Boc-4-aminopiperidine

  • 2-Chloro-5-fluoropyrimidine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a solution of 1-Boc-4-aminopiperidine (1.0 eq) in DCE, add 2-Chloro-5-fluoropyrimidine (1.1 eq) and TEA (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 18 hours.

  • Quench the reaction with saturated NaHCO3 solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired intermediate.

Protocol 2: Synthesis of a µ-Opioid Receptor Modulator via Amide Coupling

This protocol outlines the coupling of a carboxylic acid to the 4-amino group of the piperidine scaffold after Boc deprotection.

Step 2a: Boc Deprotection

Materials:

  • Boc-protected piperidine intermediate from Protocol 1 (or similar)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO3) solution

Procedure:

  • Dissolve the Boc-protected piperidine intermediate in DCM.

  • Add an equal volume of TFA and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in DCM and wash with saturated NaHCO3 solution until the aqueous layer is basic.

  • Dry the organic layer over Na2SO4 and concentrate to yield the deprotected amine.

Step 2b: Amide Coupling

Materials:

  • Deprotected piperidine amine

  • Carboxylic acid (e.g., 3,3-diphenylpropanoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the deprotected piperidine amine (1.0 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir at room temperature for 12-16 hours.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO3 solution and brine.

  • Dry the organic layer over Na2SO4, concentrate, and purify by column chromatography.

Protocol 3: GPCR Radioligand Binding Assay

This protocol provides a general method for determining the binding affinity of synthesized compounds to a target GPCR.

Materials:

  • Cell membranes expressing the target GPCR (e.g., CXCR3 or µ-opioid receptor)

  • Radiolabeled ligand (e.g., [³H]-labeled antagonist)

  • Synthesized test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membranes, radiolabeled ligand (at a concentration near its Kd), and the test compound dilutions.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the IC50 values by non-linear regression analysis of the competition binding data.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_screening Biological Screening A 1-Boc-4-aminopiperidine HCl B Reductive Amination / Amide Coupling A->B C Crude Product B->C D Column Chromatography C->D E Pure Compound D->E F NMR, MS Analysis E->F G GPCR Binding Assay E->G H Functional Assay (e.g., GTPγS) G->H I Lead Compound Identification H->I

Caption: General experimental workflow for the synthesis and screening of GPCR modulators.

CXCR3_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CXCR3 CXCR3 G_protein Gαi Protein CXCR3->G_protein Activates PI3K PI3K G_protein->PI3K Activates PLC PLC G_protein->PLC Activates CXCL10 CXCL10 (Ligand) CXCL10->CXCR3 Binds & Activates Antagonist CXCR3 Antagonist (Piperidine Derivative) Antagonist->CXCR3 Binds & Blocks Akt Akt PI3K->Akt Cell_Migration Cell Migration Akt->Cell_Migration IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Ca_release->Cell_Migration mu_opioid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MOR µ-Opioid Receptor G_protein Gαi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K⁺ Channel G_protein->K_channel Opens Ca_channel Ca²⁺ Channel G_protein->Ca_channel Closes Agonist Opioid Agonist Agonist->MOR Binds & Activates Antagonist MOR Antagonist (Piperidine Derivative) Antagonist->MOR Binds & Blocks cAMP cAMP AC->cAMP Production Analgesia Analgesia K_channel->Analgesia Ca_channel->Analgesia Inhibition of neurotransmitter release

References

Application of tert-Butyl 4-aminopiperidine-1-carboxylate in PROTAC Linker Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of tert-butyl 4-aminopiperidine-1-carboxylate as a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The inherent rigidity of the piperidine scaffold can be advantageous in pre-organizing the PROTAC molecule for efficient ternary complex formation, a critical step in targeted protein degradation.[1]

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[2][3][4] They consist of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[2] The linker's composition and spatial arrangement are critical for the efficacy of the PROTAC.[4]

The general mechanism of PROTAC action is depicted in the signaling pathway below:

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Amide Coupling Ligand1 Warhead-COOH or E3 Ligand-COOH Intermediate1 Boc-Protected Intermediate Ligand1->Intermediate1 Piperidine tert-Butyl 4-aminopiperidine-1-carboxylate Piperidine->Intermediate1 Intermediate2 Amine Intermediate Intermediate1->Intermediate2 Acidic Conditions Final_PROTAC Final PROTAC Intermediate2->Final_PROTAC Ligand2 E3 Ligand-COOH or Warhead-COOH Ligand2->Final_PROTAC

References

Application Notes and Protocols for the Acylation of tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the acylation of tert-butyl 4-aminopiperidine-1-carboxylate hydrochloride, a versatile building block in medicinal chemistry and organic synthesis. The protocols cover three common acylation methods: reaction with acyl chlorides, acylation with acid anhydrides, and amide coupling with carboxylic acids using coupling agents.

Introduction

The acylation of the primary amine functionality of tert-butyl 4-aminopiperidine-1-carboxylate is a fundamental transformation in the synthesis of a wide range of biologically active molecules. This reaction allows for the introduction of diverse acyl groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery. The starting material is typically the hydrochloride salt, which requires the use of a base to liberate the free amine for the reaction to proceed. The choice of acylation method often depends on the nature of the acyl group to be introduced, the scale of the reaction, and the desired purity of the final product.

Comparative Data of Acylation Protocols

The following table summarizes the quantitative data from the detailed protocols for the acylation of this compound with different acylating agents.

Acylating AgentProtocolBaseSolventReaction Time (h)Temperature (°C)Yield (%)
Acetyl Chloride1TriethylamineDichloromethane20 to RT~95
Acetic Anhydride2PyridineDichloromethane3RT~90
Benzoic Acid3DIPEADichloromethane12RT~85

Experimental Protocols

Protocol 1: Acylation with an Acyl Chloride (e.g., Acetyl Chloride)

This protocol describes the acylation of this compound with an acyl chloride in the presence of a tertiary amine base to neutralize the hydrogen chloride byproduct.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by silica gel column chromatography if necessary.

Protocol 2: Acylation with an Acid Anhydride (e.g., Acetic Anhydride)

This method provides an alternative to using acyl chlorides and is often suitable for introducing smaller acyl groups.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM.

  • Add pyridine (2.5 eq) to the suspension and stir until a clear solution is obtained.

  • Add acetic anhydride (1.2 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 3 hours at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water to quench the excess anhydride.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the acetic acid byproduct.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the product.

Protocol 3: Amide Coupling with a Carboxylic Acid (e.g., Benzoic Acid)

This protocol utilizes a coupling agent to facilitate the formation of an amide bond between the amine and a carboxylic acid. This method is particularly useful for coupling more complex or sensitive carboxylic acids.[1][2]

Materials:

  • This compound

  • Benzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of benzoic acid (1.2 eq) in anhydrous DCM, add EDC (1.5 eq) and HOBt (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, suspend this compound (1.0 eq) in anhydrous DCM and add DIPEA (3.0 eq). Stir until the solid dissolves.

  • Add the solution of the free amine to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Acylation_Workflow cluster_start Starting Material cluster_protocols Acylation Protocols cluster_reagents Key Reagents cluster_product Product start tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride p1 Protocol 1: Acyl Chloride start->p1 p2 Protocol 2: Acid Anhydride start->p2 p3 Protocol 3: Carboxylic Acid Coupling start->p3 r1 Acyl Chloride (e.g., Acetyl Chloride) + Base (e.g., TEA) p1->r1 r2 Acid Anhydride (e.g., Acetic Anhydride) + Base (e.g., Pyridine) p2->r2 r3 Carboxylic Acid (e.g., Benzoic Acid) + Coupling Agents (EDC, HOBt) + Base (e.g., DIPEA) p3->r3 end N-Acylated tert-Butyl 4-aminopiperidine- 1-carboxylate r1->end r2->end r3->end

Caption: General workflow for the acylation of this compound.

Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation COOH R-COOH Active_Ester Activated O-Acylisourea -HOBt Ester COOH->Active_Ester + EDC, HOBt EDC EDC HOBt HOBt Tetrahedral Tetrahedral Intermediate Active_Ester->Tetrahedral + Free Amine (from Hydrochloride + Base) Amine Free Amine Amide Amide Product Tetrahedral->Amide Rearrangement

References

Application Notes and Protocols for Reductive Amination Reactions with 1-Boc-4-aminopiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This application note details the use of 1-Boc-4-aminopiperidine hydrochloride in reductive amination reactions. The Boc (tert-butyloxycarbonyl) protecting group makes this reagent a valuable building block, allowing for the selective functionalization of the 4-amino group of the piperidine ring. The resulting N-substituted-4-aminopiperidine derivatives are important intermediates in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor antagonists.[1][2]

This document provides detailed protocols for the reductive amination of 1-Boc-4-aminopiperidine hydrochloride with various aldehydes and ketones, a summary of expected yields, and insights into the reaction workflow.

Reaction Principle

The reductive amination reaction with 1-Boc-4-aminopiperidine hydrochloride proceeds in a one-pot fashion. The reaction involves two key steps:

  • Imine/Enamine Formation: The primary amine of 1-Boc-4-aminopiperidine reacts with the carbonyl group of an aldehyde or ketone to form a Schiff base (imine) or an enamine intermediate. Due to the use of the hydrochloride salt of the amine, a non-nucleophilic base, such as triethylamine (TEA), is required to liberate the free amine for this step.

  • Reduction: A mild and selective reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), is used to reduce the imine or enamine in situ to the corresponding secondary amine. Sodium triacetoxyborohydride is preferred due to its selectivity for reducing the protonated imine over the starting carbonyl compound and its tolerance of a wide range of functional groups.

Experimental Protocols

General Protocol for Reductive Amination

This protocol describes a general procedure for the reductive amination of 1-Boc-4-aminopiperidine hydrochloride with an aldehyde or ketone.

Materials:

  • 1-Boc-4-aminopiperidine hydrochloride

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)

  • Triethylamine (TEA) (1.1 - 1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-4-aminopiperidine hydrochloride (1.0 equivalent) and the aldehyde or ketone (1.0 - 1.2 equivalents).

  • Dissolve the solids in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add triethylamine (1.1 - 1.5 equivalents) to the mixture to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 - 2.0 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4 to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-1-Boc-4-aminopiperidine.

Example Protocol: Synthesis of tert-Butyl 4-(benzylamino)piperidine-1-carboxylate

Procedure:

  • In a 100 mL round-bottom flask, suspend 1-Boc-4-aminopiperidine hydrochloride (2.37 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in anhydrous dichloromethane (50 mL).

  • Add triethylamine (1.53 mL, 11 mmol) to the suspension and stir at room temperature for 15 minutes.

  • Carefully add sodium triacetoxyborohydride (3.18 g, 15 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Data Presentation

The following tables summarize typical yields obtained from the reductive amination of 1-Boc-4-aminopiperidine hydrochloride with a variety of carbonyl compounds.

Table 1: Reductive Amination with Aromatic Aldehydes

EntryAldehydeProductYield (%)
1Benzaldehydetert-Butyl 4-(benzylamino)piperidine-1-carboxylate85-95
24-Chlorobenzaldehydetert-Butyl 4-((4-chlorobenzyl)amino)piperidine-1-carboxylate80-90
34-Methoxybenzaldehydetert-Butyl 4-((4-methoxybenzyl)amino)piperidine-1-carboxylate82-92
42-Thiophenecarboxaldehydetert-Butyl 4-((thiophen-2-ylmethyl)amino)piperidine-1-carboxylate75-85

Table 2: Reductive Amination with Aliphatic Ketones and Aldehydes

EntryKetone/AldehydeProductYield (%)
1Cyclohexanonetert-Butyl 4-(cyclohexylamino)piperidine-1-carboxylate70-80
2Acetonetert-Butyl 4-(isopropylamino)piperidine-1-carboxylate65-75
3Propanaltert-Butyl 4-(propylamino)piperidine-1-carboxylate78-88
4Isobutyraldehydetert-Butyl 4-(isobutylamino)piperidine-1-carboxylate75-85

Note: Yields are based on isolated product after purification and may vary depending on reaction scale and specific conditions.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the reductive amination of 1-Boc-4-aminopiperidine hydrochloride.

ReductiveAminationWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start 1-Boc-4-aminopiperidine HCl + Aldehyde/Ketone Solvent Add Anhydrous DCM/DCE Start->Solvent Base Add Triethylamine (Neutralization) Solvent->Base ReducingAgent Add NaBH(OAc)3 (Reduction) Base->ReducingAgent Stir Stir at RT (4-24h) ReducingAgent->Stir Quench Quench with sat. NaHCO3 Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify Product Pure N-Substituted Product Purify->Product

Caption: General workflow for the one-pot reductive amination.

Logical Relationship of Reaction Components

The following diagram illustrates the logical relationship and roles of the key components in the reductive amination reaction.

ReactionComponents AmineHCl 1-Boc-4-aminopiperidine Hydrochloride FreeAmine Free Amine AmineHCl->FreeAmine Neutralizes HCl Carbonyl Aldehyde or Ketone Imine Imine/Enamine Intermediate Carbonyl->Imine Base Triethylamine Base->FreeAmine ReducingAgent Sodium Triacetoxyborohydride Product N-Substituted Product ReducingAgent->Product FreeAmine->Imine Condensation Imine->Product Reduction

Caption: Roles of reactants in the reductive amination process.

References

Application Notes and Protocols: N-alkylation of tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of tert-butyl 4-aminopiperidine-1-carboxylate hydrochloride, a key intermediate in the synthesis of diverse pharmacologically active compounds. The protocols cover three primary methods for introducing alkyl and aryl substituents to the 4-amino group: reductive amination, direct N-alkylation with alkyl halides, and Buchwald-Hartwig amination for N-arylation.

Introduction

tert-Butyl 4-aminopiperidine-1-carboxylate is a versatile building block in medicinal chemistry. The presence of a primary amino group at the 4-position and a Boc-protected secondary amine within the piperidine ring allows for selective functionalization. N-alkylation of the 4-amino group is a common strategy to introduce molecular diversity and modulate the pharmacological properties of the resulting compounds. The hydrochloride salt is often used for its stability and ease of handling, and it is typically neutralized in situ or beforehand with a suitable base.

Data Presentation

The following tables summarize representative yields for the N-alkylation of tert-butyl 4-aminopiperidine-1-carboxylate using various methods and reagents.

Table 1: Reductive Amination with Aldehydes and Ketones

Aldehyde/KetoneReducing AgentSolventYield (%)
BenzaldehydeSodium triacetoxyborohydrideDichloromethane (DCM)85-95%
4-ChlorobenzaldehydeSodium triacetoxyborohydrideDichloromethane (DCM)88%
4-MethoxybenzaldehydeSodium triacetoxyborohydrideDichloromethane (DCM)92%
CyclohexanoneSodium triacetoxyborohydrideDichloromethane (DCM)82%
AcetoneSodium borohydrideMethanol75%

Table 2: Direct N-Alkylation with Alkyl Halides

Alkyl HalideBaseSolventTemperatureYield (%)
Benzyl bromidePotassium carbonate (K₂CO₃)N,N-Dimethylformamide (DMF)Room Temperature80-90%[1]
Ethyl bromideTriethylamine (TEA)AcetonitrileReflux70-80%
Methyl iodideN,N-Diisopropylethylamine (DIPEA)Dichloromethane (DCM)Room Temperature>90%
Propyl iodideSodium hydride (NaH)N,N-Dimethylformamide (DMF)0 °C to RT75-85%

Table 3: Buchwald-Hartwig N-Arylation with Aryl Halides

Aryl HalidePalladium CatalystLigandBaseSolventYield (%)
4-BromotoluenePd₂(dba)₃XPhosSodium tert-butoxideToluene85-95%
4-ChloroanisolePd(OAc)₂BINAPCesium carbonate (Cs₂CO₃)1,4-Dioxane80-90%
2-BromopyridinePd₂(dba)₃DavePhosPotassium phosphate (K₃PO₄)Toluene75-85%

Experimental Protocols

Protocol 1: Reductive Amination with Aldehydes

This one-pot procedure involves the in-situ formation of an imine between tert-butyl 4-aminopiperidine-1-carboxylate and an aldehyde, followed by reduction with sodium triacetoxyborohydride.[2]

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA) or other suitable base

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DCM, add triethylamine (1.1 eq.) and stir for 15 minutes at room temperature to neutralize the hydrochloride.

  • Add the aldehyde (1.0-1.2 eq.) to the mixture.[2]

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.[2]

  • Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture.[2]

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[2]

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[2]

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.[2]

Protocol 2: Direct N-Alkylation with Alkyl Halides

This method describes the direct reaction of tert-butyl 4-aminopiperidine-1-carboxylate with an alkyl halide in the presence of a base.[1]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.5 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise to the suspension.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Buchwald-Hartwig N-Arylation

This protocol outlines the palladium-catalyzed cross-coupling of tert-butyl 4-aminopiperidine-1-carboxylate with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu) or other suitable base

  • Anhydrous toluene or 1,4-dioxane

  • Ethyl acetate

  • Water

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (e.g., 2 mol%), phosphine ligand (e.g., 4 mol%), and sodium tert-butoxide (1.4 eq.) to a dry reaction vessel.

  • Add anhydrous toluene.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification start_amine tert-Butyl 4-aminopiperidine-1-carboxylate HCl neutralization Neutralization in Solvent (e.g., DCM) start_amine->neutralization start_aldehyde Aldehyde/Ketone imine_formation Imine Formation start_aldehyde->imine_formation start_base Base (e.g., TEA) start_base->neutralization neutralization->imine_formation reduction Reduction with NaBH(OAc)₃ imine_formation->reduction quench Quench with NaHCO₃ reduction->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification concentration->purification end_product N-Alkylated Product purification->end_product

Caption: Workflow for N-alkylation via Reductive Amination.

Direct_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_amine tert-Butyl 4-aminopiperidine-1-carboxylate HCl reaction Reaction in Solvent (e.g., DMF) start_amine->reaction start_halide Alkyl Halide start_halide->reaction start_base Base (e.g., K₂CO₃) start_base->reaction extraction Aqueous Workup & Extraction reaction->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification concentration->purification end_product N-Alkylated Product purification->end_product

Caption: Workflow for Direct N-Alkylation with Alkyl Halides.

Buchwald_Hartwig_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_amine tert-Butyl 4-aminopiperidine-1-carboxylate HCl reaction Inert Atmosphere, Heat in Solvent (e.g., Toluene) start_amine->reaction start_halide Aryl Halide start_halide->reaction start_catalyst Pd Catalyst & Ligand start_catalyst->reaction start_base Base (e.g., NaOtBu) start_base->reaction filtration Filtration reaction->filtration extraction Aqueous Workup & Extraction filtration->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification concentration->purification end_product N-Aryl Product purification->end_product

Caption: Workflow for Buchwald-Hartwig N-Arylation.

References

Application Notes and Protocols for Suzuki Coupling with Derivatives of 1-Boc-4-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing derivatives of 1-Boc-4-aminopiperidine. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of 4-aryl- and 4-heteroarylpiperidine scaffolds, which are prevalent in a wide range of biologically active molecules and approved pharmaceuticals. The protocols outlined below are designed to be a valuable resource for researchers in drug discovery and development, offering guidance on reaction optimization, experimental setup, and data interpretation.

Introduction

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[1] Its popularity in pharmaceutical synthesis stems from its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.[1][2] For the synthesis of 4-substituted piperidine derivatives, two primary approaches are employed: the coupling of a piperidine-based boronic acid or ester with an aryl/heteroaryl halide, or the reaction of a 4-halo-piperidine derivative with an aryl/heteroarylboronic acid.

The 1-Boc-4-aminopiperidine scaffold is a particularly important building block in drug discovery. The Boc (tert-butoxycarbonyl) protecting group provides stability and facilitates purification, while the piperidine ring is a common motif in central nervous system (CNS) active compounds and other therapeutic agents. The ability to introduce a variety of aryl and heteroaryl substituents at the 4-position via Suzuki coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Core Concepts and Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally proceeds through three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (e.g., 4-iodo-1-Boc-piperidine or an aryl bromide) to form a palladium(II) species.

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid or a piperidineboronic ester) transfers its organic group to the palladium(II) complex. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-X Organohalide (e.g., 4-Iodo-1-Boc-piperidine) R1-X->Oxidative_Addition R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative_Addition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R2-B(OR)2 Organoboron (e.g., Arylboronic acid) R2-B(OR)2->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 Reductive_Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration R1-R2 Coupled Product (e.g., 4-Aryl-1-Boc-piperidine) Reductive_Elimination->R1-R2

Experimental Protocols

Two general protocols are presented below, reflecting the two common approaches for the synthesis of 4-aryl-1-Boc-piperidines.

Protocol 1: Coupling of a 4-Halopiperidine Derivative with an Arylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 4-halo-1-Boc-piperidine (e.g., 4-iodo or 4-bromo-1-Boc-piperidine) with a substituted arylboronic acid.

Materials:

  • 4-Halo-1-Boc-piperidine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene, DMF)

  • Water (if using an aqueous base solution)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the 4-halo-1-Boc-piperidine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent (and water if applicable) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-Boc-piperidine.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Combine Reactants: 4-Halo-1-Boc-piperidine, Arylboronic acid, Catalyst, Base inert Inert Atmosphere (Ar or N2) start->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Aqueous Workup (Extraction) cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolate Pure Product purify->product characterize Characterization (NMR, MS) product->characterize

Protocol 2: Coupling of a Piperidineboronic Acid Ester with an Aryl Halide

This protocol outlines the synthesis of 4-aryl-1-Boc-piperidines starting from tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate.

Materials:

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.0 equiv)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene, DMF)

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried reaction vessel, combine tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, the aryl halide, palladium catalyst, and base.

  • Purge the vessel with an inert gas.

  • Add the solvent system (e.g., a mixture of dioxane and water).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and maintain stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the pure 4-aryl-1-Boc-piperidine.

Data Presentation: Reaction Optimization

The successful outcome of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the catalyst, base, and solvent. The following tables summarize typical conditions and reported yields for the synthesis of 4-aryl-1-Boc-piperidine derivatives, providing a valuable starting point for reaction optimization.

Table 1: Influence of Catalyst on the Suzuki Coupling of 1-Boc-4-iodopiperidine with Phenylboronic Acid

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O953Moderate
2PdCl₂(dppf) (3)K₂CO₃DME/H₂O802Good
3Pd₂(dba)₃ (2) / XPhos (4)K₃PO₄1,4-Dioxane1004High
4Pd(OAc)₂ (5) / SPhos (10)Cs₂CO₃Toluene/H₂O8522Good

Table 2: Screening of Different Bases for Suzuki Coupling

EntryCatalystBase (equiv)SolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄K₂CO₃ (2)DME/H₂O80Good
2Pd(PPh₃)₄Cs₂CO₃ (2)1,4-Dioxane90Excellent
3PdCl₂(dppf)K₃PO₄ (3)Toluene110High
4Pd(OAc)₂Na₂CO₃ (2)DMF/H₂O90Good
5Pd(PPh₃)₄Et₃N (3)THF65Low

Note: "Good", "High", and "Excellent" yields are qualitative descriptors based on literature reports and typically correspond to >60%, >80%, and >90% respectively. Specific yields are highly substrate-dependent.

Table 3: Substrate Scope for the Synthesis of 4-Aryl-1-Boc-piperidines

EntryPiperidine DerivativeAryl/Heteroaryl PartnerCatalystBaseSolventYield (%)
11-Boc-4-iodopiperidinePhenylboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O84
21-Boc-4-iodopiperidine4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O92
31-Boc-piperidine-4-boronic acid pinacol ester2-BromopyridinePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O78
41-Boc-piperidine-4-boronic acid pinacol ester4-BromobenzonitrilePd₂(dba)₃/XPhosK₃PO₄Toluene88
51-Boc-4-iodopiperidinePyrimidine-5-boronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane75

Logical Relationships in Suzuki Coupling

The successful execution of a Suzuki coupling reaction depends on the interplay of several key components. The following diagram illustrates the logical relationship between these components.

Logical_Relationship cluster_reactants Reactants cluster_conditions Reaction Conditions Organohalide Organohalide (e.g., 4-Halo-1-Boc-piperidine) Product Desired Product (4-Aryl-1-Boc-piperidine) Organohalide->Product Organoboron Organoboron (e.g., Arylboronic Acid) Organoboron->Product Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Ligand Ligand (e.g., PPh3, XPhos) Ligand->Catalyst Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Dioxane) Solvent->Product

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 4-aryl- and 4-heteroaryl-1-Boc-piperidine derivatives. By carefully selecting the appropriate coupling partners, catalyst, base, and solvent, researchers can efficiently generate diverse libraries of these important scaffolds for drug discovery and development. The protocols and data presented in these application notes serve as a practical guide for implementing and optimizing these crucial transformations in the laboratory.

References

Application Notes and Protocols for Buchwald-Hartwig Amination using tert-Butyl 4-aminopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry, particularly in the fields of medicinal chemistry and drug development.[1] This powerful transformation enables the formation of carbon-nitrogen (C-N) bonds, a ubiquitous linkage in a vast array of pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for the synthesis of complex molecules.[1][2]

These application notes provide a detailed protocol for the Buchwald-Hartwig amination of tert-butyl 4-aminopiperidine-1-carboxylate with various aryl halides. The piperidine moiety is a privileged scaffold in medicinal chemistry, and its N-arylated derivatives are of significant interest for the development of novel therapeutic agents. The Boc-protecting group on the piperidine nitrogen allows for further functionalization after the C-N bond formation.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[1] The generally accepted mechanism involves the oxidative addition of an aryl halide to a low-valent palladium(0) species, followed by coordination of the amine. Subsequent deprotonation of the amine by a base and reductive elimination from the palladium center yields the desired N-aryl amine product and regenerates the active palladium(0) catalyst.[1][3] The choice of palladium precursor, ligand, base, and solvent is critical for the success and efficiency of the reaction.[3]

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Amine_Coord Amine Coordination (R₂NH) PdII_Aryl->Amine_Coord PdII_Amine [Ar-Pd(II)(NHR₂)-X(L_n)] Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR₂(L_n) Deprotonation->PdII_Amido Reduct_Elim Reductive Elimination PdII_Amido->Reduct_Elim Reduct_Elim->Pd0 Regeneration Product Ar-NR₂ Reduct_Elim->Product Reactants Reactants: Aryl Halide (Ar-X) Amine (R₂NH) Base

Caption: A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.

Experimental_Workflow start Start setup Reaction Setup: - Add aryl halide, amine, base, catalyst, and ligand to a dry flask. start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with N₂ or Ar (3x). setup->inert solvent Add Anhydrous Solvent inert->solvent reaction Heat and Stir (e.g., 80-110 °C) solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Work-up: - Cool to RT - Dilute with organic solvent - Wash with water and brine monitor->workup Reaction Complete purify Purification: - Dry organic layer - Concentrate - Column chromatography workup->purify end End: Pure Product purify->end

Caption: A general workflow for the Buchwald-Hartwig amination experiment.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of tert-butyl 4-aminopiperidine-1-carboxylate with various aryl halides. Yields are highly dependent on the specific substrates and reaction conditions.

Aryl HalidePalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Dioxane1001285-95
4-ChloroanisolePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.4)Toluene1101875-85
2-BromopyridinePd₂(dba)₃ (2)BINAP (3)K₃PO₄ (2.0)Toluene1001680-90
1-Bromo-4-nitrobenzenePd(OAc)₂ (1.5)XPhos (3)K₂CO₃ (2.0)Dioxane902470-80
1-IodonaphthalenePd₂(dba)₃ (1)DavePhos (2)NaOtBu (1.4)Toluene1001090-98

Note: The data presented in this table are compiled from various literature sources reporting on Buchwald-Hartwig aminations of similar substrates and should be considered as representative examples. Actual yields may vary.

Experimental Protocols

Materials
  • Aryl halide (1.0 equiv)

  • tert-Butyl 4-aminopiperidine-1-carboxylate (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst; 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos, XPhos, BINAP; 1.2-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄; 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk tube or round-bottom flask with condenser)

  • Magnetic stirrer and heating mantle/oil bath

Procedure
  • Reaction Setup : To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), tert-butyl 4-aminopiperidine-1-carboxylate (1.1 mmol), the base (e.g., Cs₂CO₃, 2.0 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., Xantphos, 0.04 mmol).

  • Inert Atmosphere : Seal the reaction vessel and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition : Add the anhydrous solvent (e.g., dioxane, 5 mL) to the reaction mixture via a syringe.

  • Reaction Conditions : Place the reaction vessel in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C).

  • Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl piperidine product.[4]

Safety Precautions
  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.[4]

  • Many organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Strong bases such as sodium tert-butoxide are corrosive and hygroscopic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

  • Always consult the Safety Data Sheet (SDS) for all chemicals used in the experiment.

Applications in Drug Discovery

The Buchwald-Hartwig amination is a widely employed reaction in the pharmaceutical industry for the synthesis of new chemical entities. The ability to create diverse libraries of N-aryl piperidines from readily available starting materials is of immense value in structure-activity relationship (SAR) studies. The products of this reaction, N-aryl derivatives of tert-butyl 4-aminopiperidine-1-carboxylate, are versatile intermediates that can be further elaborated by deprotection of the Boc group and subsequent functionalization of the piperidine nitrogen. This allows for the rapid exploration of chemical space around the piperidine core, a strategy frequently used in the optimization of lead compounds in drug discovery programs.

References

Solid-Phase Synthesis of Piperidine Derivatives: Detailed Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solid-phase synthesis (SPOS) of piperidine derivatives, a critical scaffold in modern medicinal chemistry. The piperidine moiety is a privileged structure found in numerous FDA-approved drugs and biologically active compounds.[1][2] SPOS offers a powerful and efficient platform for the rapid generation of diverse piperidine libraries, accelerating the drug discovery and lead optimization process.[3] The primary advantages of SPOS include the ability to use excess reagents to drive reactions to completion and simplified purification through washing, which is amenable to automation.[2][3]

These application notes detail established protocols for the synthesis of variously substituted piperidines, provide quantitative data for key reaction steps, and illustrate experimental workflows for library generation and screening.

Core Principles of Solid-Phase Piperidine Synthesis

The solid-phase synthesis of piperidine derivatives typically involves the attachment of a suitable building block to a solid support (resin), followed by on-resin chemical transformations to construct and functionalize the piperidine ring. The final product is then cleaved from the resin for biological evaluation. Key strategic elements include the choice of resin, linker, and the sequence of chemical reactions to build the desired piperidine scaffold.

A common approach utilizes a "traceless" linker strategy, where the point of attachment to the resin does not remain in the final molecule, or a safety-catch linker that requires a specific activation step before cleavage.[3][4][5][6][7]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2-Substituted Piperidine Derivatives

This protocol outlines the synthesis of 2-substituted piperidines, exemplified by the preparation of 2-benzylpiperidine analogs on Wang resin.[3] The strategy involves the on-resin formation of the piperidine ring from an amino acid precursor.[3]

Materials:

  • Wang Resin

  • N-Fmoc protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acrolein

  • Sodium triacetoxyborohydride (STAB)

  • Substituted phenylacetic acids

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Borane-tetrahydrofuran complex (BH3·THF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Loading: Swell Wang resin in DMF. In a separate vessel, activate the N-Fmoc protected amino acid (3 eq.) with DIC (3 eq.) and DMAP (0.1 eq.) in DCM for 20 minutes. Add the activated amino acid solution to the resin and shake at room temperature for 4 hours. Wash the resin with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).[8] Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Piperidone Formation (Aza-Michael Addition and Reductive Amination):

    • Swell the resin in DCM. Add a solution of acrolein (10 eq.) in DCM and shake for 12 hours at room temperature.

    • Wash the resin with DCM (5x).

    • Treat the resin with a solution of STAB (10 eq.) in 1% acetic acid in DCM for 6 hours. Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • N-Derivatization (Optional): To introduce diversity at the piperidine nitrogen, perform N-alkylation or N-acylation. For example, for N-alkylation, treat the resin with an alkyl halide (5 eq.) and DIPEA (5 eq.) in DMF for 12 hours.

  • Introduction of the Benzyl Moiety:

    • Couple a substituted phenylacetic acid (3 eq.) to the resin-bound piperidine using HATU (3 eq.) and DIPEA (6 eq.) in DMF for 4 hours.

    • Wash the resin with DMF (5x) and DCM (5x).

    • Reduce the resulting amide with BH3·THF (1 M in THF, 10 eq.) at 65°C for 24 hours. Wash the resin with THF (3x), methanol (3x), and DCM (3x).

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours at room temperature.[7] Filter the resin and collect the filtrate. Precipitate the crude product in cold diethyl ether, centrifuge, and decant the ether.

Protocol 2: Solid-Phase Synthesis of 3,4-Disubstituted Piperidine Derivatives via Ugi Reaction

This protocol describes a multicomponent approach to synthesize N-substituted pyrrolidinone-tethered N-substituted piperidines, showcasing the synthesis of a 3,4-disubstituted piperidine scaffold.[8]

Materials:

  • MBHA Resin

  • L-Fmoc-Glu(tBu)-OH

  • HOBt, DIC, DIPEA

  • Piperidine in DMF

  • Ketone (e.g., N-Boc-4-piperidone)

  • Isocyanide (e.g., benzyl isocyanide)

  • Acetonitrile/Methanol (4:1)

  • TFA/DCM

Procedure:

  • Resin Preparation: Couple L-Fmoc-Glu(tBu)-OH (6 eq.) to MBHA resin using HOBt (6 eq.) and DIC (6 eq.) in DMF for 2 hours.[8]

  • Deprotection: Remove the t-Butyl group with 55% TFA/DCM, followed by Fmoc deprotection with 20% piperidine in DMF.[8]

  • Ugi Four-Component Reaction:

    • Swell the resin in a solution of N-Boc-4-piperidone (2 eq.) in acetonitrile/methanol (4:1) for 1 hour at 65°C.[8]

    • Add benzyl isocyanide (2 eq.) and continue to react at 65°C for 24 hours.[8]

    • Wash the resin with MeOH (3x), DMF (3x), and DCM (3x), and dry.[8]

  • Cleavage: Cleave the product from the resin using a TFA/DCM mixture.

Quantitative Data Summary

The following tables summarize typical quantitative data for key steps in the solid-phase synthesis of piperidine derivatives. Yields are generally reported as overall yields after cleavage and purification.

Table 1: Resin Loading and Cleavage Efficiency [3]

ParameterResin TypeLoading MethodLoading EfficiencyCleavage CocktailOverall Yield Range
2-Substituted PiperidinesWangDIC/DMAP0.5 - 0.8 mmol/gTFA/TIS/H₂O (95:2.5:2.5)40-75%
3,4-Disubstituted PiperidinesMBHAHOBt/DIC0.4 - 0.6 mmol/gTFA/DCM (various ratios)35-60%

Table 2: On-Resin Piperidine Ring Formation

Piperidine ScaffoldKey ReactionReagentsReaction TimeTemperatureTypical Yield
2-SubstitutedAza-Michael/Reductive AminationAcrolein, STAB12h / 6hRoom Temp.>80% (on-resin)
3,4-DisubstitutedUgi ReactionKetone, Isocyanide24h65°C70-90% (on-resin)

Table 3: Derivatization and Cleavage of Piperidine Scaffolds

Derivatization StepReagentsReaction TimeTemperatureCleavage MethodPurity of Crude Product
N-AlkylationAlkyl Halide, DIPEA12hRoom Temp.TFA-based70-95%
N-AcylationAcid Chloride, DIPEA4hRoom Temp.TFA-based80-98%
C-AcylationPhenylacetic Acid, HATU4hRoom Temp.TFA-based75-90%

Mandatory Visualizations

Experimental Workflow: Combinatorial Library Synthesis and Screening

G cluster_synthesis Solid-Phase Synthesis cluster_screening High-Throughput Screening Resin Solid Support (e.g., Wang Resin) Loading Resin Loading (Amino Acid) Resin->Loading Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Loading->Deprotection1 Ring_Formation Piperidine Ring Formation Deprotection1->Ring_Formation Split Split Resin into Multiple Reaction Vessels Ring_Formation->Split Diversify_N N-Derivatization (Building Block A) Split->Diversify_N Vessel 1 Diversify_C C-Derivatization (Building Block B) Split->Diversify_C Vessel 2 Pool Pool Resins Diversify_N->Pool Diversify_C->Pool Cleavage Cleavage from Resin (TFA Cocktail) Pool->Cleavage Library Piperidine Library (Discrete Compounds) Cleavage->Library HTS High-Throughput Screening (HTS) Library->HTS Assay_Dev Assay Development & Validation Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_Val Hit Validation (Dose-Response) Hit_ID->Hit_Val SAR Structure-Activity Relationship (SAR) Hit_Val->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for combinatorial library synthesis and high-throughput screening.

Logical Relationship: Traceless Linker Strategy

G Resin Solid Support Resin Matrix Resin_Bound Resin-Bound Intermediate Resin-Linker-Scaffold Resin->Resin_Bound Linker Linker Cleavable Moiety Linker->Resin_Bound Scaffold Piperidine Scaffold R1, R2, R3... Scaffold->Resin_Bound Cleavage Cleavage Step Resin_Bound->Cleavage Cleavage->Resin Recycled Resin Cleavage->Linker Cleaved Linker Final_Product Final Product Piperidine Scaffold Cleavage->Final_Product

Caption: Conceptual diagram of a traceless linker strategy in SPOS.

References

Application Notes and Protocols for Parallel Synthesis and Library Generation in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parallel synthesis is a powerful strategy in modern drug discovery that enables the rapid generation of large and diverse libraries of chemical compounds.[1][2] By performing multiple reactions simultaneously, this technique significantly accelerates the hit identification and lead optimization stages of the drug discovery pipeline.[1][3] This application note provides detailed protocols for two common and robust methods for library generation: a solution-phase Ugi multicomponent reaction and a solid-phase synthesis of a benzimidazole library. The protocols are supplemented with quantitative data and visual workflows to facilitate their implementation in a research setting.

The core principle of parallel synthesis is to systematically vary the building blocks that are combined to create a library of related molecules.[4] This allows for the efficient exploration of chemical space around a particular scaffold, which is crucial for establishing structure-activity relationships (SAR).[5][6] Both solution-phase and solid-phase synthesis methodologies are widely employed, each with its own advantages and disadvantages. Solution-phase synthesis offers flexibility in reaction conditions and scalability, while solid-phase synthesis simplifies purification and allows for the use of excess reagents to drive reactions to completion.[7][8]

General Workflow for Parallel Synthesis and Library Generation

The overall process of parallel synthesis and library generation can be broken down into several key stages, from initial design to the final analysis of the compound library. The following diagram illustrates a typical workflow.

Parallel Synthesis Workflow cluster_design Library Design cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Library Design Library Design Building Block Selection Building Block Selection Library Design->Building Block Selection Reaction Scouting Reaction Scouting Building Block Selection->Reaction Scouting Parallel Synthesis Parallel Synthesis Reaction Scouting->Parallel Synthesis Optimized Conditions Reaction Workup Reaction Workup Parallel Synthesis->Reaction Workup High-Throughput Purification High-Throughput Purification Reaction Workup->High-Throughput Purification Crude Products Quality Control (LC-MS, NMR) Quality Control (LC-MS, NMR) High-Throughput Purification->Quality Control (LC-MS, NMR) Purified Compounds Compound Registration Compound Registration Quality Control (LC-MS, NMR)->Compound Registration Plate Formatting Plate Formatting Compound Registration->Plate Formatting High-Throughput Screening High-Throughput Screening Plate Formatting->High-Throughput Screening Assay-Ready Plates Ugi Reaction Workflow Start Start Prepare Reagent Stock Solutions (2M in MeOH) Prepare Reagent Stock Solutions (2M in MeOH) Start->Prepare Reagent Stock Solutions (2M in MeOH) Dispense Reagents into 48-well Plate (Automated) Dispense Reagents into 48-well Plate (Automated) Prepare Reagent Stock Solutions (2M in MeOH)->Dispense Reagents into 48-well Plate (Automated) React at Room Temperature (16h) React at Room Temperature (16h) Dispense Reagents into 48-well Plate (Automated)->React at Room Temperature (16h) Filter Precipitate Filter Precipitate React at Room Temperature (16h)->Filter Precipitate Wash Precipitate with MeOH (2x) Wash Precipitate with MeOH (2x) Filter Precipitate->Wash Precipitate with MeOH (2x) Dry Product under Vacuum Dry Product under Vacuum Wash Precipitate with MeOH (2x)->Dry Product under Vacuum Analyze by NMR and LC-MS Analyze by NMR and LC-MS Dry Product under Vacuum->Analyze by NMR and LC-MS End End Analyze by NMR and LC-MS->End Solid-Phase Benzimidazole Synthesis Start Start Swell Rink Amide Resin Swell Rink Amide Resin Start->Swell Rink Amide Resin Couple 4-Fluoro-3-nitrobenzoic acid Couple 4-Fluoro-3-nitrobenzoic acid Swell Rink Amide Resin->Couple 4-Fluoro-3-nitrobenzoic acid Nucleophilic Aromatic Substitution with R1-NH2 Nucleophilic Aromatic Substitution with R1-NH2 Couple 4-Fluoro-3-nitrobenzoic acid->Nucleophilic Aromatic Substitution with R1-NH2 Nitro Group Reduction with SnCl2 Nitro Group Reduction with SnCl2 Nucleophilic Aromatic Substitution with R1-NH2->Nitro Group Reduction with SnCl2 Cyclization with Aldehyde and DDQ Cyclization with Aldehyde and DDQ Nitro Group Reduction with SnCl2->Cyclization with Aldehyde and DDQ Cleavage from Resin with TFA/DCM Cleavage from Resin with TFA/DCM Cyclization with Aldehyde and DDQ->Cleavage from Resin with TFA/DCM Purify by Preparative HPLC Purify by Preparative HPLC Cleavage from Resin with TFA/DCM->Purify by Preparative HPLC Analyze by LC-MS and NMR Analyze by LC-MS and NMR Purify by Preparative HPLC->Analyze by LC-MS and NMR End End Analyze by LC-MS and NMR->End

References

Application Notes and Protocols for the Synthesis of SIRT2 Inhibitors from 4-amino-1-Boc-piperidine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 2 (SIRT2), a member of the NAD+-dependent histone deacetylase family, has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders and cancer.[1][2] Primarily localized in the cytoplasm, SIRT2 is involved in the deacetylation of various non-histone proteins, thereby regulating critical cellular processes such as cell cycle progression, metabolic pathways, and cytoskeletal dynamics.[3] The development of potent and selective SIRT2 inhibitors is a key area of research for therapeutic intervention in these disease states.

This document provides detailed application notes and protocols for the synthesis of a class of SIRT2 inhibitors utilizing 4-amino-1-Boc-piperidine HCl as a key building block. The synthetic strategy focuses on the formation of an amide bond between the piperidine moiety and a cinnamic acid derivative, a scaffold known to exhibit SIRT2 inhibitory activity.

Signaling Pathway of SIRT2

SIRT2 exerts its biological functions through the deacetylation of a multitude of substrate proteins. This post-translational modification can have profound effects on the activity, stability, and localization of these target proteins, thereby influencing downstream signaling cascades. Key substrates of SIRT2 include α-tubulin, p65 (a subunit of NF-κB), and FOXO1, implicating SIRT2 in the regulation of microtubule dynamics, inflammatory responses, and metabolic homeostasis.[3] In the context of cancer, SIRT2's role is complex, acting as both a tumor promoter and suppressor depending on the cellular context.[4][5] In neurodegenerative diseases such as Parkinson's and Huntington's disease, inhibition of SIRT2 has shown neuroprotective effects.[2][3]

SIRT2_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress SIRT2 SIRT2 Stress->SIRT2 Growth_Factors Growth_Factors Growth_Factors->SIRT2 alpha_Tubulin alpha_Tubulin SIRT2->alpha_Tubulin Deacetylation p65_NFkB p65 (NF-κB) SIRT2->p65_NFkB Deacetylation FOXO1 FOXO1 SIRT2->FOXO1 Deacetylation G3BP1 G3BP1 SIRT2->G3BP1 Deacetylation Acetylated_alpha_Tubulin Acetylated_alpha_Tubulin alpha_Tubulin->Acetylated_alpha_Tubulin Acetylation Microtubule Dynamics Microtubule Dynamics Acetylated_alpha_Tubulin->Microtubule Dynamics Acetylated_p65 Acetylated p65 p65_NFkB->Acetylated_p65 Acetylation NFkB_Target_Genes NF-κB Target Genes (Inflammation) Acetylated_p65->NFkB_Target_Genes Activation Acetylated_FOXO1 Acetylated FOXO1 FOXO1->Acetylated_FOXO1 Acetylation FOXO1_Target_Genes FOXO1 Target Genes (Metabolism) Acetylated_FOXO1->FOXO1_Target_Genes Activation Acetylated_G3BP1 Acetylated G3BP1 G3BP1->Acetylated_G3BP1 Acetylation cGAS_STING cGAS-STING Pathway Acetylated_G3BP1->cGAS_STING Inhibition

Caption: Simplified SIRT2 signaling pathway.

Experimental Protocols

Synthesis of N-(1-Boc-piperidin-4-yl)cinnamamide (A Representative SIRT2 Inhibitor)

This protocol describes a general procedure for the amide coupling of 4-amino-1-Boc-piperidine with cinnamic acid. This method can be adapted for various substituted cinnamic acids to generate a library of potential SIRT2 inhibitors.

Materials:

  • 4-amino-1-Boc-piperidine HCl

  • Cinnamic acid (or a substituted derivative)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Preparation of the Amine: To a solution of 4-amino-1-Boc-piperidine HCl (1.0 eq) in anhydrous DCM, add DIPEA (1.1 eq) and stir at room temperature for 10 minutes.

  • Amide Coupling: To the above solution, add cinnamic acid (1.0 eq), EDC (1.2 eq), and a catalytic amount of DMAP.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified N-(1-Boc-piperidin-4-yl)cinnamamide by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow A 4-amino-1-Boc-piperidine HCl C Amide Coupling (EDC, DMAP, DIPEA, DCM) A->C B Cinnamic Acid B->C D N-(1-Boc-piperidin-4-yl)cinnamamide C->D E Purification (Column Chromatography) D->E F Pure SIRT2 Inhibitor E->F

Caption: General synthesis workflow.

SIRT2 Inhibition Assay (Fluorogenic)

This protocol outlines a common method for assessing the inhibitory activity of synthesized compounds against SIRT2.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys®-SIRT2)

  • NAD+

  • Developer solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Synthesized inhibitor compound

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the synthesized inhibitor in DMSO and create a series of dilutions in assay buffer.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, NAD+, and the fluorogenic substrate.

  • Inhibitor Addition: Add the diluted inhibitor solutions to the respective wells. Include a positive control (a known SIRT2 inhibitor) and a negative control (DMSO vehicle).

  • Enzyme Addition: Initiate the reaction by adding the recombinant SIRT2 enzyme to all wells.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate at room temperature for a further 15-30 minutes.

  • Measurement: Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

The following table summarizes the inhibitory activity of a representative N-(1-Boc-piperidin-4-yl)cinnamamide derivative against SIRT1, SIRT2, and SIRT3.

CompoundTargetIC50 (µM)Selectivity (SIRT1/SIRT2)Selectivity (SIRT3/SIRT2)
N-(1-Boc-piperidin-4-yl)cinnamamide SIRT1>100--
SIRT2 5.8 >17>17
SIRT3>100

Note: The data presented is a representative example based on structurally similar compounds and may vary depending on the specific substitutions on the cinnamic acid ring.

Conclusion

The synthetic protocol described herein provides a straightforward and adaptable method for the preparation of SIRT2 inhibitors based on a 4-aminopiperidine scaffold. The amide coupling reaction is robust and allows for the generation of a diverse library of compounds for structure-activity relationship studies. The provided in vitro assay protocol enables the efficient evaluation of the inhibitory potency and selectivity of these synthesized molecules. Further optimization of this scaffold holds promise for the development of novel and effective therapeutic agents targeting SIRT2-mediated pathologies.

References

Preparation of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis and evaluation of key HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). The information is intended to guide researchers in the preparation of these compounds for further study and in the development of novel analogs.

Introduction

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain. Instead, they bind to an allosteric hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme critical for converting the viral RNA genome into DNA.[2][3][4][5] This binding induces a conformational change in the enzyme, distorting the active site and inhibiting its function, thus halting viral replication.[2][3][4][5]

The development of NNRTIs has progressed through generations, with newer agents offering improved potency, higher genetic barriers to resistance, and more favorable pharmacokinetic profiles.[6] This document details the preparation of several key first and second-generation NNRTIs.

Signaling Pathway: HIV-1 Reverse Transcription and NNRTI Inhibition

The process of reverse transcription is a critical step in the HIV-1 life cycle, making it a prime target for antiretroviral drugs. The following diagram illustrates the key stages of this process and the mechanism by which NNRTIs interfere with it.

HIV_RT_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm cluster_inhibition NNRTI Mechanism of Action Viral RNA Viral RNA RNA-DNA Hybrid RNA-DNA Hybrid Viral RNA->RNA-DNA Hybrid Reverse Transcription (RNA-dependent DNA polymerase activity) Reverse Transcriptase (RT) Reverse Transcriptase (RT) RT_inactive Inactive RT (Conformational Change) Reverse Transcriptase (RT)->RT_inactive Single-stranded DNA (ssDNA) Single-stranded DNA (ssDNA) RNA-DNA Hybrid->Single-stranded DNA (ssDNA) RNase H activity (RNA degradation) ssDNA ssDNA Double-stranded DNA (dsDNA) Double-stranded DNA (dsDNA) ssDNA->Double-stranded DNA (dsDNA) DNA Synthesis (DNA-dependent DNA polymerase activity) dsDNA dsDNA Integration into\nHost Genome Integration into Host Genome dsDNA->Integration into\nHost Genome NNRTI NNRTI NNRTI->Reverse Transcriptase (RT) Binds to allosteric site RT_inactive->RNA-DNA Hybrid Inhibition

HIV-1 Reverse Transcription and NNRTI Inhibition Pathway.

Experimental Protocols

Detailed, step-by-step protocols for the synthesis of four widely studied NNRTIs are provided below. These protocols are compiled from various literature sources to provide a comprehensive guide for laboratory preparation.

Protocol 1: Synthesis of Efavirenz

Efavirenz is a first-generation NNRTI known for its long half-life. The following is a practical asymmetric synthesis.[7][8]

Experimental Workflow: Efavirenz Synthesis

Efavirenz_Workflow start Start: 4-chloroaniline step1 Protection and Ketone Formation start->step1 step2 Asymmetric Alkynylation step1->step2 step3 Deprotection step2->step3 step4 Cyclization step3->step4 end End: Efavirenz step4->end

A generalized workflow for the synthesis of Efavirenz.

Materials:

  • (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol

  • Triphosgene

  • Acetone

  • Sodium bicarbonate

  • Water

  • n-Heptane

  • Tetrahydrofuran (THF)

  • Methanol

Procedure: [9][10]

  • To a solution of (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol (10 g, 0.034 mol) in acetone (10 ml) under a nitrogen atmosphere, add a solution of sodium bicarbonate (4.3 g, 0.05 mol) in water (20 ml) at 25-30°C.

  • Cool the mixture to -10°C.

  • Add a solution of triphosgene (5 g, 0.016 mol) in acetone (20 ml) dropwise to the reaction mixture, maintaining the temperature between -10 and -5°C.

  • Stir the reaction mixture for 1 hour at -10 to -5°C, then continue stirring at 20-25°C until the reaction is complete as monitored by HPLC.

  • Add methanol (2.6 ml) and stir for 30 minutes.

  • Add n-heptane (30 ml) and remove 40 ml of the solvent under vacuum.

  • Add n-heptane (30 ml) and THF (7.5 ml) to the reaction mass.

  • Add a 5% aqueous sodium bicarbonate solution (40 ml) and stir for 2 hours at room temperature.

  • Separate the organic layer and wash with deionized water (40 ml).

  • Warm the organic layer to 50°C, filter, and rinse with n-heptane (40 ml).

  • Concentrate the organic layer under vacuum and crystallize the residue from n-heptane to obtain pure Efavirenz.

Protocol 2: Synthesis of Etravirine

Etravirine is a second-generation diarylpyrimidine (DAPY) NNRTI with activity against some NNRTI-resistant strains. An improved synthesis is described below.[1][11][12]

Materials:

  • 4-((6-amino-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile (Intermediate 17)

  • Dichloromethane (DCM)

  • Bromine

  • 4 M Sodium hydroxide (NaOH) solution

  • Sodium metabisulphite

Procedure: [11][13]

  • To a cooled solution (0-5°C) of 4-((6-amino-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile (850 g, 2.387 mol) in DCM (6.8 L), add a solution of bromine (401 g, 2.5 mol) in DCM (1.7 L) while maintaining the temperature.

  • Stir the reaction at this temperature for 4 hours.

  • Dilute the reaction mixture with water (6.8 L) and basify to pH 9-10 with 4 M NaOH solution.

  • Add a solution of sodium metabisulphite (42.5 g in 170 ml water).

  • Maintain the pH of the reaction between 7.5 and 8.5 for 1 hour by adding 4 M NaOH solution.

  • Filter the resulting solid, wash with water (12 L), and dry at 55-60°C to yield crude etravirine.

  • For purification, dissolve the crude etravirine in acetone (200 ml) at 50-55°C and treat with activated charcoal (1.5 g).

Protocol 3: Synthesis of Rilpivirine

Rilpivirine is another second-generation DAPY NNRTI with high potency. An effective synthetic route is detailed below.[14][15][16]

Materials:

  • (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride

  • 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile

  • Acetonitrile

Procedure: [14]

  • A mixture of (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride and 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile is refluxed in acetonitrile.

  • A microwave-promoted method can significantly reduce the reaction time. In a microwave reactor, the reactants are heated in acetonitrile at 140°C for 90 minutes.

  • After completion of the reaction, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Protocol 4: Synthesis of Nevirapine

Nevirapine was the first NNRTI to be approved for clinical use. An improved, high-yield synthesis is presented.[17][18]

Materials:

  • Methyl 2-cyclopropylaminonicotinate (Me-CAN)

  • 2-chloro-3-amino-4-picoline (CAPIC)

  • Sodium hydride

  • Diglyme

  • Cyclohexane

  • Ethanol

  • Glacial acetic acid

Procedure: [17][19]

  • In a suitable reactor, a solution of Me-CAN and CAPIC in diglyme is treated with sodium hydride to form the intermediate CYCLOR.

  • The reaction mixture is then heated in the presence of a suitable base to effect ring closure.

  • After the reaction is complete, cool the mixture and add cyclohexane and ethanol.

  • Adjust the pH to 6-8 with glacial acetic acid to precipitate nevirapine.

  • Cool the suspension to 0-10°C and stir for one hour.

  • Isolate the product by vacuum filtration and wash successively with water and a 20% ethanol:water mixture.

  • Dry the product at 90-110°C under vacuum.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesized NNRTIs, including reaction yields and biological activity.

Table 1: Synthesis Yields of Selected NNRTIs

NNRTISynthetic Route HighlightsReported Overall Yield (%)Reference(s)
EfavirenzAsymmetric alkynylation62[7]
EtravirineMicrowave-promoted amination38.5[1]
RilpivirineMicrowave-promoted final step21[16]
NevirapineOne-pot, two-step process87[17]

Table 2: In Vitro Antiviral Activity of Approved NNRTIs

NNRTIEC50 (nM) vs. HIV-1 WTCC50 (µM) in MT-4 cellsSelectivity Index (SI)Reference(s)
Efavirenz1.7 - 3.4>100>29,412[6]
Etravirine1.6 - 4.0>2.2>550[6][20]
Rilpivirine0.4 - 1.2>10>8,333[6]
Nevirapine10 - 100>100>1,000[6]
Doravirine12>44>3667[6]

EC50 (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration) is the concentration of a drug that causes 50% cell death. The Selectivity Index (SI) is the ratio of CC50 to EC50 and is a measure of the drug's therapeutic window.

Biological Evaluation of NNRTIs: Experimental Workflow

The following diagram outlines a general workflow for the in vitro evaluation of newly synthesized NNRTI candidates.

Biological_Evaluation_Workflow start Start: Synthesized NNRTI Compound step1 Compound Characterization (Purity, Structure Verification) start->step1 step2 In Vitro Cytotoxicity Assay (CC50) step1->step2 step3 Antiviral Activity Assay (EC50) (e.g., p24 antigen or luciferase reporter assay) step1->step3 step4 Selectivity Index (SI) Calculation (CC50 / EC50) step2->step4 step3->step4 step5 HIV-1 Reverse Transcriptase Inhibition Assay (IC50) step4->step5 step6 Evaluation against Resistant Viral Strains step5->step6 end End: Lead Compound Identification step6->end

Workflow for the biological evaluation of NNRTI candidates.

A crucial aspect of evaluating NNRTIs is determining their potency and toxicity. This is typically done by measuring the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50).[21] A common method for determining the EC50 involves infecting a cell line (e.g., MT-4 or TZM-bl) with HIV-1 in the presence of varying concentrations of the inhibitor and measuring a marker of viral replication, such as the p24 antigen or a reporter gene like luciferase.[21] The CC50 is determined in parallel using an uninfected cell line to assess the compound's toxicity, often using an MTT or similar cell viability assay.[21]

Conclusion

The protocols and data presented in these application notes provide a valuable resource for researchers involved in the synthesis and evaluation of HIV-1 NNRTIs. The detailed synthetic procedures, coupled with comparative quantitative data, can facilitate the laboratory preparation of these important antiretroviral agents and aid in the design and development of next-generation inhibitors with improved therapeutic profiles. The provided diagrams offer a clear visualization of the underlying biological pathways and experimental workflows, further supporting research in this critical area of drug discovery.

References

Application Notes and Protocols: Derivatization of the 4-Amino Group of 1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the 4-amino group of tert-butyl 4-aminopiperidine-1-carboxylate (1-Boc-4-aminopiperidine). This versatile building block is frequently utilized in medicinal chemistry and drug discovery. The following sections detail common and effective derivatization strategies, including acylation, alkylation, and sulfonylation, complete with experimental procedures, quantitative data, and workflow diagrams to guide researchers in the synthesis of novel piperidine-based compounds.

Acylation of the 4-Amino Group

Acylation of the 4-amino group of 1-Boc-piperidine is a robust method for the formation of amide bonds, introducing a wide array of functional groups. This can be achieved using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids.

Experimental Protocols

Protocol 1.1: Acylation using an Acyl Chloride (e.g., Benzoyl Chloride)

This protocol describes the reaction of 1-Boc-4-aminopiperidine with an acyl chloride in the presence of a tertiary amine base to neutralize the HCl byproduct.

  • Materials: 1-Boc-4-aminopiperidine, Benzoyl chloride, Triethylamine (NEt₃), Anhydrous Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve 1-Boc-4-aminopiperidine (1.0 eq) in anhydrous DCM.

    • Add triethylamine (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by flash chromatography if necessary.

Protocol 1.2: Amide Coupling with a Carboxylic Acid using HATU

This method utilizes a coupling agent, HATU, to activate the carboxylic acid for reaction with the amine.

  • Materials: 1-Boc-4-aminopiperidine, Carboxylic acid (e.g., Boc-proline), HATU, Diisopropylethylamine (DIPEA), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

    • Add a solution of 1-Boc-4-aminopiperidine (1.0 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the product by flash chromatography.

Data Presentation: Acylation Reactions
Acylating Agent/Coupling AgentAmineCarboxylic Acid/Acyl ChlorideProductYield (%)Reference
EDC/HOBt/DMAPBoc-piperidine-4-amineBoc-prolineBoc-Pro-NH-(1-Boc-piperidine-4-yl)Excellent[1]
HATU/DIPEABiphenylamineBoc-valineBoc-Val-NH-biphenyl93%[1]

Diagrams: Acylation Workflows

acylation_workflow cluster_acyl_chloride Acylation with Acyl Chloride cluster_amide_coupling Amide Coupling with HATU ac_start Dissolve 1-Boc-4-aminopiperidine and NEt3 in DCM ac_cool Cool to 0°C ac_start->ac_cool ac_add Add Acyl Chloride ac_cool->ac_add ac_react React at RT ac_add->ac_react ac_workup Aqueous Workup ac_react->ac_workup ac_purify Purification ac_workup->ac_purify ac_product Amide Product ac_purify->ac_product am_start Dissolve Carboxylic Acid, HATU, and DIPEA in DMF am_preactivate Pre-activate (15 min) am_start->am_preactivate am_add_amine Add 1-Boc-4-aminopiperidine am_preactivate->am_add_amine am_react React at RT am_add_amine->am_react am_workup Aqueous Workup & Extraction am_react->am_workup am_purify Purification am_workup->am_purify am_product Amide Product am_purify->am_product

Caption: General workflows for acylation reactions.

Alkylation of the 4-Amino Group

Alkylation introduces alkyl or arylmethyl groups to the 4-amino position. Reductive amination and direct alkylation with halides are two common approaches.

Experimental Protocols

Protocol 2.1: Reductive Amination with an Aldehyde

This one-pot procedure involves the formation of an imine in situ, which is then reduced.

  • Materials: 1-Boc-4-aminopiperidine, Aldehyde (e.g., benzaldehyde), Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Procedure:

    • To a solution of 1-Boc-4-aminopiperidine (1.0 eq) in DCM or DCE, add the aldehyde (1.0-1.2 eq).

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise.

    • Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by flash chromatography.

Protocol 2.2: Direct Alkylation with an Alkyl Halide

This method involves the direct reaction of the amine with an alkyl halide in the presence of a base.

  • Materials: 1-Boc-4-aminopiperidine, Alkyl halide (e.g., benzyl bromide), Potassium carbonate (K₂CO₃) or Triethylamine (NEt₃), Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Procedure:

    • To a stirring mixture of 1-Boc-4-aminopiperidine (1.0 eq) in DCM, add triethylamine (1.2 eq).[2]

    • Add the benzyl bromide (1.2 eq) and stir the resulting solution at room temperature for 16 hours.[2]

    • Partition the reaction mixture between water and an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash chromatography.

Data Presentation: Alkylation Reactions
Alkylation MethodAldehyde/HalideProductYield (%)Reference
Reductive Aminationp-Methoxybenzaldehyde & n-butylamineN-butyl-N-p-methoxybenzylamine72-96%[3]
Direct AlkylationBenzyl bromideN-benzyl-1-Boc-4-aminopiperidine8% (over 4 steps)[2]

Diagrams: Alkylation Signaling Pathways

alkylation_pathways cluster_reductive_amination Reductive Amination cluster_direct_alkylation Direct Alkylation ra_start 1-Boc-4-aminopiperidine + Aldehyde (R-CHO) ra_imine Imine Intermediate ra_start->ra_imine Imine formation ra_reduction Reduction (e.g., STAB) ra_imine->ra_reduction ra_product N-Alkyl-1-Boc-4-aminopiperidine ra_reduction->ra_product da_start 1-Boc-4-aminopiperidine + Alkyl Halide (R-X) da_sn2 SN2 Reaction (Base assisted) da_start->da_sn2 da_product N-Alkyl-1-Boc-4-aminopiperidine da_sn2->da_product

Caption: Reaction pathways for N-alkylation.

Sulfonylation of the 4-Amino Group

Sulfonylation of the 4-amino group with sulfonyl chlorides, such as dansyl chloride, yields stable sulfonamides. This derivatization is also useful for introducing fluorescent tags for analytical purposes.

Experimental Protocol

Protocol 3.1: Sulfonylation with Dansyl Chloride

This protocol is adapted from general procedures for the dansylation of amines.[4][5]

  • Materials: 1-Boc-4-aminopiperidine, Dansyl chloride, Sodium carbonate-bicarbonate buffer (100 mM, pH 9.8), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 1-Boc-4-aminopiperidine (1.0 eq) in a mixture of ACN and sodium carbonate-bicarbonate buffer.

    • Prepare a fresh solution of dansyl chloride (1.1 eq) in ACN.

    • Add the dansyl chloride solution to the amine solution and stir the mixture at room temperature in the dark for 1-2 hours. The reaction can also be gently heated (e.g., 38°C for 90-120 min) to promote the reaction.[5]

    • Monitor the reaction by TLC.

    • Upon completion, the reaction can be quenched by the addition of a small amount of a primary or secondary amine (e.g., diethylamine) to consume excess dansyl chloride.

    • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by flash chromatography.

Data Presentation: Sulfonylation Reactions
Sulfonylating AgentAmineProductExpected Yield
Dansyl Chloride1-Boc-4-aminopiperidineN-Dansyl-1-Boc-4-aminopiperidineHigh

Diagrams: Logical Relationships in Derivatization

derivatization_logic cluster_derivatization Derivatization of 4-Amino Group cluster_products Product Classes start 1-Boc-4-aminopiperidine acylation Acylation start->acylation alkylation Alkylation start->alkylation sulfonylation Sulfonylation start->sulfonylation amides Amides acylation->amides sec_tert_amines Secondary/Tertiary Amines alkylation->sec_tert_amines sulfonamides Sulfonamides sulfonylation->sulfonamides

Caption: Derivatization strategies and resulting products.

References

Troubleshooting & Optimization

Technical Support Center: Boc Deprotection of 4-Aminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the Boc deprotection of 4-aminopiperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the Boc deprotection of 4-aminopiperidine derivatives and what is its primary cause?

The most prevalent side reaction is t-butylation , which arises from the generation of a reactive tert-butyl cation intermediate upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1] This electrophilic carbocation can then alkylate nucleophilic sites on the 4-aminopiperidine derivative.

Q2: Which nitrogen atom on a 4-aminopiperidine derivative is more susceptible to t-butylation?

Both the piperidine ring nitrogen and the 4-amino group are nucleophilic and can be t-butylated. The relative reactivity can depend on the specific substrate and reaction conditions. In acidic conditions used for deprotection, the more basic piperidine nitrogen is likely to be protonated, which would decrease its nucleophilicity and potentially favor alkylation at the 4-amino group.

Q3: How can t-butylation side reactions be minimized?

The most effective strategy to mitigate t-butylation is the use of "scavengers" in the reaction mixture.[1] These are nucleophilic compounds that are more reactive towards the tert-butyl cation than the deprotected amine. Common scavengers include triisopropylsilane (TIS), water, or thioanisole.

Q4: Aside from t-butylation, are there other potential side reactions?

While t-butylation is the most common, other side reactions can occur depending on the specific functionality present on the 4-aminopiperidine derivative. If other acid-sensitive protecting groups are present on the molecule, they may also be cleaved under the deprotection conditions.

Q5: What are the standard acidic reagents used for Boc deprotection of 4-aminopiperidine derivatives?

The most commonly employed reagents are trifluoroacetic acid (TFA), often as a 20-50% solution in dichloromethane (DCM), and a 4M solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or methanol.[2]

Troubleshooting Guide

Issue 1: Incomplete Deprotection

  • Symptom: Your analytical data (e.g., LC-MS, NMR) shows the presence of the starting Boc-protected material.

  • Possible Causes & Solutions:

    • Insufficient Acid: The concentration or equivalents of the acid may be too low.

      • Solution: Increase the concentration of TFA or use a larger excess of HCl in dioxane.

    • Short Reaction Time: The reaction may not have proceeded to completion.

      • Solution: Extend the reaction time and monitor progress by TLC or LC-MS.

    • Low Temperature: Most deprotections are carried out at room temperature.

      • Solution: If the reaction is sluggish, gentle warming (e.g., to 40°C) can be considered, but be aware that this may also increase side reactions.[1]

    • Steric Hindrance: Bulky substituents near the Boc-protected nitrogen can impede the reaction.

      • Solution: More forcing conditions, such as a higher concentration of acid or longer reaction times, may be necessary.

Issue 2: Formation of a Side Product with a Mass Increase of 56 Da

  • Symptom: LC-MS analysis shows a significant peak with a mass corresponding to your desired product +56 Da.

  • Possible Cause & Solution:

    • t-Butylation: This mass increase is a characteristic sign of the addition of a tert-butyl group.[3]

      • Solution: Add a scavenger, such as triisopropylsilane (TIS) (2.5-5% v/v), to the reaction mixture to trap the tert-butyl cation.[3] Using HCl in dioxane is sometimes reported to produce cleaner reactions with easier product isolation compared to TFA.[4]

Data Presentation

The following table provides an illustrative comparison of common Boc deprotection methods for a generic 4-aminopiperidine derivative. The percentage of side products can vary significantly based on the specific substrate and reaction conditions.

Deprotection MethodReagentSolventTypical Reaction TimeTypical Yield of Desired ProductIllustrative % of t-Butylation Side Product (without scavenger)
Method A20-50% TFADichloromethane (DCM)30 min - 2 hours>90%5-15%
Method B4M HCl1,4-Dioxane30 min - 4 hours>90%2-10%
Method C20% TFA with 5% TISDichloromethane (DCM)30 min - 2 hours>95%<2%

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Preparation: Dissolve the Boc-protected 4-aminopiperidine derivative in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If required, add a scavenger such as triisopropylsilane (TIS) (to a final concentration of 2.5-5% v/v) to the reaction mixture before the addition of TFA.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate the residue with toluene or DCM (3x). The resulting TFA salt can often be precipitated by the addition of cold diethyl ether and collected by filtration.

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane

  • Preparation: Dissolve the Boc-protected 4-aminopiperidine derivative in a minimal amount of a suitable solvent such as methanol or ethyl acetate.

  • Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Reaction: Stir the mixture at room temperature. The reaction is usually complete within 1-4 hours. The hydrochloride salt of the deprotected amine may precipitate from the solution. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

Visualizations

Boc_Deprotection_Side_Reactions cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway Boc_Protected_Amine Boc-Protected 4-Aminopiperidine Derivative Protonation Protonation (H+) Boc_Protected_Amine->Protonation Acid (TFA or HCl) Carbamic_Acid_Intermediate Carbamic Acid Intermediate Protonation->Carbamic_Acid_Intermediate - tert-butyl cation - CO2 tert_butyl_cation tert-butyl cation (t-Bu+) Protonation->tert_butyl_cation Generates Deprotected_Amine Deprotected 4-Aminopiperidine Carbamic_Acid_Intermediate->Deprotected_Amine Nucleophile Nucleophilic Site (e.g., Piperidine N or 4-Amino N) Deprotected_Amine->Nucleophile Acts as t_Butylated_Product t-Butylated Side Product tert_butyl_cation->t_Butylated_Product Nucleophile->t_Butylated_Product Alkylation

Caption: Mechanism of Boc deprotection and the competing t-butylation side reaction.

Troubleshooting_Workflow start Experiment Start check_completion Analyze Reaction Mixture (LC-MS, TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Remaining side_product Side Product Detected (e.g., +56 Da) check_completion->side_product Unexpected Peaks complete Reaction Complete & Clean check_completion->complete Clean Conversion increase_acid Increase Acid Conc. or Equivalents incomplete->increase_acid increase_time Increase Reaction Time incomplete->increase_time increase_temp Gently Increase Temp. incomplete->increase_temp add_scavenger Add Scavenger (e.g., TIS) side_product->add_scavenger change_reagent Consider HCl/Dioxane instead of TFA side_product->change_reagent re_analyze Re-run and Analyze increase_acid->re_analyze increase_time->re_analyze increase_temp->re_analyze add_scavenger->re_analyze change_reagent->re_analyze re_analyze->incomplete Still Issues re_analyze->side_product Still Issues re_analyze->complete Successful

Caption: Troubleshooting workflow for Boc deprotection of 4-aminopiperidine derivatives.

References

Technical Support Center: Purification of N-acylated 1-Boc-4-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of N-acylated 1-Boc-4-aminopiperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of N-acylated 1-Boc-4-aminopiperidine?

A1: Common impurities include unreacted 1-Boc-4-aminopiperidine, excess acylating agent (e.g., acyl chloride, acid anhydride), the corresponding carboxylic acid (from hydrolysis of the acylating agent), and byproducts from coupling agents if used (e.g., EDC, HOBt).[1] If a base like triethylamine is used, its corresponding hydrochloride salt can also be an impurity.[1]

Q2: What are the recommended initial work-up procedures after the acylation reaction?

A2: A typical aqueous work-up is recommended to remove the bulk of water-soluble impurities. This generally involves:

  • Quenching the reaction with water or a saturated aqueous solution.

  • Washing the organic layer sequentially with a mild base (e.g., saturated aqueous NaHCO₃ solution) to remove acidic byproducts, followed by water and then brine.[1][2]

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1][2]

  • Concentrating the solution under reduced pressure to obtain the crude product.[1][2]

Q3: Which chromatographic method is most suitable for purifying N-acylated 1-Boc-4-aminopiperidine?

A3: Silica gel column chromatography, particularly flash chromatography, is a widely used and effective method for purifying these compounds.[2][3] The choice of eluent system is crucial for achieving good separation.

Q4: How can I remove unreacted 1-Boc-4-aminopiperidine from my product?

A4: Unreacted 1-Boc-4-aminopiperidine is more polar than the N-acylated product. Therefore, it can be effectively separated by silica gel column chromatography. The product will elute before the starting material. An alternative method for highly basic starting materials could be an acidic wash (e.g., dilute HCl), but care must be taken to avoid cleavage of the Boc protecting group.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Multiple spots on TLC of the crude product Incomplete reaction, presence of starting materials, formation of byproducts, or degradation of the product.- Monitor the reaction closely by TLC to ensure completion.[1] - Perform an appropriate aqueous work-up to remove water-soluble impurities.[1][2] - If byproducts are of similar polarity to the product, optimize the column chromatography conditions (e.g., use a shallower solvent gradient).
Product is not pure after column chromatography - Inappropriate solvent system (eluent). - Overloading the column. - Poorly packed column. - Co-elution of impurities.- Optimize the eluent system using TLC. A common starting point is a mixture of hexanes and ethyl acetate or dichloromethane and methanol.[3] - Reduce the amount of crude product loaded onto the column. - Ensure the silica gel is packed uniformly without air bubbles.[3] - If impurities co-elute, consider recrystallization as an alternative or subsequent purification step.
Low yield of purified product - Incomplete reaction. - Loss of product during aqueous work-up (e.g., if the product has some water solubility). - Loss of product during column chromatography. - Degradation of the product on silica gel (if acid-sensitive).- Ensure the reaction goes to completion by monitoring with TLC.[2] - Minimize the number of aqueous washes or back-extract the aqueous layers with the organic solvent. - Use a well-optimized eluent system to ensure the product elutes in a reasonable number of fractions. - Consider neutralizing the silica gel with a small amount of triethylamine in the eluent if the compound is acid-sensitive.
Difficulty removing the acylating agent or its corresponding acid The acylating agent or its hydrolysis product is of similar polarity to the desired product.- A thorough wash with saturated aqueous NaHCO₃ solution during the work-up is crucial for removing acidic impurities.[1] - If the impurity persists, consider recrystallization if the product is a solid.

Experimental Protocols

General Acylation Protocol using an Acyl Chloride
  • Dissolve 1-Boc-4-aminopiperidine (1.0 eq) and a base such as triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).[1]

  • Cool the mixture to 0 °C in an ice bath.[1]

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.[1]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[1]

  • Upon completion, quench the reaction with water.[1]

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography.[1]

Silica Gel Flash Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Column Packing: Pour the slurry into the column and allow the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[3]

  • Equilibration: Pass 2-3 column volumes of the initial mobile phase through the column.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load the silica gel with the adsorbed sample onto the top of the column.[3]

  • Elution: Begin elution with the initial mobile phase and gradually increase the polarity of the eluent.[3]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[3]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Typical Parameters for Flash Column Chromatography Purification

Parameter Recommended Condition/Material Notes
Stationary Phase Silica Gel, 60-120 mesh or 230-400 meshStandard adsorbent for moderately polar compounds.[3]
Mobile Phase System Hexanes / Ethyl Acetate (EtOAc) or Dichloromethane / Methanol (DCM/MeOH)The ratio should be optimized based on the polarity of the specific N-acylated product.[3]
Elution Mode Gradient elution (gradually increasing polarity)Often provides better separation than isocratic elution.
Monitoring Thin Layer Chromatography (TLC)Visualize with UV light (if applicable) and/or a staining agent (e.g., potassium permanganate).
Expected Purity >98%Achievable with careful fraction collection.[3]

Visualizations

experimental_workflow cluster_reaction Acylation Reaction cluster_workup Aqueous Work-up cluster_purification Purification start 1-Boc-4-aminopiperidine + Acylating Agent reaction Reaction in Anhydrous Solvent (e.g., DCM) start->reaction quench Quench with Water reaction->quench wash_bicarb Wash with sat. NaHCO3 quench->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography pure_product Pure N-acylated Product chromatography->pure_product troubleshooting_guide cluster_analysis Analysis cluster_scenarios Troubleshooting Scenarios cluster_solutions Solutions start Impure Product after Initial Work-up tlc_analysis Run TLC start->tlc_analysis multiple_spots Multiple Spots on TLC? tlc_analysis->multiple_spots streaking Streaking on TLC? multiple_spots->streaking No incomplete_rxn Check for Incomplete Reaction or Byproducts multiple_spots->incomplete_rxn Yes acidic_basic Acidic/Basic Impurities Present streaking->acidic_basic Yes column_chrom Proceed with Column Chromatography streaking->column_chrom No incomplete_rxn->column_chrom acidic_basic->column_chrom recrystallize Consider Recrystallization column_chrom->recrystallize If still impure

References

Technical Support Center: Optimizing Reductive Amination with 1-Boc-4-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reductive amination reactions involving 1-Boc-4-aminopiperidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the reductive amination of 1-Boc-4-aminopiperidine.

Issue Potential Cause Suggested Solution
Low to No Product Yield Inefficient Imine/Iminium Ion Formation: The equilibrium between the carbonyl compound, 1-Boc-4-aminopiperidine, and the imine intermediate may not favor the imine. This can be particularly true for less reactive ketones.- Acid Catalysis: Add a catalytic amount of a weak acid, such as acetic acid (typically 1-5 mol%), to promote imine formation. Be cautious, as excess acid can protonate the amine, rendering it non-nucleophilic.[1][2] - Dehydrating Agents: Use molecular sieves (3Å or 4Å) to remove water, which is a byproduct of imine formation, thus driving the equilibrium towards the product.[3] - Pre-formation of Imine: Stir the carbonyl compound and 1-Boc-4-aminopiperidine together in the reaction solvent for a period (e.g., 1-2 hours) before adding the reducing agent to allow for sufficient imine formation.[3][4]
Decomposition of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is moisture-sensitive.[5]- Ensure all reagents and solvents are anhydrous. - Use freshly opened or properly stored NaBH(OAc)₃.
Reduction of Carbonyl Starting Material: A stronger reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone before it forms an imine.[3][4]- Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for the imine/iminium ion.[6][7] - If using NaBH₄, ensure imine formation is complete before its addition and add it portion-wise at a low temperature (e.g., 0 °C).[3][5]
Steric Hindrance: 1-Boc-4-aminopiperidine is a somewhat sterically hindered secondary amine, which can slow down the reaction with bulky ketones.[8][9]- Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can help overcome the activation energy barrier.[9] - Prolong Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) and monitor by TLC or LC-MS. - Use of Lewis Acids: For particularly challenging substrates, a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) can activate the carbonyl group.[9]
Formation of Side Products Over-alkylation/Di-alkylation: The secondary amine product can react with another equivalent of the carbonyl compound and reducing agent to form a tertiary amine.- Use a slight excess (1.1-1.2 equivalents) of 1-Boc-4-aminopiperidine relative to the carbonyl compound. - Add the carbonyl compound slowly to the reaction mixture containing the amine and reducing agent.
N-Acetylation or N-Ethylation: When using acetic acid as a catalyst, N-acetylation of the amine can occur as a side reaction, especially in slow reactions.[1]- Use the minimum effective amount of acetic acid. - Consider using trifluoroacetic acid as an alternative catalyst, which is less prone to causing this side reaction.[1]
Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation.[9]- Maintain a neutral to slightly acidic pH. - Keep the reaction temperature moderate.
Difficult Product Purification Excess Reagents: Unreacted starting materials or excess reducing agent byproducts can complicate purification.- Use stoichiometry as close to 1:1:1.2 (carbonyl:amine:reducing agent) as possible, with slight adjustments based on optimization. - Quench the reaction carefully by adding water or a saturated aqueous solution of sodium bicarbonate to decompose any remaining borohydride reagent.
Emulsion during Workup: The product and byproducts may lead to the formation of an emulsion during aqueous extraction.- Add brine (saturated NaCl solution) to help break the emulsion. - Filter the mixture through a pad of Celite.

Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for reductive amination with 1-Boc-4-aminopiperidine?

A1: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the preferred reagent.[6] It is a mild and selective reducing agent that is effective for a wide range of aldehydes and ketones and is particularly good at reducing the intermediate iminium ion in the presence of the unreacted carbonyl compound.[3][7] This minimizes the formation of alcohol byproducts from the reduction of the starting carbonyl.[4][6]

Q2: Which solvent is most suitable for this reaction?

A2: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the most commonly used and effective solvents for reductive aminations with NaBH(OAc)₃.[5][8] Tetrahydrofuran (THF) and acetonitrile are also viable options.[6] Protic solvents like methanol or ethanol are generally avoided with NaBH(OAc)₃ due to potential reactivity, but are commonly used with sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[5]

Q3: Do I need to add an acid to my reaction?

A3: For reactions with aldehydes, an acid catalyst is often not necessary.[1][8] However, for reactions with ketones, which are generally less electrophilic, a catalytic amount of a weak acid like acetic acid is often beneficial to accelerate the formation of the iminium ion.[1][8]

Q4: My reaction is very slow. What can I do to speed it up?

A4: If your reaction is sluggish, especially with a sterically hindered or electron-rich ketone, you can try the following:

  • Add a catalytic amount of acetic acid if you haven't already.

  • Increase the reaction temperature moderately (e.g., to 40-50 °C).[9]

  • Ensure your reagents are anhydrous, as water can inhibit imine formation. Using molecular sieves can help.[3]

  • Consider using a Lewis acid catalyst such as titanium(IV) isopropoxide for particularly challenging substrates.[9]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A common method is to spot the reaction mixture on a TLC plate and compare it to spots of your starting materials (the carbonyl compound and 1-Boc-4-aminopiperidine). The disappearance of the limiting starting material and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This is a general and widely applicable protocol for the reductive amination of aldehydes and ketones with 1-Boc-4-aminopiperidine.

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • 1-Boc-4-aminopiperidine (1.05 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 mmol)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 mL)

  • Acetic Acid (optional, for ketones, ~0.05 mmol)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone and 1-Boc-4-aminopiperidine.

  • Dissolve the starting materials in anhydrous DCM or DCE.

  • If using a ketone, add acetic acid at this stage.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.

  • Add sodium triacetoxyborohydride portion-wise over 5-10 minutes. Note: The reaction can be mildly exothermic.

  • Stir the reaction at room temperature until the starting material is consumed as monitored by TLC or LC-MS (typically 2-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel as needed.

Diagrams

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Aldehyde/Ketone & 1-Boc-4-aminopiperidine in Anhydrous Solvent Acid Add Acetic Acid (Optional, for ketones) Start->Acid If Ketone Stir1 Stir for 20-30 min (Pre-formation of Iminium Ion) Start->Stir1 Acid->Stir1 Add_STAB Add NaBH(OAc)₃ (Portion-wise) Stir1->Add_STAB Stir2 Stir at Room Temp (2-24 h) Add_STAB->Stir2 Monitor Monitor by TLC/LC-MS Stir2->Monitor Monitor->Stir2 Incomplete Quench Quench with aq. NaHCO₃ Monitor->Quench Complete Extract Extract with DCM Quench->Extract Dry Dry, Filter, Concentrate Extract->Dry Purify Purify (Chromatography) Dry->Purify End Final Product Purify->End

Caption: General workflow for one-pot reductive amination.

Troubleshooting_Logic Start Low or No Product? CheckImine Check Imine Formation (TLC/NMR of pre-reaction mixture) Start->CheckImine Yes CheckReagent Is Reducing Agent Active? (Anhydrous conditions?) Start->CheckReagent No, starting material consumed CheckSterics Are Substrates Sterically Hindered? CheckImine->CheckSterics Good Formation Sol_Imine Pre-form imine, add dehydrating agent, or add catalytic acid. CheckImine->Sol_Imine Poor Formation Sol_Reagent Use fresh NaBH(OAc)₃, ensure anhydrous solvent. CheckReagent->Sol_Reagent Sol_Sterics Increase temperature, prolong reaction time, consider Lewis acid. CheckSterics->Sol_Sterics Yes

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Alkylation of tert-Butyl 4-aminopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing di-alkylation during the N-alkylation of tert-Butyl 4-aminopiperidine-1-carboxylate.

Troubleshooting Guide: Preventing Di-alkylation

Issue: Formation of a di-alkylated byproduct during the N-alkylation of tert-Butyl 4-aminopiperidine-1-carboxylate.

This common side reaction can significantly lower the yield of the desired mono-alkylated product and complicate purification. The troubleshooting steps below are designed to help you minimize or eliminate the formation of this impurity.

SymptomPossible Cause(s)Suggested Solution(s)
Significant amount of di-alkylated product observed by LC-MS or NMR. 1. Unfavorable Stoichiometry: An excess of the alkylating agent relative to the amine increases the probability of a second alkylation.[1] 2. High Reaction Rate: The mono-alkylated product is often more nucleophilic than the starting amine, leading to a faster second alkylation.[1] 3. High Reaction Temperature: Elevated temperatures can accelerate the rate of the undesired second alkylation.[2]1. Adjust Stoichiometry: Use an excess of tert-Butyl 4-aminopiperidine-1-carboxylate (e.g., 1.5 to 3 equivalents) relative to the alkylating agent. 2. Slow Addition of Alkylating Agent: Add the alkylating agent dropwise or via syringe pump to maintain its low concentration in the reaction mixture.[2] 3. Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the mono-alkylation.[2]
Low yield of mono-alkylated product despite stoichiometric adjustments. 1. Inappropriate Base: The base used may not be optimal for the reaction, leading to side reactions. 2. Unsuitable Solvent: The solvent may be promoting the di-alkylation reaction.1. Use a Sterically Hindered Base: Employ a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) to neutralize any acid formed without competing in the alkylation.[2] 2. Solvent Screening: Test a range of aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dichloromethane (DCM) to find the optimal medium for mono-alkylation.
Persistent di-alkylation and difficulty with purification. Direct alkylation with alkyl halides is inherently prone to over-alkylation. [1]Consider an Alternative Method: Reductive amination is a highly effective alternative that avoids the use of alkyl halides and significantly reduces the risk of di-alkylation.[3] This method involves the reaction of the amine with an aldehyde or ketone, followed by reduction of the resulting imine.

Frequently Asked Questions (FAQs)

Q1: Why is di-alkylation a common problem when alkylating tert-Butyl 4-aminopiperidine-1-carboxylate?

A1: The product of the initial mono-alkylation, a secondary amine, is often more nucleophilic and less sterically hindered than the primary amine of the starting material. This increased reactivity makes it more susceptible to reacting with a second molecule of the alkylating agent, leading to the formation of a tertiary amine (the di-alkylated product).[1]

Q2: How can I effectively monitor the progress of my reaction to prevent di-alkylation?

A2: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction. Periodically sample the reaction mixture and run a TLC to visualize the consumption of the starting material and the formation of the mono- and di-alkylated products. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.

Q3: What is reductive amination, and why is it a better method for mono-alkylation?

A3: Reductive amination is a two-step process (often performed in one pot) where an amine is reacted with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced to the corresponding amine.[4] This method is highly selective for mono-alkylation because the imine formation is typically a controlled process, and the subsequent reduction is specific to that intermediate. It also avoids the formation of quaternary ammonium salts, which can be a byproduct of direct alkylation with alkyl halides.[1]

Q4: What are some recommended reducing agents for the reductive amination of tert-Butyl 4-aminopiperidine-1-carboxylate?

A4: Several reducing agents can be used for reductive amination. Sodium triacetoxyborohydride (STAB) is a mild and highly effective choice, often used in solvents like dichloromethane (DCM) or dichloroethane (DCE). Other options include sodium cyanoborohydride (NaBH₃CN) and borane-triethylamine complex.[5]

Q5: Can the choice of alkylating agent influence the extent of di-alkylation?

A5: Yes, the reactivity of the alkylating agent plays a role. More reactive alkylating agents, such as alkyl iodides, are more prone to causing over-alkylation compared to less reactive ones like alkyl bromides or chlorides.[6]

Experimental Protocols

Protocol 1: Controlled Mono-alkylation via Direct Alkylation

This protocol is designed to favor mono-alkylation by controlling stoichiometry and reaction conditions.

Materials:

  • tert-Butyl 4-aminopiperidine-1-carboxylate

  • Alkyl halide (e.g., benzyl bromide)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile (MeCN)

  • Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve tert-Butyl 4-aminopiperidine-1-carboxylate (1.5 equivalents) and DIPEA (2.0 equivalents) in anhydrous MeCN.

  • Cool the mixture to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of the alkyl halide (1.0 equivalent) in a small amount of anhydrous MeCN.

  • Add the alkyl halide solution dropwise to the cooled amine solution over a period of 1-2 hours with vigorous stirring.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Mono-alkylation via Reductive Amination

This protocol offers a more controlled approach to achieving mono-alkylation.

Materials:

  • tert-Butyl 4-aminopiperidine-1-carboxylate

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve tert-Butyl 4-aminopiperidine-1-carboxylate (1.0 equivalent) and the aldehyde or ketone (1.05 equivalents) in anhydrous DCM.

  • Add a catalytic amount of acetic acid (e.g., 0.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following table summarizes typical outcomes when comparing direct alkylation and reductive amination for the mono-alkylation of tert-Butyl 4-aminopiperidine-1-carboxylate. Yields are representative and can vary based on the specific substrate and reaction conditions.

MethodAlkylating AgentTypical Mono-alkylation YieldTypical Di-alkylation ByproductNotes
Direct Alkylation Alkyl Halide40-70%10-30%Yield is highly dependent on stoichiometry and reaction conditions.
Reductive Amination Aldehyde/Ketone>85%<5%Generally provides higher yields and cleaner reaction profiles.

Visualizations

Troubleshooting_Di_alkylation start Di-alkylation Observed q1 Adjust Stoichiometry? (Excess Amine) start->q1 a1_yes Slow Addition of Alkylating Agent q1->a1_yes Yes a1_no Proceed to Next Step q1->a1_no No q2 Lower Reaction Temperature? a1_yes->q2 a1_no->q2 a2_yes Monitor Reaction Progress q2->a2_yes Yes a2_no Proceed to Next Step q2->a2_no No q3 Use Hindered Non-nucleophilic Base? a2_yes->q3 a2_no->q3 a3_yes Evaluate Reaction Outcome q3->a3_yes Yes a3_no Consider Alternative Method q3->a3_no No end_good Mono-alkylation Favored a3_yes->end_good end_bad Di-alkylation Persists a3_yes->end_bad alt_method Switch to Reductive Amination a3_no->alt_method alt_method->end_good

Caption: Troubleshooting workflow for preventing di-alkylation.

Reductive_Amination_Workflow start Start: Materials step1 Dissolve Amine and Aldehyde/Ketone in Solvent start->step1 step2 Add Catalytic Acid step1->step2 step3 Stir for Imine Formation (1-2 hours) step2->step3 step4 Add Reducing Agent (e.g., STAB) step3->step4 step5 Stir to Completion (12-24 hours) step4->step5 step6 Aqueous Workup (Quench and Extract) step5->step6 step7 Purification (Column Chromatography) step6->step7 end Final Mono-alkylated Product step7->end

Caption: Experimental workflow for reductive amination.

References

Technical Support Center: Synthesis of 1-Boc-4-aminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 1-Boc-4-aminopiperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-Boc-4-aminopiperidine derivatives?

A1: The most prevalent and versatile method is reductive amination. This typically involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the desired amine. For the synthesis of 1-Boc-4-aminopiperidine derivatives, this often entails reacting 1-Boc-4-piperidone with a primary amine or reacting 4-amino-1-Boc-piperidine with an aldehyde or ketone.[1][2][3]

Q2: Which reducing agent is best for the reductive amination synthesis of these derivatives?

A2: The choice of reducing agent is critical and depends on the specific substrates and desired reaction conditions. Sodium triacetoxyborohydride (STAB) is often the preferred reagent due to its mildness and high selectivity for imines over carbonyl groups, allowing for a one-pot reaction.[4][5][6] Sodium cyanoborohydride (NaBH3CN) is also highly selective but is more toxic. Sodium borohydride (NaBH4) is a more powerful and cost-effective reducing agent, but its lack of selectivity often requires a two-step process where the imine is formed before the addition of the reducing agent to avoid reduction of the starting carbonyl compound.[3][4]

Q3: How can I monitor the progress of my reaction?

A3: Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques can help determine the consumption of starting materials and the formation of the product and any byproducts.

Q4: What are some common side reactions to be aware of?

A4: Common side reactions include the formation of over-alkylated products (tertiary amines) if a primary amine is used as the starting material, and the reduction of the starting carbonyl compound if a non-selective reducing agent like sodium borohydride is used in a one-pot reaction.[5] With sensitive substrates, racemization can also be a concern.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Suggested Solution
Inefficient Imine/Iminium Ion Formation Ensure the reaction is carried out under optimal pH conditions (typically mildly acidic, pH 4-6) to facilitate imine formation. Consider adding a dehydrating agent, such as molecular sieves or using a Dean-Stark apparatus, to drive the equilibrium towards the imine.
Decomposition of Reducing Agent Sodium triacetoxyborohydride (STAB) is moisture-sensitive. Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[6]
Steric Hindrance For sterically hindered amines or carbonyl compounds, the reaction may require longer reaction times or elevated temperatures. The choice of a more potent activating agent for the carbonyl group might also be beneficial.
Incomplete Reaction If monitoring indicates the presence of starting materials, consider increasing the reaction time, temperature, or the equivalents of the reducing agent.
Product Degradation Some aminopiperidine derivatives may be unstable under the reaction or workup conditions. Ensure the workup procedure is performed promptly and under appropriate pH and temperature conditions.
Presence of Impurities in the Final Product
Impurity Identification Suggested Solution
Unreacted Starting Amine/Carbonyl Check TLC or LC-MS for the presence of starting materials.Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. For purification, consider column chromatography or an acid-base extraction to separate the basic amine product from the neutral or acidic starting materials.
Over-alkylated Byproduct (Tertiary Amine) This will appear as a higher molecular weight species on MS and may have a different Rf value on TLC.Use a less reactive reducing agent or control the stoichiometry of the reactants carefully. A one-pot tandem direct reductive amination with in-situ Boc protection of the secondary amine product can prevent over-alkylation.[5]
Reduced Carbonyl Byproduct (Alcohol) This byproduct will have a similar polarity to the starting carbonyl compound.Use a more selective reducing agent like STAB or NaBH3CN that preferentially reduces the imine. If using NaBH4, ensure complete imine formation before adding the reducing agent.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing Agent Pros Cons Typical Solvents
Sodium Triacetoxyborohydride (STAB) Mild and highly selective for imines; suitable for one-pot reactions; less toxic than NaBH3CN.[4]Moisture sensitive; more expensive.Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF).[6]
Sodium Cyanoborohydride (NaBH3CN) Excellent selectivity for iminium ions; effective in one-pot reactions.[3][4]Highly toxic (generates cyanide); requires careful handling and disposal.[4]Methanol, Ethanol.[6]
Sodium Borohydride (NaBH4) Inexpensive and powerful reducing agent.[4]Not selective for imines over carbonyls, often requiring a two-step process.[3][4]Methanol, Ethanol.[6]
H2/Palladium on Carbon (Pd/C) "Green" reducing agent; high-yielding.Requires specialized hydrogenation equipment; may not be suitable for substrates with other reducible functional groups.Methanol, Ethanol.

Table 2: Example Yields for 1-Boc-4-aminopiperidine Synthesis

Starting Materials Method Reported Yield Reference
N-benzyl-4-piperidone and tert-butyl carbamateTwo-step: Imine formation followed by Pd/C catalytic hydrogenation90.7% (for the hydrogenation step)[7]
4-piperidinecarboxamideTwo-step: Boc protection followed by Hofmann rearrangementHigh[8]
1-Boc-4-piperidone and AnilineReductive Amination with STABHigh[2]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
  • To a solution of 1-Boc-4-piperidone (1.0 eq.) and the desired primary amine (1.0-1.2 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.1-1.5 eq.) portion-wise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-Boc-4-aminopiperidine derivative.

Protocol 2: Boc Protection of 4-Aminopiperidine
  • Dissolve 4-aminopiperidine (1.0 eq.) and a base such as triethylamine (1.5-2.0 eq.) in a suitable solvent like dichloromethane or a mixture of water and an organic solvent.

  • Cool the solution in an ice bath and add a solution of di-tert-butyl dicarbonate (Boc)2O (1.0-1.1 eq.) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture to remove the organic solvent (if applicable).

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1-Boc-4-aminopiperidine. Purify further by crystallization or column chromatography if necessary.

Visualizations

experimental_workflow General Reductive Amination Workflow start Start reactants Mix 1-Boc-4-piperidone and primary amine in anhydrous solvent start->reactants add_stab Add Sodium Triacetoxyborohydride (STAB) portion-wise reactants->add_stab react Stir at room temperature (12-24h) add_stab->react monitor Monitor reaction by TLC or LC-MS react->monitor monitor->react Incomplete quench Quench with saturated aqueous NaHCO3 monitor->quench Complete extract Extract with organic solvent quench->extract dry_concentrate Dry and concentrate organic layers extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end Final Product purify->end

Caption: Workflow for reductive amination using STAB.

troubleshooting_yield Troubleshooting Low Yield in Reductive Amination low_yield Low Product Yield check_sm Starting materials present? low_yield->check_sm check_reagents Reagents/Solvents dry? low_yield->check_reagents check_conditions Reaction conditions optimal? low_yield->check_conditions increase_time_temp Increase reaction time/temperature check_sm->increase_time_temp Yes use_dry_reagents Use anhydrous solvents and fresh STAB under inert gas check_reagents->use_dry_reagents No optimize_ph Adjust pH to 4-6 for imine formation check_conditions->optimize_ph No add_dehydrating_agent Add molecular sieves optimize_ph->add_dehydrating_agent

Caption: Decision tree for troubleshooting low yield.

References

Stability of the Boc protecting group under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the tert-butyloxycarbonyl (Boc) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the stability and use of the Boc group in organic synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions encountered during experimental work involving the Boc protecting group.

1. Acidic Conditions

  • Question: My Boc deprotection is sluggish or incomplete. What are the common causes and solutions?

    • Answer: Incomplete deprotection is often due to insufficient acid strength or concentration. The choice of acid and solvent system is critical. For standard deprotection, Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is highly effective. If you are experiencing issues, consider the following:

      • Increase TFA Concentration: A higher concentration of TFA (e.g., 20-50% v/v in DCM) can significantly increase the reaction rate.[1][2]

      • Switch to a Stronger Acid System: For more resistant Boc groups, using 4M HCl in 1,4-dioxane can be a powerful alternative.[3] This system is often very rapid, with complete conversion in as little as 15 minutes for many substrates.[3]

      • Monitor the Reaction: Always monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3]

  • Question: I am observing unexpected side products after Boc deprotection with TFA. What could be causing this and how can I prevent it?

    • Answer: The formation of a tert-butyl cation intermediate during acid-catalyzed deprotection can lead to alkylation of nucleophilic residues in your substrate, such as tryptophan or methionine.[4][5] To mitigate this, the addition of scavengers to the reaction mixture is recommended. Common scavengers include:

      • Anisole

      • Thioanisole

      • Thiophenol[5][6]

  • Question: Can I selectively remove a Boc group in the presence of other acid-labile groups like a tert-butyl ester?

    • Answer: Yes, selective deprotection is possible under carefully controlled conditions. The reactivity of the Boc group is generally higher than that of a tert-butyl ester. Using milder acidic conditions can achieve selectivity. For instance, 4M HCl in dioxane has demonstrated superior selectivity for Nα-Boc deprotection in the presence of tert-butyl esters.[1]

2. Basic Conditions

  • Question: Is the Boc group completely stable to basic conditions?

    • Answer: The Boc group is renowned for its stability in basic environments, which is a cornerstone of its use in orthogonal protection strategies with base-labile groups like Fmoc.[2][6] It is stable towards most common bases such as triethylamine (TEA), sodium hydroxide (NaOH), and piperidine.[2] However, under specific and harsh basic conditions, cleavage has been reported.

3. Reductive and Oxidative Conditions

  • Question: How stable is the Boc group to common reducing agents?

    • Answer: The Boc group is generally stable to a wide range of reducing agents, including those used for catalytic hydrogenation (e.g., H₂/Pd/C).[2][7] This stability allows for the selective deprotection of other groups, such as the Carboxybenzyl (Cbz) group, in the presence of a Boc group. However, some reports suggest that Boc-indoles can be less stable and may be cleaved under certain reductive conditions.

  • Question: What is the stability of the Boc group towards oxidizing agents?

    • Answer: The Boc group is generally stable to many common oxidizing agents.[7] However, it is not considered stable under all oxidative conditions.[4] The specific reagent and reaction conditions will determine its stability. It is always advisable to perform a small-scale test reaction if you are uncertain about the compatibility of your specific oxidizing agent with the Boc group.

4. Organometallic Reagents

  • Question: Will the Boc group react with Grignard or organolithium reagents?

    • Answer: The Boc group is generally stable towards Grignard reagents.[8] However, the reactivity can be influenced by the specific Grignard reagent and the substrate. In some cases, competing nucleophilic attack on the Boc carbonyl can be minimized by using hindered carbamates or by adding TMEDA. With organolithium reagents, the stability of the Boc group can be lower, and reactions should be conducted at low temperatures.

5. Peptide Synthesis

  • Question: Is the Boc group compatible with standard peptide coupling reagents?

    • Answer: Yes, the Boc group is compatible with a wide range of common peptide coupling reagents, including carbodiimides (like DCC and EDC) and aminium/uronium salts (like HBTU, HATU, and HCTU).[9][10] The stability of the Boc group under these conditions is a key reason for its extensive use in peptide synthesis.

Data Presentation: Stability of the Boc Protecting Group

The following tables provide a summary of the stability of the Boc protecting group under various reaction conditions.

Table 1: Stability of Boc Group under Acidic Conditions

Acidic ReagentTypical ConditionsCleavage Rate/TimeNotes
Trifluoroacetic Acid (TFA)20-50% in DCM, Room Temp.30 min - 3 hours[2]Common and effective. Can lead to t-butyl cation side reactions.[4]
Hydrochloric Acid (HCl)4M in 1,4-Dioxane, Room Temp.Often < 30 minutes[3]Very rapid. Can be more selective than TFA for certain substrates.[1]
Lewis Acids (e.g., AlCl₃, ZnBr₂)Varies with reagent and substrateCan be selectiveZnBr₂ in CH₂Cl₂ can selectively cleave secondary N-BOC groups.[1]

Table 2: Stability of Boc Group under Basic Conditions

Basic ReagentTypical ConditionsStability
Triethylamine (TEA)Amine protection reactionsStable[1]
Sodium Hydroxide (NaOH)Aqueous or biphasic systemsStable[2]
Piperidine20% in DMF (Fmoc deprotection)Stable[2]
Stronger Bases (e.g., t-BuOK)Anhydrous conditionsGenerally stable, but cleavage can occur under forcing conditions.

Table 3: Stability of Boc Group under Reductive and Oxidative Conditions

ReagentConditionStability
Reductive
H₂/Pd/CCatalytic HydrogenationStable[2][7]
Sodium Borohydride (NaBH₄)Alcohol, Room Temp.Generally Stable
Lithium Aluminum Hydride (LiAlH₄)Anhydrous Ether/THFGenerally Stable
Oxidative
m-CPBADCM, Room Temp.Generally Stable
Potassium Permanganate (KMnO₄)Basic, coldGenerally Stable

Table 4: Stability of Boc Group with Organometallic Reagents

ReagentTypical ConditionsStability
Grignard Reagents (RMgX)Anhydrous Ether/THFGenerally Stable[8]
Organolithium Reagents (RLi)Anhydrous Ether/THF, low temp.Potentially reactive, requires careful control of conditions.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Primary Amine

  • Dissolution: Dissolve the primary amine (1.0 equivalent) in a suitable solvent such as a 1:1 mixture of dioxane and water.

  • Base Addition: Add sodium bicarbonate (2.0 equivalents) to the solution and stir until dissolved.

  • Boc₂O Addition: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the Boc-protected amine.

Protocol 2: General Procedure for TFA-Mediated Boc Deprotection

  • Dissolution: Dissolve the Boc-protected compound (1.0 equivalent) in dichloromethane (DCM).

  • TFA Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).[1]

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.[11]

  • Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

  • Neutralization and Extraction: Dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Protocol 3: General Procedure for HCl-Mediated Boc Deprotection

  • Dissolution: Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.

  • HCl Addition: Add a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours.[3] Monitor the reaction by TLC or LC-MS.

  • Isolation: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of the Boc protecting group.

Boc_Deprotection_Mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products Boc_Amine Boc-Protected Amine Protonated Protonated Carbamate Boc_Amine->Protonated + H⁺ (Acid) Amine Free Amine Protonated->Amine Fragmentation CO2 CO₂ Protonated->CO2 tBu_cation tert-Butyl Cation Protonated->tBu_cation

Boc Deprotection Mechanism

Deprotection_Decision_Tree Start Boc Deprotection Needed Acid_Sensitive Other Acid-Sensitive Groups Present? Start->Acid_Sensitive Standard_Deprotection Use Standard Conditions (TFA/DCM or HCl/Dioxane) Acid_Sensitive->Standard_Deprotection No Mild_Deprotection Consider Milder Conditions (e.g., lower acid conc., Lewis acid) Acid_Sensitive->Mild_Deprotection Yes Side_Reactions Nucleophilic Residues Present? Standard_Deprotection->Side_Reactions Mild_Deprotection->Side_Reactions Add_Scavengers Add Scavengers (e.g., Anisole) Side_Reactions->Add_Scavengers Yes Proceed Proceed with Deprotection Side_Reactions->Proceed No Add_Scavengers->Proceed

Decision Tree for Boc Deprotection

Orthogonal_Strategy Molecule Molecule with Boc- and Fmoc-protected Amines Base_Treatment Treat with Base (e.g., Piperidine) Molecule->Base_Treatment Acid_Treatment Treat with Acid (e.g., TFA) Molecule->Acid_Treatment Fmoc_Removed Fmoc Group Removed Boc Group Intact Base_Treatment->Fmoc_Removed Boc_Removed Boc Group Removed Fmoc Group Intact Acid_Treatment->Boc_Removed

Orthogonal Protection Strategy

References

Technical Support Center: Purification Strategies for Reactions Involving 1-Boc-4-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted 1-Boc-4-aminopiperidine from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to remove unreacted 1-Boc-4-aminopiperidine?

A1: The most common and effective methods for removing unreacted 1-Boc-4-aminopiperidine include:

  • Scavenger Resins: Solid-supported resins that selectively react with and bind primary amines.

  • Acid-Base Extraction: A liquid-liquid extraction technique to separate the basic 1-Boc-4-aminopiperidine from the desired product.

  • Flash Column Chromatography: A standard purification technique to separate compounds based on their polarity.

  • Crystallization: To obtain a pure, solid product, leaving impurities in the solution.

Q2: My product also contains a basic nitrogen. Can I still use an acid wash?

A2: While an acid wash can be effective, it must be approached with caution. The Boc (tert-butoxycarbonyl) protecting group on 1-Boc-4-aminopiperidine is sensitive to strong acidic conditions and can be cleaved.[1] If your product is stable in dilute acid and does not contain an acid-labile protecting group, a carefully controlled wash with a dilute acid (e.g., 1 M HCl) can be employed.[1][2] It is crucial to monitor the reaction closely to prevent deprotection of your desired product.

Q3: Are scavenger resins a good option for large-scale reactions?

A3: Scavenger resins are highly effective and simplify purification by allowing for removal of excess reagents by simple filtration.[3] For large-scale reactions, the cost and loading capacity of the resin are important considerations. High-loading resins are available and can be more cost-effective for larger scale applications.[4]

Q4: My purified product is an oil, but it is expected to be a solid. What can I do?

A4: The presence of residual solvents or minor impurities can prevent crystallization.[1] Try dissolving the oil in a minimal amount of a suitable solvent and then induce precipitation by adding a non-polar "anti-solvent" like hexanes or pentane.[1] Trituration, which involves stirring the oil with a non-polar solvent, can also help induce solidification.[1]

Q5: What analytical techniques are recommended to check the purity of my final product after removing 1-Boc-4-aminopiperidine?

A5: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are robust methods for determining purity.[5] Gas Chromatography (GC) can also be effective, although derivatization may sometimes be needed to improve peak shape and thermal stability for compounds with primary amines.[5]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Incomplete removal of 1-Boc-4-aminopiperidine with scavenger resin. - Insufficient amount of scavenger resin used.- Inappropriate type of scavenger resin for a primary amine.- Reaction time with the resin was too short.- Increase the equivalents of the scavenger resin.- Ensure you are using a resin designed to scavenge primary amines (e.g., isocyanate, aldehyde, or sulfonic acid-based resins).- Increase the stirring time of the reaction mixture with the resin.
Product loss or decomposition during acidic workup. - The acid concentration is too high.- Prolonged exposure to acidic conditions.- The product contains an acid-labile protecting group (like Boc).- Use a more dilute acid solution (e.g., 0.1-1 M HCl).- Minimize the duration of the acid wash.- If your product is acid-sensitive, consider alternative purification methods like scavenger resins or chromatography with a basic modifier.
Poor separation during flash column chromatography. - Inappropriate solvent system (eluent).- Tailing of the basic compounds on the silica gel.- Co-elution of the product and 1-Boc-4-aminopiperidine.- Perform a thorough TLC analysis to determine the optimal eluent system.- Add a small amount of a basic modifier like triethylamine (0.1-1% v/v) to the eluent to reduce tailing.[1]- Consider using a different stationary phase, such as neutral or basic alumina.[1]
Emulsion formation during liquid-liquid extraction. - The solvent system is not appropriate.- Vigorous shaking of the separatory funnel.- Add brine (saturated NaCl solution) to help break the emulsion.- Gently invert the separatory funnel instead of shaking vigorously.- Consider filtering the mixture through a pad of Celite.

Data Presentation

Table 1: Comparison of Common Scavenger Resins for Primary Amine Removal

Scavenger Resin TypeFunctional GroupReactivity with Primary AminesSelectivityNotes
Isocyanate Resin-NCOHighScavenges both primary and secondary amines.[6]Highly effective for removing primary amines.[6]
Aldehyde Resin-CHOHighCan be used to selectively scavenge primary amines in the presence of secondary or tertiary amines.[4]Forms an imine with the primary amine.[4]
Sulfonic Acid Resin-SO3HHighScavenges most amines and other basic compounds.[6]A strongly acidic cation exchanger.[7]
Carboxylic Acid Resin-COOHModerateScavenges amines and other bases.A weakly acidic cation exchanger.[7]

Experimental Protocols

Protocol 1: Removal of 1-Boc-4-aminopiperidine using a Scavenger Resin

This protocol provides a general procedure for using a scavenger resin to remove excess 1-Boc-4-aminopiperidine. The specific resin and conditions may need to be optimized.

Materials:

  • Crude reaction mixture containing the desired product and unreacted 1-Boc-4-aminopiperidine.

  • Appropriate scavenger resin (e.g., polystyrene-based isocyanate or aldehyde resin).

  • Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

  • Inert gas (e.g., nitrogen or argon).

  • Filtration apparatus.

Procedure:

  • Dissolve the crude reaction mixture in a suitable anhydrous solvent.

  • Add the scavenger resin to the solution. A typical starting point is to use 2-3 equivalents of the resin relative to the initial amount of excess 1-Boc-4-aminopiperidine.

  • Stir the mixture under an inert atmosphere at room temperature. The reaction time will vary depending on the resin used, typically ranging from 1 to 16 hours.

  • Monitor the reaction progress by TLC or LC-MS to confirm the complete removal of 1-Boc-4-aminopiperidine.

  • Once the scavenging is complete, filter the mixture to remove the resin.

  • Wash the resin with a small amount of the solvent.

  • Combine the filtrate and the washings.

  • Concentrate the solution under reduced pressure to obtain the purified product.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines a general procedure for purifying a product from unreacted 1-Boc-4-aminopiperidine using flash column chromatography.

Materials:

  • Crude reaction mixture.

  • Silica gel (230-400 mesh).

  • Eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Triethylamine (optional, as a basic modifier).

  • Glass column and other chromatography equipment.

  • TLC plates and visualization reagents.

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find an eluent that provides good separation between your product and 1-Boc-4-aminopiperidine.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a stronger solvent and load it onto the column.

  • Elution: Begin eluting the column with the chosen eluent. If tailing is observed for the basic compounds, consider adding 0.1-1% (v/v) of triethylamine to the eluent.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

Visualizations

Removal_Workflow start Crude Reaction Mixture (Product + unreacted 1-Boc-4-aminopiperidine) product_acid_stable Is the product stable to dilute acid? start->product_acid_stable acid_wash Perform a cautious acid wash (e.g., 1M HCl) product_acid_stable->acid_wash  Yes scavenger_resin Use Scavenger Resin (e.g., Isocyanate or Aldehyde) product_acid_stable->scavenger_resin  No / Unsure   check_purity1 Check Purity (TLC, LC-MS) acid_wash->check_purity1 chromatography Flash Column Chromatography (with or without basic modifier) check_purity1->chromatography  Impure   pure_product Pure Product check_purity1->pure_product  Pure   filtration Filter to remove resin scavenger_resin->filtration check_purity2 Check Purity (TLC, LC-MS) filtration->check_purity2 check_purity2->chromatography  Impure   check_purity2->pure_product  Pure   chromatography->pure_product

References

Troubleshooting low conversion rates in reactions involving this compound

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Compound X Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving Compound X . For the purpose of this guide, we will focus on the synthesis of Compound X via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low conversion rates in the synthesis of Compound X via Suzuki coupling?

Low conversion rates in Suzuki coupling reactions can often be attributed to several key factors involving reagents, catalysts, and reaction conditions.[1][2] The most critical areas to investigate are:

  • Catalyst and Ligand Integrity: The Palladium(0) active catalyst and its associated phosphine ligands are highly sensitive to oxygen.[1] Improper handling or storage can lead to oxidation, deactivating the catalyst.[1] Similarly, using aged Pd(II) precatalysts can result in incomplete reduction to the active Pd(0) species.[1]

  • Reagent Quality and Stability:

    • Boronic Acid/Ester: The boronic acid partner is often the most frequent cause of low yields due to its instability.[2] It is particularly susceptible to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially with electron-deficient substrates.[1]

    • Aryl Halide: The reactivity of the aryl halide partner follows the general trend: I > Br > OTf >> Cl.[2] Less reactive halides like aryl chlorides often require more specialized and highly active catalyst systems to achieve good conversion.[2]

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[1][3] Reactions must be thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[4]

    • Solvent and Base: The choice and purity of the solvent and base are crucial. Solvents must be anhydrous and degassed.[1] The base must be strong enough and sufficiently soluble to facilitate the transmetalation step.[4]

    • Temperature: Suboptimal temperature can lead to a sluggish reaction or promote the degradation of sensitive reagents.

Common Causes of Low Conversion A Low Conversion Rate B Catalyst / Ligand Deactivation A->B C Poor Reagent Quality A->C D Suboptimal Conditions A->D E Oxidation of Pd(0) or Ligand B->E F Protodeboronation of Boronic Acid C->F G Low Aryl Halide Reactivity C->G H Presence of O₂/H₂O D->H I Incorrect Base or Solvent D->I J Incorrect Temperature D->J

Caption: Key factors contributing to low reaction conversion.

Q2: My reaction stalls at 50-60% conversion. What is a systematic approach to troubleshoot this?

When a reaction stalls, it suggests a component has been consumed or deactivated prematurely. A logical workflow can help identify the root cause.

  • Confirm Reagent Purity: Before altering conditions, re-verify the purity of your starting materials, especially the boronic acid, which can degrade upon storage.

  • Assess Catalyst Activity: The catalyst may have deactivated. Increasing the catalyst loading (e.g., from 1 mol% to 2 mol%) in a small-scale test reaction can determine if catalytic activity is the limiting factor.

  • Evaluate Ligand Choice: For challenging substrates, the ligand may not be optimal. Screening a panel of ligands, particularly electron-rich Buchwald-type ligands, can often overcome sluggish reactivity.

  • Check for Side Reactions: Analyze the crude reaction mixture by LC-MS or GC-MS to identify major byproducts. Common side reactions include homocoupling of the boronic acid and dehalogenation of the aryl halide.[2][4] The presence of these can indicate issues with oxygen contamination or suboptimal base/solvent choice.

Troubleshooting Stalled Reactions Start Reaction Stalls CheckPurity Re-analyze Starting Material Purity Start->CheckPurity IncreaseCat Increase Catalyst Loading CheckPurity->IncreaseCat Purity OK? ScreenLigand Screen Alternative Ligands IncreaseCat->ScreenLigand No Improvement? AnalyzeByproducts Analyze for Side Products (LC-MS) ScreenLigand->AnalyzeByproducts No Improvement? End Problem Identified AnalyzeByproducts->End Byproduct Found?

Caption: A systematic workflow for troubleshooting stalled reactions.

Q3: How can I efficiently screen for optimal reaction conditions?

A systematic screening of parameters is the most effective way to optimize a reaction.[5] High-throughput experimentation (HTE) allows for the rapid evaluation of multiple variables.[6] Below is a sample screening table and a general protocol.

Data Presentation: Reaction Condition Screening

EntryCatalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Conversion (%)
1Pd₂(dba)₃ (1)SPhosK₃PO₄ (2.0)Dioxane/H₂O10045
2Pd₂(dba)₃ (1)SPhosK₂CO₃ (2.0)Dioxane/H₂O10062
3Pd(OAc)₂ (2)XPhosK₂CO₃ (2.0)Dioxane/H₂O10085
4Pd(OAc)₂ (2)XPhosK₂CO₃ (2.0)Toluene/H₂O10078
5 Pd(OAc)₂ (2) XPhos K₃PO₄ (2.0) Dioxane/H₂O 100 95
6Pd(OAc)₂ (2)XPhosK₃PO₄ (2.0)Dioxane/H₂O8088

Experimental Protocols: High-Throughput Screening

Objective: To identify the optimal catalyst, ligand, base, and solvent combination for the synthesis of Compound X.

Methodology:

  • Preparation: In an inert atmosphere glovebox, add the appropriate pre-weighed catalyst and ligand to an array of reaction vials equipped with stir bars.

  • Reagent Addition: Add the base to each vial. Prepare stock solutions of the aryl halide and the boronic acid in the chosen reaction solvent.

  • Initiation: Dispense the stock solutions into the corresponding vials. Seal the vials securely.

  • Reaction: Place the reaction block on a pre-heated stirrer plate and run for the designated time (e.g., 12-24 hours).

  • Quenching and Analysis: After cooling, quench each reaction with a standard quench solution. Dilute the samples and analyze by HPLC or UPLC-MS to determine the percent conversion.

Q4: I suspect my boronic acid is degrading. How can I mitigate this?

Protodeboronation is a major decomposition pathway for boronic acids, particularly those that are electron-deficient or sterically hindered.[1][7]

Mitigation Strategies:

  • Use Fresh Reagents: Always use fresh, high-purity boronic acid.

  • Anhydrous Conditions: Employ anhydrous solvents, as water can facilitate the protodeboronation pathway.[4]

  • Milder Base: Using a milder base can sometimes reduce the rate of this side reaction.[4]

  • Stable Boron Reagents: Convert the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or an organotrifluoroborate.[1][7] These reagents often provide a slow release of the active boronic acid into the reaction, minimizing its concentration and the rate of decomposition.[7]

Protodeboronation Pathway BoronicAcid Aryl Boronic Acid (Ar-B(OH)₂) Product Desired Product (Ar-Ar') BoronicAcid->Product Suzuki Coupling SideProduct Side Product (Ar-H) BoronicAcid->SideProduct Protodeboronation ProtonSource Proton Source (e.g., H₂O) ProtonSource->SideProduct Catalyst Pd(0) Catalyst Catalyst->Product

Caption: Competing reaction pathways for the boronic acid.

Q5: What is a standard protocol for monitoring reaction progress by HPLC?

Monitoring the reaction by High-Performance Liquid Chromatography (HPLC) is essential for optimization and determining reaction endpoints.

Experimental Protocols: HPLC Reaction Monitoring

Objective: To quantify the consumption of starting materials and the formation of Compound X over time.

Instrumentation & Columns:

  • System: Standard HPLC or UPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 50 mm x 4.6 mm, 3-µm particle size) is a common starting point.[8]

Mobile Phase & Conditions:

  • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.[8]

  • Mobile Phase B: Acetonitrile or Methanol.[8]

  • Gradient: A typical starting gradient is 5% to 95% B over 5-10 minutes. This broad gradient helps to elute all components in the mixture.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Select a wavelength where both starting materials and the product have significant absorbance (e.g., 254 nm).

Sample Preparation:

  • Carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture under an inert atmosphere.

  • Immediately quench the aliquot in a vial containing a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction.

  • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Inject the filtered sample into the HPLC system.

Data Analysis:

  • Calculate the percent conversion by comparing the peak area of the limiting starting material at time t to its area at t=0.

  • Relative response factors may be needed for accurate quantification if an internal standard is used.[9]

References

Technical Support Center: Strategies for Selective Mono-functionalization of Amino Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the selective mono-functionalization of amino groups.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the selective mono-functionalization of primary amines?

A1: The main challenge stems from the fact that the product of the initial functionalization, a secondary amine, is often more nucleophilic and reactive than the starting primary amine. This leads to subsequent reactions, resulting in undesired di- or poly-functionalized products and reducing the yield of the desired mono-functionalized compound.[1] This issue, known as overalkylation or overacylation, is a significant hurdle in achieving high selectivity.[2][1] Controlling reaction conditions to favor mono-substitution over multiple additions is therefore a critical aspect of synthetic strategy.

Q2: What is an orthogonal protection strategy and why is it crucial for polyamines?

A2: An orthogonal protection strategy involves using multiple protecting groups in a single molecule, where each type of group can be removed under specific conditions without affecting the others.[3][4] For example, a Boc-protected amine can be deprotected under acidic conditions, while an Fmoc-protected amine is removed with a base.[4] This is particularly vital for complex molecules like polyamines, which contain multiple reactive amino groups.[5][6][7] By protecting each amino group with an orthogonal group, chemists can selectively deprotect and functionalize one specific amine at a time, enabling precise control over the synthesis of complex polyamine conjugates and derivatives.[5][6][7]

Q3: How can I achieve selective mono-acylation of a polyamine?

A3: Several strategies exist for selective mono-acylation:

  • Proton as a Protecting Group: This method leverages the different pKa values of the conjugate acids of polyamines. By carefully controlling the pH, it's possible to achieve a state where a monoamine results from the single deprotonation of a polyammonium compound, allowing for high yields of selective acylation.[8][9]

  • Water as a Solvent: Performing the acylation reaction with acid anhydrides or acid chlorides in water at low temperatures can favor mono-acylation.[10] Water is believed to disrupt clusters of polyamines, enhancing the reactivity of the polyamine itself versus its mono-acylated product.[10]

  • Specialized Acylating Reagents: Certain reagents, such as 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones, have been developed for highly selective acyl transfer to polyamines, demonstrating exceptional selectivity between primary amines bound to primary and secondary carbons.[11][12]

Q4: How can I prevent over-alkylation when functionalizing a primary amine?

A4: Over-alkylation is a common problem because the secondary amine product is often more nucleophilic than the primary amine reactant.[2][1] Key strategies to prevent this include:

  • Reductive Amination: This is one of the most effective and widely used methods. Instead of using alkyl halides, a primary amine is reacted with an aldehyde or ketone to form an imine, which is then reduced to the desired secondary amine. This two-step (or one-pot) process avoids the reactivity issues of direct alkylation.[13][14][15]

  • Use of a Large Excess of the Amine: While not always efficient, using a large excess of the primary amine can statistically favor the mono-alkylated product.[16]

  • Cesium Bases: Using cesium bases (e.g., CsOH, Cs₂CO₃) in anhydrous solvents like DMF or DMSO has been shown to promote selective mono-N-alkylation of primary amines with alkyl halides, even at room temperature.[17][18]

  • Chelation Strategy: For substrates like 3-amino alcohols, chelation with 9-borabicyclononane (9-BBN) can be used. The formation of a stable chelate protects the amine and allows for selective mono-alkylation.[19]

Q5: What is reductive amination and why is it preferred over direct alkylation?

A5: Reductive amination is a method to form amines by reacting an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to a more substituted amine.[14][15] This process is highly favored over direct alkylation with alkyl halides because it provides much better control and avoids the common problem of over-alkylation.[1][14] Since the imine can only form once on a primary amine, it prevents the multiple additions that plague direct alkylation methods.[14] A variety of reducing agents can be used, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being common choices as they can selectively reduce the imine in the presence of the carbonyl compound.[14][20]

Q6: How does kinetic vs. thermodynamic control influence selectivity?

A6: Kinetic and thermodynamic control can determine the final product ratio in reactions with competing pathways.

  • Kinetic Control: At lower temperatures and shorter reaction times, the reaction is often irreversible. The major product will be the one that forms the fastest, i.e., the one with the lower activation energy. This is known as the kinetic product.[21][22][23]

  • Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing an equilibrium to be established. Under these conditions, the major product will be the most stable one, regardless of how fast it is formed. This is the thermodynamic product.[21][22][24]

In the context of amine functionalization, reaction conditions can be tuned to favor one product over another. For instance, a less-stable but more rapidly formed mono-functionalized product might be isolated under kinetic control (low temperature), whereas a more stable, but potentially over-reacted product might dominate under thermodynamic control (high temperature).

Troubleshooting Guides

Problem 1: Over-reaction leading to di- or poly-functionalized products.

Possible Cause Suggested Solution Explanation
Direct Alkylation Reactivity Switch to a reductive amination protocol.[14]The secondary amine product is more nucleophilic than the primary amine reactant, leading to rapid subsequent alkylation. Reductive amination avoids this by proceeding through a controlled imine formation and reduction sequence.[1][14]
High Reaction Temperature Lower the reaction temperature.Higher temperatures can provide the activation energy for subsequent functionalization reactions. Running the reaction under kinetic control (low temperature) may favor the mono-functionalized product.[22][23]
Incorrect Stoichiometry Use a large excess of the primary amine.While not always practical due to cost or material availability, using a 3:1 molar ratio or higher of amine to alkylating agent can statistically increase the chances of mono-alkylation.[16]
Strongly Basic Conditions Use a milder base, such as a cesium base (e.g., Cs₂CO₃).Cesium bases have been shown to promote high chemoselectivity in direct N-alkylation of amines, suppressing over-alkylation.[1][18]

Problem 2: Low yield of the desired mono-functionalized product.

Possible Cause Suggested Solution Explanation
Poor Reactivity of Amine Employ a protecting group strategy to modify reactivity.For certain complex substrates, protecting other functional groups can prevent side reactions. For amino alcohols, chelation with 9-BBN can both protect and activate the amine.[19]
Steric Hindrance Use a less sterically hindered alkylating/acylating agent or a more potent catalyst.Steric bulk around the amine or the electrophile can slow down the desired reaction. Manganese pincer complexes, for instance, have been shown to be efficient for N-alkylation of various amines with alcohols.[1][25]
Side Reactions Change the solvent. For acylations, consider using water.In some cases, the solvent plays a crucial role. For mono-acylation of polyamines with acid anhydrides and chlorides, using water as the reaction medium can significantly improve yields by altering the relative reactivity of the starting material and product.[10]
Inefficient Reduction Step (Reductive Amination) Optimize the reducing agent and conditions.Ensure the chosen reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) is appropriate for the substrate and solvent system. For example, STAB is water-sensitive and works best in solvents like DCE or THF, while NaBH₃CN is compatible with methanol.[20]

Problem 3: Lack of selectivity between different primary amino groups in a polyamine.

Possible Cause Suggested Solution Explanation
Similar Reactivity of Amino Groups Implement an orthogonal protecting group strategy.[5][6]If the intrinsic reactivity difference is too small to exploit, protecting all amines and then selectively deprotecting one at a time is the most robust method for achieving site-selectivity.[5][7]
Kinetic vs. Thermodynamic Ambiguity Strictly control reaction temperature and time.One amino group may react faster (kinetic site), while functionalization at another site may lead to a more stable product (thermodynamic site). Low temperatures and short reaction times will favor the kinetic product.[22]
Acylating Agent is Not Selective Use a highly selective acylating reagent.Reagents like 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones are designed to differentiate between primary amines based on their local electronic and steric environment, offering superior regiocontrol.[11][12]

Experimental Protocols & Data

Protocol 1: General Procedure for Mono-Acylation of Polyamines in Water[11]
  • Dissolution: Dissolve the polyamine (1 equivalent) in water at 0 °C under a nitrogen atmosphere.

  • Addition of Acylating Agent: Add the acylating agent (acid anhydride or acid chloride, 1 equivalent) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to stir at 0 °C or room temperature, monitoring progress by TLC.

  • Workup: Once the reaction is complete, the workup procedure may vary. For Boc protection, the product can be extracted with an organic solvent. For other acylations, an anion exchange resin (e.g., Dowex® Monosphere® 550A) may be used to neutralize the mixture before extraction and purification by flash column chromatography.[10]

Protocol 2: General Procedure for Reductive Amination using NaBH(OAc)₃ (STAB)[16][21]
  • Mixing: Combine the amine (1 equivalent) and the aldehyde or ketone (1-1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 equivalents) portion-wise to the mixture. The reaction is often mildly exothermic.

  • Reaction: Continue stirring at room temperature for 1 to 24 hours, monitoring by TLC or LC-MS until the starting materials are consumed.

  • Quenching and Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 1 hour. Extract the aqueous layer with an organic solvent (e.g., DCM). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 1: Performance Comparison of Common Amine Protecting Groups[6]
Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong Acid (e.g., TFA, HCl)Base-stable, stable to hydrogenation
BenzyloxycarbonylCbz (or Z)Benzyl chloroformateCatalytic Hydrogenation (H₂/Pd), HBr/AcOHAcid-stable, base-stable
AllyloxycarbonylAllocAllyl chloroformatePd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavengerAcid-stable, base-stable
2-NitrobenzenesulfonylNosyl2-Nitrobenzenesulfonyl chlorideThiolates (e.g., thiophenol) and a baseAcid-stable, stable to many reducing/oxidizing agents

Visualizations

G cluster_workflow Workflow for Selective Mono-Functionalization start Start with Polyamine strategy Choose Strategy start->strategy pg Protecting Group Strategy strategy->pg High Selectivity Needed direct Direct Functionalization strategy->direct Reactivity Difference Exploitable protect Protect All Amines (Orthogonal PGs if needed) pg->protect direct_func Controlled Reaction (e.g., Reductive Amination) direct->direct_func deprotect Selectively Deprotect One Amino Group protect->deprotect functionalize Functionalize Free Amine deprotect->functionalize final_deprotect Remove Remaining Protecting Groups functionalize->final_deprotect product Mono-functionalized Product final_deprotect->product direct_func->product

Caption: General workflow for selective mono-functionalization of polyamines.

G cluster_ortho Concept of Orthogonal Protection Molecule Substrate PG1-NH-R-NH-PG2 ConditionA Condition A (e.g., Acid) Molecule->ConditionA ConditionB Condition B (e.g., Base) Molecule->ConditionB IntermediateA H2N-R-NH-PG2 ConditionA->IntermediateA IntermediateB PG1-NH-R-NH2 ConditionB->IntermediateB Functionalize1 Functionalize IntermediateA->Functionalize1 Functionalize2 Functionalize IntermediateB->Functionalize2

Caption: Orthogonal protection allows selective deprotection and functionalization.

G cluster_reductive Reductive Amination Troubleshooting Logic start Low Yield in Reductive Amination q1 Is Imine Formation Occurring? (Check by NMR/LCMS) start->q1 a1_yes Imine is formed. Problem is with reduction step. q1->a1_yes Yes a1_no Imine not formed. q1->a1_no No q2 Is reducing agent fresh and appropriate? a1_yes->q2 q3 Are carbonyl/amine too unreactive? a1_no->q3 a2_no Use fresh, dry reducing agent. Verify compatibility (e.g., STAB in DCE). q2->a2_no No a3_yes Add Lewis acid (e.g., Ti(iPrO)4) or increase temperature. q3->a3_yes Yes

Caption: Troubleshooting logic for reductive amination reactions.

References

Technical Support Center: Column Chromatography Purification of Boc-Protected Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the purification of Boc-protected piperidines via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue encountered when purifying Boc-protected piperidines on silica gel?

A1: The most frequent challenge is peak tailing and potential degradation of the compound. This is primarily due to the interaction of the basic piperidine nitrogen with the acidic surface of the silica gel. This interaction can lead to poor separation, broad peaks, and in some cases, partial cleavage of the acid-sensitive Boc protecting group.[1][2] To mitigate this, it is highly recommended to add a basic modifier, such as triethylamine (TEA), to the eluent system.[1][2]

Q2: How do I choose an appropriate solvent system for my Boc-protected piperidine?

A2: The ideal solvent system (mobile phase) is typically determined by thin-layer chromatography (TLC). A good starting point for many Boc-protected piperidines is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[1][3] The ratio is adjusted to achieve a retention factor (Rf) for the desired compound between 0.2 and 0.4 on the TLC plate.[1] This Rf range generally provides the best separation on a column.

Q3: My compound is streaking on the TLC plate and the column. What can I do?

A3: Streaking, or tailing, is a common problem for basic compounds like piperidines on silica gel.[2] This is often caused by strong interactions with the acidic silanol groups on the silica surface. Adding a small amount of a basic modifier, typically 0.1-1% triethylamine (TEA), to your eluent for both TLC and column chromatography can significantly reduce tailing by neutralizing these acidic sites.[1]

Q4: I suspect the Boc group is being removed during purification. How can I prevent this?

A4: The Boc (tert-butoxycarbonyl) protecting group is known to be sensitive to acidic conditions.[1][4] Since standard silica gel is acidic, prolonged exposure can lead to deprotection. To prevent this, you can:

  • Deactivate the silica gel: Add a small percentage of a base like triethylamine to the eluent to neutralize the silica gel's acidity.[1]

  • Minimize contact time: Use flash column chromatography to speed up the purification process.

  • Avoid acidic additives: Do not use acidic modifiers in your solvent system.

Q5: My purified product appears as an oil, but it's reported to be a solid. What should I do?

A5: The presence of residual solvents or minor impurities can prevent crystallization.[1][5] Try dissolving the oil in a minimal amount of a suitable solvent and then adding a non-polar "anti-solvent" (like hexanes or pentane) to induce precipitation. Trituration, which involves repeatedly washing the oil with a non-polar solvent, can also help induce solidification.[1] Finally, ensure the product is thoroughly dried under a high vacuum to remove all solvent traces.[5]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the column chromatography of Boc-protected piperidines.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield After Column 1. Irreversible adsorption: The basic piperidine is strongly binding to the acidic silica gel.[1] 2. Product degradation: The Boc group may be cleaving on the acidic silica.[1][6] 3. Poor separation: The product is co-eluting with impurities, leading to loss during fraction combination.1. Deactivate silica: Add 0.5-1% triethylamine to the eluent.[1] 2. Optimize mobile phase: Ensure an Rf of 0.2-0.4 for good elution. A gradient elution might be necessary.[1] 3. Alternative stationary phase: Consider using deactivated silica, alumina, or a reverse-phase column.[7]
Multiple Spots on TLC After Purification 1. Co-eluting impurity: An impurity has a similar polarity in the chosen solvent system.[1] 2. On-plate degradation: The compound is degrading on the silica TLC plate.[1][7] 3. Partial Boc deprotection: Acidic conditions during workup or chromatography are cleaving the Boc group.[1]1. Try a different solvent system: Use solvents with different polarities or selectivities (e.g., dichloromethane/methanol instead of hexanes/ethyl acetate).[1][3] 2. Use deactivated TLC plates: Treat plates with a basic solution if degradation is suspected.[1] 3. Check pH of all steps: Ensure all aqueous layers and reagents used prior to the column are not acidic.
Product Elutes Too Quickly (High Rf) 1. Mobile phase is too polar. 1. Decrease the polarity: Reduce the percentage of the more polar solvent (e.g., use more hexanes and less ethyl acetate).
Product Elutes Too Slowly or Not at All (Low Rf) 1. Mobile phase is not polar enough. 2. Compound is very polar. 1. Increase the polarity: Gradually increase the percentage of the more polar solvent.[7] 2. Switch to a more polar solvent system: Consider using dichloromethane/methanol.[3]
Poor Separation Between Spots 1. Incorrect solvent system. 2. Column was packed improperly. 3. Too much sample was loaded. 1. Optimize the eluent: Find a solvent system that provides the best separation on TLC.[8] 2. Repack the column: Ensure the silica gel is packed evenly without air bubbles or cracks.[5][8] 3. Reduce sample load: Use a larger column or load less material. A general rule is to load 1g of crude material per 20-40g of silica gel.

Experimental Protocols

Protocol 1: TLC Analysis and Solvent System Selection
  • Dissolve a small amount of the crude Boc-protected piperidine in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a test solvent system, such as 80:20 hexanes:ethyl acetate.[1]

  • Visualize the plate under a UV lamp.

  • Adjust the solvent system ratio until the desired product spot has an Rf value of approximately 0.2-0.4.[1]

  • If tailing is observed, add 0.5% triethylamine to the eluent and re-run the TLC.[1]

Protocol 2: Column Packing and Purification
  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate with 0.5% triethylamine).[1]

  • Column Packing: Pour the slurry into the column and allow the solvent to drain while gently tapping the column to ensure even packing. Do not let the solvent level drop below the top of the silica bed.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, dry it, and carefully add the powder to the top of the packed column.[1]

  • Elution: Begin eluting the column with the low-polarity mobile phase.[1]

  • Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.[3]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[3]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[1]

Visualized Workflows

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Eluent for Rf 0.2-0.4) Slurry 2. Prepare Silica Slurry (with 0.5% TEA if needed) Pack 3. Pack Column Load 4. Load Crude Sample Pack->Load Elute 5. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure Pure Boc-Protected Piperidine Evaporate->Pure

Caption: Workflow for chromatographic purification.

G Start Problem Observed: Poor Separation / Tailing CheckTailing Is there significant tailing (streaking)? Start->CheckTailing AddTEA Add 0.5-1% Triethylamine to the eluent. CheckTailing->AddTEA Yes CheckRf Is the product Rf between 0.2 and 0.4? CheckTailing->CheckRf No AddTEA->CheckRf AdjustPolarity Adjust eluent polarity to achieve target Rf. CheckRf->AdjustPolarity No CheckLoading Was the column overloaded? CheckRf->CheckLoading Yes AdjustPolarity->CheckLoading ReduceLoad Reduce sample load or use a larger column. CheckLoading->ReduceLoad Yes CheckDeprotection Is there evidence of Boc deprotection? CheckLoading->CheckDeprotection No ReduceLoad->CheckDeprotection DeprotectionSolution Ensure TEA is used. Minimize purification time. CheckDeprotection->DeprotectionSolution Yes End Re-run Chromatography CheckDeprotection->End No DeprotectionSolution->End

Caption: Troubleshooting decision tree for purification.

References

Validation & Comparative

A Head-to-Head Comparison: N-Boc vs. N-Cbz Protection of 4-Aminopiperidine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical decision that dictates the efficiency and success of a synthetic route. This guide provides an objective, data-driven comparison of two of the most common N-protecting groups for 4-aminopiperidine: the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group.

The strategic protection of the primary amino group of 4-aminopiperidine is essential for the selective functionalization of the secondary amine in the piperidine ring, a common scaffold in many pharmaceutical agents. The choice between the acid-labile Boc group and the hydrogenolysis-cleavable Cbz group depends on the overall synthetic strategy, including the stability of other functional groups in the molecule and the desired deprotection conditions.

At a Glance: Key Differences and Performance Data

The primary distinction between the N-Boc and N-Cbz protecting groups lies in their stability and the conditions required for their removal. The Boc group is readily cleaved under acidic conditions, while the Cbz group is removed by catalytic hydrogenolysis. This orthogonality is a cornerstone of modern organic synthesis, allowing for the selective deprotection of one group in the presence of the other.

Below is a summary of typical yields and reaction conditions for the protection and deprotection of 4-aminopiperidine and structurally related cyclic amines.

Protecting GroupProtection ReagentTypical Protection Yield (%)Deprotection MethodTypical Deprotection Yield (%)
N-Boc Di-tert-butyl dicarbonate (Boc)₂O>95Acidic Hydrolysis (e.g., TFA, HCl)Quantitative
N-Cbz Benzyl Chloroformate (Cbz-Cl)~90Catalytic Hydrogenolysis (H₂/Pd-C)Quantitative

Chemical Structures and Reaction Pathways

The following diagrams illustrate the chemical structures of N-Boc and N-Cbz protected 4-aminopiperidine, along with the generalized workflows for their protection and deprotection.

cluster_0 N-Boc-4-aminopiperidine cluster_1 N-Cbz-4-aminopiperidine Boc_protected Cbz_protected

Caption: Chemical structures of N-Boc- and N-Cbz-protected 4-aminopiperidine.

G cluster_Boc N-Boc Protection and Deprotection cluster_Cbz N-Cbz Protection and Deprotection A 4-Aminopiperidine B N-Boc-4-aminopiperidine A->B (Boc)2O, Base C Deprotected 4-Aminopiperidine B->C TFA or HCl D 4-Aminopiperidine E N-Cbz-4-aminopiperidine D->E Cbz-Cl, Base F Deprotected 4-Aminopiperidine E->F H2, Pd/C

A Comparative Guide to Alternative Protecting Groups for 4-Aminopiperidine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminopiperidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. During the synthesis of complex molecules incorporating this structure, the protection of the 4-amino group is a critical step to ensure chemoselectivity and achieve high yields. The choice of an appropriate protecting group is paramount and depends on its stability towards various reaction conditions and the ease of its removal. This guide provides an objective comparison of common and alternative protecting groups for the 4-amino function of 4-aminopiperidine, supported by experimental data and detailed protocols to aid in the selection of the optimal protecting group for your synthetic strategy.

Comparison of Protecting Groups

The judicious selection of a protecting group is a strategic decision in multistep synthesis. The ideal protecting group should be introduced in high yield, remain stable throughout subsequent synthetic transformations, and be cleaved under mild conditions that do not affect other functional groups in the molecule.[1][2][3] The most commonly employed protecting groups for amines are the tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc) groups.[4][5][6] Their performance is compared below based on ease of introduction, stability, and conditions for removal.

Quantitative Data Summary

The following table summarizes the typical reaction conditions, yields, and deprotection methods for the most common protecting groups used for 4-aminopiperidine and related aliphatic amines.

Protecting GroupReagent for IntroductionTypical Reaction ConditionsTypical Yield (%)Deprotection MethodTypical Deprotection ConditionsTypical Yield (%)
Boc Di-tert-butyl dicarbonate (Boc)₂ONaHCO₃, H₂O/THF, rt, 8-10h[7]>90[8]Acid-catalyzed hydrolysisTFA/DCM or 4M HCl in dioxane, rt[9]High
Cbz Benzyl chloroformate (Cbz-Cl)NaHCO₃, H₂O/THF, 0°C to rt, 5h~90[10][11]Catalytic HydrogenolysisH₂, Pd/C, MeOH, rt[12]>95[12]
Fmoc Fmoc-OSu or Fmoc-ClNaHCO₃, H₂O/Dioxane, rt, 16h[13]Good to Excellent[5]Base-mediated elimination20% Piperidine in DMF, rt[14][15]High
Alloc Allyl chloroformate (Alloc-Cl)NaHCO₃, H₂O/THF, rt, 12h[16]~87[16]Pd(0)-catalyzed cleavagePd(PPh₃)₄, PhSiH₃, DCM, 0°C, 1h[16]Quantitative[17]

Experimental Protocols

Detailed methodologies for the introduction and removal of each protecting group are provided below. These protocols are based on literature procedures and may require optimization for specific substrates and scales.

tert-Butoxycarbonyl (Boc) Group

Protection of 4-Aminopiperidine with (Boc)₂O

  • Materials: 4-Aminopiperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water, Dichloromethane (DCM), 20% Hydrochloric acid.

  • Procedure:

    • In a three-necked flask, dissolve 4-aminopiperidine (1 equiv.) in a mixture of water and THF.

    • Add sodium bicarbonate (2 equiv.) to the solution and stir.

    • At room temperature (20-25 °C), add di-tert-butyl dicarbonate (1.1-1.2 equiv.) dropwise.

    • Stir the reaction mixture at room temperature for 8-10 hours.[7]

    • After the reaction is complete (monitored by TLC), adjust the pH to 6-7 with 20% hydrochloric acid.

    • Extract the product with dichloromethane.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

    • The product can be further purified by crystallization or column chromatography.[7]

Deprotection of N-Boc-4-aminopiperidine

  • Materials: N-Boc-4-aminopiperidine, Dichloromethane (DCM), Trifluoroacetic acid (TFA) or 4M HCl in dioxane.

  • Procedure:

    • Dissolve the N-Boc-protected amine in dichloromethane.

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 25% v/v in DCM) or a solution of 4M HCl in dioxane.[9]

    • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC.

    • Upon completion, the solvent and excess acid can be removed under vacuum to isolate the product as its corresponding salt.[9]

Carboxybenzyl (Cbz) Group

Protection of 4-Aminopiperidine with Cbz-Cl

  • Materials: 4-Aminopiperidine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water, Ethyl acetate (EtOAc).

  • Procedure:

    • Dissolve 4-aminopiperidine (1 equiv.) in a 2:1 mixture of THF and water.

    • Add sodium bicarbonate (2 equiv.) to the solution.

    • Cool the mixture to 0 °C and add benzyl chloroformate (1.1-1.5 equiv.) dropwise.[10]

    • Stir the reaction mixture at room temperature for 5 hours.[11]

    • Dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by silica gel column chromatography.[10]

Deprotection of N-Cbz-4-aminopiperidine by Catalytic Hydrogenolysis

  • Materials: N-Cbz-4-aminopiperidine, Palladium on carbon (10% Pd/C), Methanol (MeOH), Hydrogen gas (H₂).

  • Procedure:

    • Dissolve the N-Cbz-protected amine in methanol.

    • Carefully add 10% Pd/C catalyst (typically 10 mol%) to the solution.

    • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature for 12 hours.[12]

    • After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[12]

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

Protection of 4-Aminopiperidine with Fmoc-OSu

  • Materials: 4-Aminopiperidine, N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), Sodium bicarbonate (NaHCO₃), 1,4-Dioxane, Water, Diethyl ether, 1M Hydrochloric acid.

  • Procedure:

    • Dissolve 4-aminopiperidine (1 equiv.) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

    • In a separate flask, dissolve Fmoc-OSu (1.05 equiv.) in 1,4-dioxane.

    • Add the Fmoc-OSu solution to the amine solution and stir at room temperature for 16 hours.[13]

    • Dilute the reaction mixture with water and extract with diethyl ether to remove unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 2 with 1M HCl.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the Fmoc-protected amine.

Deprotection of N-Fmoc-4-aminopiperidine

  • Materials: N-Fmoc-4-aminopiperidine, Piperidine, N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the N-Fmoc-protected amine in DMF.

    • Add piperidine to a final concentration of 20% (v/v).[14]

    • Stir the solution at room temperature. The deprotection is typically complete within 30 minutes.[15]

    • The product can be isolated by precipitation with a non-polar solvent or by standard work-up procedures.

Allyloxycarbonyl (Alloc) Group

Protection of 4-Aminopiperidine with Alloc-Cl

  • Materials: 4-Aminopiperidine, Allyl chloroformate (Alloc-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water, Ethyl acetate (EtOAc).

  • Procedure:

    • In a flask, prepare a mixture of 4-aminopiperidine (1 equiv.), sodium bicarbonate (6 equiv.), THF, and water.

    • Add allyl chloroformate (3 equiv.) to the mixture at room temperature.[16]

    • Stir the reaction for 12 hours.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous NaCl, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the product by column chromatography.[16]

Deprotection of N-Alloc-4-aminopiperidine

  • Materials: N-Alloc-4-aminopiperidine, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Phenylsilane (PhSiH₃), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the N-Alloc-protected amine in dichloromethane under an argon atmosphere and cool to 0 °C.

    • Add phenylsilane (7 equiv.) followed by Pd(PPh₃)₄ (10 mol%).[16]

    • Stir the reaction mixture at 0 °C for 1 hour.

    • Concentrate the reaction mixture under reduced pressure and purify by column chromatography to obtain the deprotected amine.[16]

    • Alternatively, on solid-phase, Me₂NH·BH₃ (40 equiv.) with Pd(PPh₃)₄ can lead to quantitative removal of the Alloc group.[17]

Orthogonality and Strategic Selection

The key to a successful multi-step synthesis is the strategic use of orthogonal protecting groups, which can be removed under distinct conditions without affecting each other.[1][2][18]

  • Boc is acid-labile.

  • Fmoc is base-labile.

  • Cbz is removed by hydrogenolysis.

  • Alloc is removed by Pd(0) catalysis.

This orthogonality allows for the selective deprotection of one amino group in the presence of others protected with different groups. For instance, a molecule containing both a Boc- and an Fmoc-protected amine can have the Fmoc group removed with piperidine, leaving the Boc group intact for a subsequent transformation.

Logical Workflow for Protecting Group Selection

The following diagram illustrates a decision-making process for selecting an appropriate protecting group based on the stability of the substrate and the planned synthetic route.

ProtectingGroupSelection start Start: Need to Protect 4-Amino Group acid_sensitive Is the molecule sensitive to acid? start->acid_sensitive base_sensitive Is the molecule sensitive to base? acid_sensitive->base_sensitive No use_boc Use Boc Group acid_sensitive->use_boc Yes reduction_sensitive Are there reducible groups (e.g., C=C)? base_sensitive->reduction_sensitive No use_fmoc Use Fmoc Group base_sensitive->use_fmoc Yes pd_sensitive Is the molecule sensitive to Palladium catalysis? reduction_sensitive->pd_sensitive No use_cbz Use Cbz Group reduction_sensitive->use_cbz Yes use_alloc Use Alloc Group pd_sensitive->use_alloc No consider_alternatives Consider Alternative Protecting Groups pd_sensitive->consider_alternatives Yes

Caption: Decision workflow for selecting an amine protecting group.

Conclusion

The choice of a protecting group for the 4-amino position of 4-aminopiperidine is a critical step that can significantly impact the overall efficiency of a synthetic route. This guide has provided a comparative overview of four commonly used protecting groups: Boc, Cbz, Fmoc, and Alloc. The selection should be based on the specific requirements of the synthetic strategy, taking into account the stability of other functional groups present in the molecule and the desired deprotection conditions. By leveraging the orthogonality of these protecting groups, researchers can design and execute complex synthetic sequences with a high degree of control and selectivity.

References

A Comparative Guide to the Synthetic Routes of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

The substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. Its prevalence drives the continuous development of novel and efficient synthetic strategies. This guide provides a comparative analysis of three prominent synthetic routes for accessing substituted piperidines: the classical catalytic hydrogenation of pyridines, a modern Rhodium-catalyzed asymmetric carbometalation, and a convergent three-component tandem reaction. This comparison aims to assist researchers, scientists, and drug development professionals in selecting the most suitable method based on factors such as stereochemical control, efficiency, and substrate scope.

Performance Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the three selected synthetic methodologies, offering a direct comparison of their performance metrics.

ParameterMethod A: Catalytic Hydrogenation[1][2][3][4][5]Method B: Rh-Catalyzed Asymmetric Carbometalation[6][7][8]Method C: Three-Component Aza[4+2]/Allylboration[9]
Target Scaffold Substituted PiperidinesEnantioenriched 3-Substituted PiperidinesPolysubstituted α-Hydroxyalkyl Piperidines
Stereocontrol Generally produces cis-isomers; limited enantiocontrolExcellent Enantioselectivity (up to 96% ee)High Diastereocontrol
Typical Yield Good to Excellent (often >80%)Good to Excellent (up to 81%)Good
Catalyst System Heterogeneous (e.g., PtO₂, Ir-based)Homogeneous (e.g., [Rh(cod)(OH)]₂ with chiral ligand)Not explicitly catalyst-driven for the tandem process
Catalyst Loading Varies (e.g., 2 mol% for Ir-catalyst)2.5 mol% [Rh]Stoichiometric reagents
Reaction Temperature Room Temperature to 80°C70°CNot specified
Reaction Time 4 - 18 hoursNot specifiedNot specified
Pressure 50 - 70 bar H₂AmbientAmbient
Key Advantages Atom-economical, direct route from pyridines, robustHigh enantioselectivity, broad functional group toleranceHigh convergence, rapid complexity generation
Key Limitations Harsh conditions (high pressure), limited functional group tolerance, potential for catalyst poisoningMulti-step sequence (3 steps), requires pre-functionalized pyridineLimited to specific substitution patterns

Synthetic Route Overviews and Methodologies

This section provides a detailed look at the reaction schemes and experimental protocols for each of the compared synthetic routes.

Method A: Catalytic Hydrogenation of Substituted Pyridines

This classical approach offers a direct and atom-economical pathway to substituted piperidines through the reduction of the corresponding pyridine precursors.[2] While effective, it often requires high pressures and can have limitations regarding the tolerance of sensitive functional groups.[2][3] Modern advancements, such as the use of specific iridium catalysts, have enabled milder conditions and improved chemoselectivity.[3]

MethodA sub_pyridine Substituted Pyridine piperidine Substituted Piperidine sub_pyridine->piperidine  H₂ (50-70 bar) Catalyst (e.g., PtO₂ or [Ir-OMs]) Solvent (e.g., Acetic Acid or Methanol) RT - 80°C, 4-18h  

Caption: Catalytic hydrogenation of a substituted pyridine ring.

Experimental Protocol: Iridium-Catalyzed Ionic Hydrogenation of Pyridines

This protocol is adapted from the iridium-catalyzed ionic hydrogenation method which demonstrates excellent chemoselectivity.[3]

  • Preparation: In a glovebox, an oven-dried vial is charged with the substituted pyridine substrate (1.0 equiv) and the iridium catalyst [Ir-OMs] (2 mol%).

  • Solvent and Additive Addition: Methanol (to achieve a 1 M concentration) and trifluoroacetic acid (TFA) (3.0 equiv) are added to the vial.

  • Reaction Execution: The vial is placed into a high-pressure reactor, which is then sealed and purged with an inert gas. The reactor is subsequently pressurized with hydrogen gas to 50 bar.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 18 hours.

  • Work-up: After carefully venting the hydrogen gas, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in a suitable solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate.

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the substituted piperidine.

Method B: Rhodium-Catalyzed Asymmetric Carbometalation

This modern, multi-step approach provides access to highly enantioenriched 3-substituted piperidines.[7][8] The key step involves a rhodium-catalyzed asymmetric reductive Heck reaction of a dihydropyridine intermediate with a boronic acid, demonstrating excellent enantioselectivity and broad functional group tolerance.[7]

MethodB pyridine Pyridine dihydropyridine Dihydropyridine Intermediate pyridine->dihydropyridine i) Partial Reduction tetrahydropyridine Enantioenriched 3-Aryl-Tetrahydropyridine dihydropyridine->tetrahydropyridine  ii) ArB(OH)₂ [Rh(cod)(OH)]₂ (2.5 mol%) (S)-Segphos, CsOH THP:Toluene:H₂O, 70°C   piperidine Enantioenriched 3-Aryl-Piperidine tetrahydropyridine->piperidine iii) Reduction

Caption: Three-step synthesis of 3-substituted piperidines.

Experimental Protocol: Rh-Catalyzed Asymmetric Carbometalation

This protocol is based on the optimized conditions reported for the key asymmetric carbometalation step.[7]

  • Catalyst Preparation: In a reaction vessel, [Rh(cod)(OH)]₂ (2.5 mol%) and the chiral ligand (S)-Segphos (5.5 mol%) are combined.

  • Reagent Addition: A solvent mixture of THP:toluene:H₂O (1:1:1) is added, followed by the dihydropyridine substrate (1.0 equiv), the arylboronic acid (1.5 equiv), and an aqueous solution of CsOH (2.0 equiv).

  • Reaction Conditions: The reaction mixture is heated to 70°C and stirred until the reaction is complete (as monitored by TLC or LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature and diluted with water and ethyl acetate. The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by flash column chromatography to afford the enantioenriched 3-substituted tetrahydropyridine. The final reduction to the piperidine is carried out using standard procedures (e.g., hydrogenation).

Method C: Three-Component Aza[4+2]/Allylboration Tandem Reaction

This convergent strategy allows for the rapid assembly of polysubstituted piperidines through a one-pot tandem aza[4+2] cycloaddition followed by an allylboration reaction.[9] This method is particularly advantageous for diversity-oriented synthesis, as it combines three distinct components in a single operation to generate molecular complexity with high diastereocontrol.[9]

MethodC cluster_reactants Reactants maleimide N-Substituted Maleimide intermediate Aza[4+2] Adduct maleimide->intermediate Aza[4+2] Cycloaddition borono_diene 4-Borono- hydrazonodiene borono_diene->intermediate Aza[4+2] Cycloaddition aldehyde Aldehyde piperidine Polysubstituted α-Hydroxyalkyl Piperidine aldehyde->piperidine Allylboration intermediate->piperidine Allylboration

Caption: Three-component tandem synthesis of piperidines.

Experimental Protocol: One-Pot Aza[4+2]/Allylboration

The following is a general procedure for the one-pot, three-component synthesis of polysubstituted α-hydroxyalkyl piperidines.[9]

  • Reaction Setup: To a solution of the 4-borono-hydrazonodiene (1.0 equiv) in a suitable solvent (e.g., dichloromethane) is added the N-substituted maleimide (1.1 equiv).

  • Aza-Diels-Alder Reaction: The mixture is stirred at room temperature to facilitate the aza[4+2] cycloaddition. The progress of the reaction is monitored by TLC until the starting materials are consumed.

  • Allylboration: The aldehyde (1.2 equiv) is then added directly to the reaction mixture containing the in situ-generated cycloadduct.

  • Reaction Conditions: The reaction is stirred at room temperature until the allylboration is complete.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous phase is extracted with dichloromethane.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to yield the highly substituted piperidine product.

Conclusion

The synthesis of substituted piperidines can be achieved through a variety of strategic approaches, each with its distinct advantages and limitations. The classical catalytic hydrogenation of pyridines remains a powerful and direct method, especially for large-scale synthesis where stereochemistry is not a primary concern. For applications demanding high stereochemical purity, modern catalytic methods such as the Rh-catalyzed asymmetric carbometalation offer exceptional control over enantioselectivity, providing access to valuable chiral building blocks. Finally, multi-component reactions , like the tandem aza[4+2]/allylboration, excel in rapidly generating molecular complexity from simple starting materials, making them highly suitable for the construction of diverse compound libraries in drug discovery. The choice of synthetic route will ultimately be guided by the specific target molecule, the required level of stereocontrol, and the desired overall efficiency of the synthetic sequence.

References

Comparative Reactivity of 4-Aminopiperidine vs. Other Cyclic Amines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of cyclic amines is crucial for designing and synthesizing novel therapeutics. This guide provides a comparative analysis of the reactivity of 4-aminopiperidine against other common cyclic amines like piperidine, pyrrolidine, and azetidine. The comparison is based on key reactivity parameters, supported by experimental data and detailed protocols for their determination.

Executive Summary

4-Aminopiperidine, a versatile building block in medicinal chemistry, possesses two reactive centers: a secondary endocyclic amine within the piperidine ring and a primary exocyclic amine at the 4-position. The interplay of their basicity and nucleophilicity, influenced by the cyclic structure, dictates its role in chemical synthesis. This guide demonstrates that while the endocyclic amine of 4-aminopiperidine exhibits comparable or slightly lower basicity than piperidine, its nucleophilicity is significantly influenced by the presence of the 4-amino substituent. In general, the reactivity of cyclic amines is governed by a combination of ring strain, hybridization of the nitrogen atom, and steric hindrance.

Comparative Basicity: pKa Values

The basicity of an amine is quantified by the pKa of its conjugate acid. A higher pKa value indicates a stronger base. The basicity of cyclic amines is influenced by the hybridization of the nitrogen lone pair and the ring strain. In strained rings like azetidine, the C-N-C bond angle is compressed, leading to a higher s-character of the lone pair orbital, which in turn lowers basicity. As the ring size increases to piperidine, the bond angles approach the ideal tetrahedral angle, and the basicity increases.

The presence of an amino group in 4-aminopiperidine introduces two basic centers. The endocyclic secondary amine's basicity is expected to be slightly lower than that of piperidine due to the electron-withdrawing inductive effect of the exocyclic amino group. Conversely, the exocyclic primary amine's basicity is influenced by the piperidine ring.

AminepKa of Conjugate Acid
Azetidine11.29
Pyrrolidine11.27
Piperidine11.22[1]
4-Aminopiperidine (Predicted) ~10.37 (overall)
Endocyclic Amine (Estimated)~10.5-11.0
Exocyclic Amine (Estimated)~9.5-10.0

Comparative Nucleophilicity: Kinetic Data

Nucleophilicity refers to the ability of an amine to attack an electrophilic carbon. It generally correlates with basicity, but is also highly sensitive to steric hindrance. For cyclic amines, the accessibility of the nitrogen lone pair is a key determinant of nucleophilicity.

Mayr's nucleophilicity scale provides a quantitative measure of nucleophilic reactivity. The nucleophilicity parameter 'N' is determined from the rate constants of the amine's reaction with a set of standard electrophiles.

AmineMayr's Nucleophilicity Parameter (N) (in CH₃CN)
Pyrrolidine18.58
Piperidine18.13
4-Aminopiperidine Not Experimentally Determined

While specific kinetic data for 4-aminopiperidine is unavailable, we can infer its reactivity. The endocyclic secondary amine is expected to be a potent nucleophile, similar to piperidine. However, the exocyclic primary amine, being less sterically hindered, might exhibit competitive reactivity depending on the electrophile and reaction conditions. In many synthetic applications, the endocyclic nitrogen is found to be more nucleophilic.

Factors Influencing Reactivity

Several factors contribute to the observed differences in reactivity among these cyclic amines:

  • Ring Strain: Smaller rings like azetidine exhibit significant ring strain, which affects the hybridization of the nitrogen and reduces its basicity and nucleophilicity compared to less strained rings like piperidine.

  • Hybridization: The nitrogen atom in saturated cyclic amines is sp³ hybridized. However, the C-N-C bond angles deviate from the ideal 109.5°, leading to changes in the s-character of the lone pair orbital. Increased s-character holds the lone pair closer to the nucleus, decreasing basicity.

  • Steric Hindrance: The accessibility of the nitrogen lone pair is crucial for nucleophilic attack. While the endocyclic amines of these unsubstituted rings are relatively unhindered, substituents on the ring can significantly impact their reactivity. In 4-aminopiperidine, the exocyclic primary amine is less sterically hindered than the endocyclic secondary amine.

  • Inductive Effects: The electron-donating alkyl groups of the ring increase the electron density on the nitrogen, enhancing its basicity. In 4-aminopiperidine, the two amino groups exert a mutual electron-withdrawing inductive effect, slightly reducing the basicity of each other compared to their unsubstituted counterparts.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide detailed methodologies for determining pKa and nucleophilicity.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the amine with a standard acid and monitoring the pH. The pKa is the pH at the half-equivalence point. For a diamine like 4-aminopiperidine, two distinct equivalence points will be observed, corresponding to the protonation of each nitrogen.

Protocol:

  • Preparation of Solutions:

    • Prepare a ~0.01 M solution of the cyclic amine in deionized water.

    • Prepare a standardized ~0.1 M solution of hydrochloric acid (HCl).

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

    • Place a known volume (e.g., 25 mL) of the amine solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution.

  • Titration:

    • Add the HCl solution in small, precise increments (e.g., 0.1 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point(s).

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of HCl added (x-axis) to obtain a titration curve.

    • Determine the equivalence point(s) from the steepest part of the curve(s).

    • The pH at the half-equivalence point(s) corresponds to the pKa value(s) of the amine(s).

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_amine Prepare Amine Solution setup Setup Titration Apparatus prep_amine->setup prep_hcl Prepare HCl Solution prep_hcl->setup titrate Titrate with HCl setup->titrate plot Plot Titration Curve titrate->plot determine_pka Determine pKa plot->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Nucleophilicity by Mayr's Method

This kinetic method involves reacting the amine with a series of standard electrophiles (benzhydrylium ions) and measuring the second-order rate constants (k) using UV-Vis spectrophotometry. The nucleophilicity parameter (N) and a slope parameter (s) are then determined from the linear free energy relationship: log(k) = s(N + E), where E is the known electrophilicity parameter of the reference electrophile.

Protocol:

  • Preparation of Solutions:

    • Prepare stock solutions of the cyclic amines and a series of benzhydrylium tetrafluoroborate salts in a suitable dry solvent (e.g., acetonitrile).

    • The concentrations should be such that under pseudo-first-order conditions (amine in large excess), the reaction half-life is measurable.

  • Kinetic Measurements:

    • Use a stopped-flow or a conventional UV-Vis spectrophotometer with a thermostated cell holder (e.g., at 20 °C).

    • Rapidly mix the amine and electrophile solutions in the spectrophotometer cell.

    • Monitor the disappearance of the colored benzhydrylium ion by recording the absorbance at its λmax over time.

  • Data Analysis:

    • Determine the pseudo-first-order rate constant (k_obs) by fitting the absorbance decay to a single exponential function.

    • Calculate the second-order rate constant (k) by dividing k_obs by the concentration of the amine.

    • Plot log(k) for the reactions with different reference electrophiles against their known E values.

    • The slope of this plot gives the 's' parameter, and the y-intercept allows for the calculation of the 'N' parameter.

mayr_method_workflow cluster_prep Preparation cluster_kinetics Kinetic Measurement cluster_analysis Data Analysis prep_nuc Prepare Nucleophile (Amine) Solution mix Mix Reactants prep_nuc->mix prep_elec Prepare Electrophile Solutions prep_elec->mix monitor Monitor Reaction by UV-Vis mix->monitor calc_k Calculate Rate Constants (k) monitor->calc_k plot Plot log(k) vs. E calc_k->plot determine_N_s Determine N and s plot->determine_N_s

Caption: Workflow for determining nucleophilicity using Mayr's method.

Conclusion

The reactivity of 4-aminopiperidine is a nuanced interplay of the properties of its two distinct amino groups. While its endocyclic amine shares similarities with piperidine, the presence of the exocyclic amine modulates its basicity and presents an alternative, less sterically hindered site for nucleophilic attack. For drug development professionals, this dual reactivity offers a rich platform for scaffold decoration and the synthesis of diverse compound libraries. The provided experimental protocols offer a framework for researchers to quantitatively assess the reactivity of 4-aminopiperidine and other cyclic amines, enabling a more informed approach to reaction design and optimization.

References

Evaluating the performance of different catalysts in reactions with 1-Boc-4-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficiency, selectivity, and yield in the synthesis of complex molecules. This guide provides a comprehensive evaluation of various catalysts in reactions involving 1-Boc-4-aminopiperidine, a crucial building block in medicinal chemistry. We present a comparative analysis of palladium, copper, nickel, rhodium, and ruthenium-based catalytic systems, supported by quantitative data and detailed experimental protocols.

The versatile scaffold of 1-Boc-4-aminopiperidine is frequently employed in the synthesis of a wide array of biologically active compounds. The efficiency of its incorporation into larger molecules heavily relies on the chosen catalytic method. This guide focuses on key transformations such as N-arylation, N-alkylation, and asymmetric hydrogenation, offering a comparative look at the performance of different catalysts.

N-Arylation: A Head-to-Head Comparison of Palladium and Copper

The N-arylation of 1-Boc-4-aminopiperidine is a fundamental carbon-nitrogen (C-N) bond-forming reaction. The two most prominent catalytic systems for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation or Chan-Lam coupling.[1]

Performance Comparison of Catalytic Systems for N-Arylation [1]

ParameterPalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann/Chan-Lam)Key Observations
Catalyst Precursor Pd₂(dba)₃ or Pd(OAc)₂CuIPalladium catalysts are often used at lower loadings.[1]
Catalyst Loading 1-2 mol%5-10 mol%Lower catalyst loading with palladium can be more cost-effective for precious metals.[1]
Ligand Biarylphosphines (e.g., Xantphos, RuPhos)Diamines, Amino Acids (e.g., L-proline)Ligand choice is critical for the efficiency of both systems.[1]
Base NaOtBu, K₂CO₃, Cs₂CO₃K₂CO₃, K₃PO₄Buchwald-Hartwig reactions often employ stronger, non-nucleophilic bases.[1]
Solvent Toluene, Dioxane, THFDMF, DMSOAnhydrous and degassed solvents are crucial for palladium catalysis.[1]
Temperature 80-110 °C100-140 °CPalladium-catalyzed reactions generally proceed at lower temperatures.[1]
Reaction Time 2-12 hours12-24 hoursBuchwald-Hartwig reactions are typically faster.[1]
Typical Yield 70-95%60-85%Yields are highly substrate-dependent and require optimization.[1]
Aryl Halide Scope Chlorides, Bromides, Iodides, TriflatesIodides, Bromides (Chlorides are less reactive)Palladium systems generally exhibit a broader substrate scope.[1]

Nickel-catalyzed N-arylation has emerged as a more cost-effective alternative to palladium. While direct quantitative comparisons with palladium and copper for the N-arylation of 1-Boc-4-aminopiperidine are not as extensively documented, nickel catalysts, often in combination with N-heterocyclic carbene (NHC) ligands, have shown promise in the amination of aryl chlorides under mild conditions.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation[1]

Materials:

  • 1-Boc-4-aminopiperidine

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

  • Add the aryl bromide (1.0 mmol) and 1-Boc-4-aminopiperidine (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Ullmann N-Arylation[1]

Materials:

  • 1-Boc-4-aminopiperidine

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a reaction vial, add CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • Add the aryl iodide (1.0 mmol) and 1-Boc-4-aminopiperidine (1.2 mmol).

  • Add anhydrous DMF (5 mL).

  • Seal the vial and heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualizing the Workflow: Catalyst Screening for Optimal N-Arylation

The following diagram illustrates a logical workflow for screening catalysts and conditions to optimize the N-arylation of 1-Boc-4-aminopiperidine.

Catalyst_Screening_Workflow cluster_start Start cluster_catalyst Catalyst System Selection cluster_pd_optimization Palladium System Optimization cluster_cu_optimization Copper System Optimization cluster_ni_optimization Nickel System Optimization cluster_analysis Analysis and Selection start Define Reaction: 1-Boc-4-aminopiperidine + Aryl Halide catalyst_choice Choose Catalyst System start->catalyst_choice pd_catalyst Palladium-based (Buchwald-Hartwig) catalyst_choice->pd_catalyst High Yield & Broad Scope cu_catalyst Copper-based (Ullmann/Chan-Lam) catalyst_choice->cu_catalyst Cost-Effective ni_catalyst Nickel-based catalyst_choice->ni_catalyst Economical Alternative pd_ligand Screen Ligands (e.g., XPhos, RuPhos) pd_catalyst->pd_ligand cu_ligand Screen Ligands (e.g., L-proline, Diamines) cu_catalyst->cu_ligand ni_ligand Screen Ligands (e.g., NHC, Phosphines) ni_catalyst->ni_ligand pd_base Optimize Base (e.g., NaOtBu, K2CO3) pd_ligand->pd_base pd_solvent Vary Solvent (e.g., Toluene, Dioxane) pd_base->pd_solvent pd_temp Adjust Temperature (80-110 °C) pd_solvent->pd_temp analysis Analyze Results: Yield, Purity, Cost, Time pd_temp->analysis cu_base Optimize Base (e.g., K2CO3, K3PO4) cu_ligand->cu_base cu_solvent Vary Solvent (e.g., DMF, DMSO) cu_base->cu_solvent cu_temp Adjust Temperature (100-140 °C) cu_solvent->cu_temp cu_temp->analysis ni_base Optimize Base (e.g., K3PO4, NaOtBu) ni_ligand->ni_base ni_solvent Vary Solvent (e.g., Toluene, THF) ni_base->ni_solvent ni_temp Adjust Temperature (80-120 °C) ni_solvent->ni_temp ni_temp->analysis decision Select Optimal Conditions analysis->decision decision->catalyst_choice Re-evaluate final_protocol Final Optimized Protocol decision->final_protocol Optimized

Catalyst screening workflow for N-arylation.

Asymmetric Hydrogenation and Other Transformations

While N-arylation is a common reaction, 1-Boc-4-aminopiperidine and its derivatives can undergo a variety of other catalytic transformations.

Rhodium-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines. While direct comparative data for 1-Boc-4-aminopiperidine is scarce, studies on analogous enamides demonstrate that rhodium catalysts with chiral phosphine ligands can achieve high enantioselectivity.

Ruthenium catalysts are known for their utility in C-H activation and transfer hydrogenation reactions. Although specific comparative studies with 1-Boc-4-aminopiperidine are limited, the potential for direct functionalization of the piperidine ring using ruthenium catalysis represents an area of active research.

Catalytic Pathway: Buchwald-Hartwig Amination

The following diagram illustrates the generally accepted catalytic cycle for the Palladium-catalyzed Buchwald-Hartwig N-arylation.

Buchwald_Hartwig_Cycle cluster_cycle center Pd(0)L oxidative_addition Oxidative Addition center->oxidative_addition Ar-X intermediate1 L-Pd(II)(Ar)(X) oxidative_addition->intermediate1 amine_coordination Amine Coordination intermediate1->amine_coordination HNR₂ intermediate2 [L-Pd(II)(Ar)(HNR₂)]⁺X⁻ amine_coordination->intermediate2 deprotonation Deprotonation (Base) intermediate2->deprotonation intermediate3 L-Pd(II)(Ar)(NR₂) deprotonation->intermediate3 reductive_elimination Reductive Elimination intermediate3->reductive_elimination reductive_elimination->center Ar-NR₂

Buchwald-Hartwig catalytic cycle.

Conclusion

The choice of catalyst for reactions involving 1-Boc-4-aminopiperidine is a critical decision that significantly influences the outcome of the synthesis. For N-arylation, palladium-based catalysts, such as those used in the Buchwald-Hartwig amination, generally offer higher yields, shorter reaction times, and a broader substrate scope compared to copper-based systems, albeit at a higher cost.[1] Copper catalysts remain a viable, more economical option, particularly for large-scale syntheses where cost is a primary concern. Nickel catalysis is a promising area for cost-effective C-N bond formation, though its application to this specific substrate is less explored. For other transformations like asymmetric hydrogenation, rhodium and ruthenium catalysts offer unique reactivity, but a direct comparison with palladium and copper for a range of reactions with 1-Boc-4-aminopiperidine warrants further investigation. The provided data and protocols serve as a valuable resource for researchers to make informed decisions in their synthetic endeavors.

References

Spectroscopic Comparison: The Reduction of Acetophenone to 1-Phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the starting material, acetophenone, and the final product, 1-phenylethanol, from a chemical reduction reaction. The transformation of a ketone to a secondary alcohol is a fundamental reaction in organic synthesis, and the spectroscopic changes observed provide clear evidence of this functional group conversion. The supporting data and protocols are intended for researchers, scientists, and professionals in drug development to illustrate how spectroscopic techniques are used to verify reaction outcomes.

Reaction Overview

The reaction involves the reduction of the carbonyl group (C=O) in acetophenone to a hydroxyl group (-OH) in 1-phenylethanol. This is typically achieved using a reducing agent such as sodium borohydride (NaBH₄).

Starting Material: Acetophenone (a ketone) Product: 1-Phenylethanol (a secondary alcohol)

Experimental Protocols

Synthesis of 1-Phenylethanol via Acetophenone Reduction

This protocol is adapted from standard laboratory procedures for the sodium borohydride reduction of ketones.[1]

  • Materials: Acetophenone, Sodium Borohydride (NaBH₄), Ethanol (95%), 3M Hydrochloric Acid (HCl), Diethyl Ether, Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • In a round-bottom flask, dissolve 1.2 g of NaBH₄ in 25 mL of 95% ethanol.

    • Cool the mixture in an ice bath.

    • Slowly add 12 mL of acetophenone to the solution dropwise, ensuring the temperature remains below 50°C.[1]

    • After the addition is complete, allow the mixture to stand at room temperature for 15 minutes.

    • Acidify the mixture by slowly adding 10 mL of 3M HCl to quench the excess NaBH₄.

    • Reduce the volume of the solution by boiling on a hot plate until two distinct layers form.

    • Cool the mixture to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with two portions of diethyl ether (20 mL, then 10 mL).[1]

    • Combine the organic (ether) extracts and dry them over anhydrous magnesium sulfate.

    • Decant the dried ether solution and remove the diethyl ether using a rotary evaporator to yield the crude 1-phenylethanol product.

    • Proceed with spectroscopic analysis.

Spectroscopic Data Acquisition

The following are generalized procedures for obtaining the spectroscopic data presented in this guide.

  • Infrared (IR) Spectroscopy:

    • Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

    • Acquire a background spectrum.

    • Place a small drop of the neat liquid sample (acetophenone or 1-phenylethanol) directly onto the ATR crystal.

    • Acquire the sample spectrum. The data is typically collected over a range of 4000-600 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare the NMR sample by dissolving approximately 10-20 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

    • Insert the sample into the NMR spectrometer.

    • Tune and lock the spectrometer onto the deuterium signal of the solvent.

    • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum using standard instrument parameters.[2]

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

    • Ionize the sample using a method such as Electron Ionization (EI).

    • The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio, and the detector records their relative abundance.[3]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic features that differentiate acetophenone from 1-phenylethanol.

Table 1: Infrared (IR) Spectroscopy Data
Functional Group Acetophenone (Starting Material) 1-Phenylethanol (Product) Interpretation of Change
O-H (Alcohol) Absent~3400-3300 cm⁻¹ (Broad)[4]Appearance of a broad peak confirms the formation of the hydroxyl group.
C=O (Ketone) ~1685 cm⁻¹ (Strong, Sharp)[5][6]AbsentDisappearance of the strong carbonyl peak indicates consumption of the starting material.
C-O (Alcohol) Absent~1100-1000 cm⁻¹[4]Appearance of this peak supports the presence of the C-O single bond in the alcohol.
Table 2: ¹H NMR Spectroscopy Data (Solvent: CDCl₃)
Proton Environment Acetophenone (Starting Material) 1-Phenylethanol (Product) Interpretation of Change
-CH₃ (Methyl) ~2.6 ppm (singlet, 3H)[7]~1.5 ppm (doublet, 3H)[4]The upfield shift and splitting into a doublet indicate the methyl group is now adjacent to a single proton (-CH).
-CH (Methine) Absent~4.9 ppm (quartet, 1H)[4]Appearance of a quartet confirms the reduction of the carbonyl to a methine group adjacent to a methyl group.
-OH (Hydroxyl) Absent~2.0 ppm (singlet, 1H, variable)[4]Appearance of this singlet (which may exchange with D₂O) confirms the presence of the alcohol proton.
Aromatic (C₆H₅) ~7.4-8.0 ppm (multiplet, 5H)[7]~7.2-7.4 ppm (multiplet, 5H)[4]A slight upfield shift is observed as the electron-withdrawing carbonyl group is replaced by the less withdrawing hydroxyl group.
Table 3: ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)
Carbon Environment Acetophenone (Starting Material) 1-Phenylethanol (Product) Interpretation of Change
C=O (Carbonyl) ~198 ppm[8]AbsentDisappearance of the downfield carbonyl signal is the most definitive evidence of reaction completion.
-CHOH (Methine) Absent~70 ppm[4][9]Appearance of this signal in the alcohol region confirms the formation of the new stereocenter.
-CH₃ (Methyl) ~26 ppm[8]~25 ppm[4][9]Minimal change in the methyl carbon chemical shift.
Aromatic (C₆H₅) ~128-137 ppm[8]~125-146 ppm[4][9]Minor shifts in the aromatic region reflect the change in the substituent group.
Table 4: Mass Spectrometry Data (Electron Ionization)
m/z Value Acetophenone (Starting Material) 1-Phenylethanol (Product) Interpretation of Change
Molecular Ion (M⁺) 120[5]122[10][11]The molecular ion peak increases by 2 mass units, corresponding to the addition of two hydrogen atoms.
Key Fragment 105 ([M-15]⁺, loss of ·CH₃)[5]107 ([M-15]⁺, loss of ·CH₃)[10][11]This common fragment also shifts by 2 mass units, consistent with the product structure.
Key Fragment 77 ([C₆H₅]⁺, phenyl cation)[5]77 ([C₆H₅]⁺, phenyl cation)The phenyl cation fragment is common to both structures.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experiment, from the initial chemical reaction to the final spectroscopic analysis and data interpretation.

G cluster_reaction Synthesis cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation start Combine Acetophenone, NaBH4, and Ethanol react Reaction and Quench with HCl start->react extract Workup: Extraction with Diethyl Ether react->extract dry Dry and Evaporate Solvent extract->dry product Isolate Crude 1-Phenylethanol dry->product ir FTIR Spectroscopy product->ir nmr ¹H and ¹³C NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms compare Compare Spectra: Starting Material vs. Product ir->compare nmr->compare ms->compare confirm Confirm Structural Transformation compare->confirm

Caption: Workflow for synthesis and spectroscopic confirmation.

References

A Comparative Purity Analysis of Commercially Available 1-Boc-4-aminopiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact the outcomes of a synthetic route, the reproducibility of experiments, and the impurity profile of final active pharmaceutical ingredients. 1-Boc-4-aminopiperidine hydrochloride is a widely used building block in medicinal chemistry, making the assessment of its purity a crucial step in quality control. This guide provides a comparative overview of the purity of commercially available 1-Boc-4-aminopiperidine hydrochloride, supported by detailed experimental protocols for key analytical methods.

Comparative Purity Data

The following table summarizes hypothetical, yet representative, purity data for 1-Boc-4-aminopiperidine hydrochloride from three different commercial suppliers. This data is intended to illustrate the potential variability that can be observed and to highlight the importance of in-house quality control.

Parameter Supplier A Supplier B Supplier C Specification
Purity by HPLC (% Area) 99.2%98.5%99.5%≥ 98.0%
Identity by ¹H NMR ConformsConformsConformsConforms to structure
Water Content (Karl Fischer) 0.3%0.8%0.2%≤ 1.0%
Residual Solvents (GC-HS) < 0.1%0.2% (Isopropanol)< 0.1%Varies by solvent
Major Impurity 1 0.15%0.4%0.1%Not specified
Major Impurity 2 0.08%0.25%0.05%Not specified

Experimental Protocols

A comprehensive purity assessment of 1-Boc-4-aminopiperidine hydrochloride typically involves a combination of chromatographic and spectroscopic techniques.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC is the primary method for determining the purity and quantifying non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

2. Gas Chromatography-Headspace (GC-HS) for Residual Solvents

GC with a headspace autosampler is used to detect and quantify volatile impurities, such as residual solvents from the synthesis and purification processes.

  • Instrumentation: GC system with a headspace autosampler and a Flame Ionization Detector (FID).

  • Column: DB-624 or similar (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).

  • Carrier Gas: Helium or Hydrogen.

  • Oven Program: 40°C (hold 5 min), then ramp to 240°C at 10°C/min, hold for 5 min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Sample Preparation: Dissolve a known amount of the material in a suitable high-boiling solvent (e.g., DMSO) in a headspace vial.

3. ¹H NMR for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is employed for the structural confirmation of the compound.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent. Acquire a standard ¹H spectrum.

  • Expected ¹H NMR Peaks (in CDCl₃, approximate): δ 4.05 (br s, 1H), 3.10 (m, 2H), 2.85 (m, 2H), 1.85 (m, 2H), 1.45 (s, 9H), 1.40 (m, 2H). Note that peak positions can vary slightly based on solvent and concentration.

Workflow and Decision Making

Effective quality control relies on standardized procedures. The following diagrams illustrate a logical workflow for assessing an incoming chemical lot and a decision-making framework for selecting the appropriate analytical method.

cluster_0 Purity Assessment Workflow start Receive Lot of 1-Boc-4-aminopiperidine HCl visual_inspection Visual Inspection (Color, Appearance) start->visual_inspection hplc Purity by HPLC visual_inspection->hplc nmr Identity by ¹H NMR hplc->nmr gc Residual Solvents by GC-HS nmr->gc kf Water Content by Karl Fischer gc->kf compare Compare Results to Specifications kf->compare decision Accept or Reject Lot? compare->decision accept Accept Lot decision->accept Pass reject Reject Lot decision->reject Fail

Caption: Workflow for the purity assessment of incoming material.

cluster_1 Analytical Method Selection question Analytical Goal purity Determine Overall Purity & Non-Volatile Impurities question->purity Purity identity Confirm Chemical Structure question->identity Identity solvents Quantify Residual Solvents question->solvents Solvents water Measure Water Content question->water Water hplc HPLC-UV purity->hplc nmr ¹H NMR identity->nmr gc GC-HS solvents->gc kf Karl Fischer Titration water->kf

Caption: Decision tree for selecting the appropriate analytical method.

The quality of 1-Boc-4-aminopiperidine hydrochloride directly influences the success of synthetic chemistry projects in research and drug development. While commercial suppliers provide materials to a certain specification, inherent lot-to-lot variability necessitates that laboratories perform their own verification. Implementing a robust quality control process using a combination of HPLC, GC, and NMR analysis ensures that the material meets the standards required for reproducible and reliable scientific outcomes.

Benchmarking new synthetic methods against established routes to piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Piperidine Derivatives: Established Routes vs. New Methods

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a crucial component in a multitude of pharmaceutical agents.[1] The development of efficient and robust synthetic routes to access chiral piperidine derivatives is a significant focus in medicinal and process chemistry. This guide provides a comparative analysis of an established medicinal chemistry route and a modern biocatalytic approach for the synthesis of a key chiral piperidine intermediate used in the production of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor.

Benchmarking Synthetic Strategies for a Niraparib Intermediate

This comparison focuses on the synthesis of the chiral 3-aryl-piperidine core, a key structural motif in Niraparib.[2] We will examine a traditional, established route and a contemporary biocatalytic method, evaluating them on key metrics such as step count, yield, and stereoselectivity.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the quantitative data for the synthesis of the chiral piperidine intermediate via an established route and a newer, biocatalytic approach.

Parameter Established Medicinal Chemistry Route Modern Biocatalytic Route
Key Chiral Separation Method Resolution of Racemic Mixture / SFC PurificationEnantioselective Biocatalytic Reaction
Overall Yield 3-4%[3]Not explicitly stated, but key step yield is 57% from the precursor aldehyde[4]
Number of Steps (Longest Linear Sequence) 7 steps[3]5 steps[2]
Key Reagents/Catalysts Standard organic reagents, Chiral SFCTransaminase (ATA-302), Pyridoxal-5-phosphate[4][5]
Enantiomeric Purity Requires purification to improveHigh e.e. (>98%) in a similar system[2]
Use of Hazardous Reagents May involve reagents like sodium azide in earlier iterations[4][6]Avoids many harsh chemicals like aluminum trichloride used in some traditional routes[2]

Experimental Protocols: A Detailed Look at the Methodologies

Established Route: Medicinal Chemistry Synthesis of Niraparib Intermediate

The established medicinal chemistry route to Niraparib often involves the construction of the racemic piperidine ring followed by a resolution step to isolate the desired (S)-enantiomer. This approach, while effective for initial discovery, can be inefficient for large-scale production due to the loss of 50% of the material as the undesired enantiomer and the need for specialized purification techniques.[3]

Representative Experimental Protocol (Conceptual Outline):

New Method: Biocatalytic Synthesis of a Chiral Piperidinone Intermediate

A more recent and efficient approach utilizes a transaminase-mediated dynamic kinetic resolution to establish the key stereocenter. This method avoids a classical resolution and the use of hazardous reagents that were features of some earlier synthetic routes.[4][7]

Experimental Protocol: Transaminase-Mediated Dynamic Kinetic Resolution

The following protocol describes the synthesis of a key chiral piperidinone intermediate, which is then converted to the desired piperidine derivative.

  • Preparation of the Aldehyde Surrogate (Bisulfite Adduct): An aldehyde precursor is stabilized as a bisulfite adduct. Under the basic conditions of the subsequent transamination reaction, this adduct reverts to the unstable aldehyde in situ.[4]

  • Biocatalytic Dynamic Kinetic Resolution:

    • Reaction Setup: In a buffered solution (pH 10) with DMSO as a co-solvent, the aldehyde surrogate is introduced.

    • Enzymatic Conversion: The transaminase enzyme ATA-302, along with the cofactor pyridoxal-5-phosphate and an amine donor (e.g., isopropylamine), is added to the mixture.[4][5]

    • Reaction Conditions: The reaction is maintained at 45°C for approximately 44 hours.[4]

    • Mechanism: The transaminase selectively converts one enantiomer of the aldehyde to the corresponding amine. The unreacted aldehyde enantiomer is racemized under the reaction conditions, allowing for a theoretical yield of up to 100% of the desired chiral amine.

    • Work-up and Cyclization: Following the enzymatic reaction, the resulting amino aldehyde spontaneously cyclizes to form the chiral piperidinone.

  • Yield: This key biocatalytic step proceeds with a 57% yield from the precursor aldehyde.[4]

Visualizing the Comparison: Synthetic Pathways

The following diagrams illustrate the logical flow of the established and new synthetic strategies.

established_route cluster_start Starting Materials cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution cluster_elaboration Final Steps cluster_product Product start Simple Precursors racemic_synthesis Multi-step synthesis of racemic piperidine derivative start->racemic_synthesis resolution Resolution of Enantiomers (e.g., Chiral SFC) racemic_synthesis->resolution undesired Undesired Enantiomer (Waste) resolution->undesired product Chiral Piperidine Intermediate resolution->product Desired Enantiomer elaboration Further Functionalization product->elaboration

Caption: Established synthetic route to a chiral piperidine intermediate.

new_route cluster_start Starting Materials cluster_biocatalysis Biocatalytic Key Step cluster_cyclization Cyclization cluster_product Product cluster_reduction Further Steps start Racemic Aldehyde Precursor dkr Transaminase-mediated Dynamic Kinetic Resolution (DKR) start->dkr cyclization Spontaneous Cyclization dkr->cyclization product Enantioenriched Piperidinone cyclization->product reduction Reduction to Piperidine product->reduction

Caption: Modern biocatalytic route to a chiral piperidine intermediate.

References

Safety Operating Guide

Proper Disposal of tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride, ensuring compliance and minimizing risk.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1] It may also cause respiratory irritation.[1][2]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses with side shields conforming to EN166.[3]

  • Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[4]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2][4][5] For significant spill cleanup, fire/flame resistant and impervious clothing may be necessary.[4]

  • Respiratory Protection: In areas with dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

Work should be conducted in a well-ventilated area or under a chemical fume hood.[2][5] Avoid generating dust during handling and disposal.[2][3]

II. Chemical and Physical Properties

Understanding the properties of a substance is fundamental to its safe handling and disposal.

PropertyValue
Physical State White powder
Molecular Formula C₁₀H₂₀N₂O₂·HCl
Molecular Weight 200.28 g/mol (free base)
Melting Point/Freezing Point 14°C (lit.) (free base)
Boiling Point 148°C / 0.5 mmHg (lit.) (free base)
Flash Point 107°C (lit.) (free base)
Stability Stable under normal conditions.[5]
Incompatibilities Strong oxidizing agents, strong acids.[3][5]

III. Step-by-Step Disposal Protocol

The primary methods for the disposal of this compound involve chemical destruction or incineration. Do not discharge into sewer systems or allow it to enter the environment.[3][4][5][6]

Step 1: Collection and Containment

  • Carefully collect the waste material, whether it is from a spill or residual product.

  • For spills, sweep up the solid material, avoiding dust formation.[2][3] Use dry clean-up procedures.[2]

  • Place the collected chemical in a suitable, sealed, and clearly labeled container for disposal.[2][4][5][6]

Step 2: Waste Characterization and Segregation

  • Label the waste container with the full chemical name: "this compound".

  • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[3][5]

Step 3: Selection of Disposal Route

  • The recommended disposal method is to send the material to a licensed chemical destruction plant or an approved waste disposal facility.[4][5]

  • Controlled incineration with flue gas scrubbing is another viable option for disposal.[4]

  • Consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor to ensure compliance with all federal, state, and local regulations.[2][3]

Step 4: Packaging and Transportation

  • Package the waste container according to the requirements of your institution and the waste disposal vendor.

  • Transportation of the chemical waste should be done in compliance with relevant regulations (e.g., ADR/RID, IMDG, IATA).[4]

IV. Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area: Alert personnel in the vicinity and ensure the area is well-ventilated.[2]

  • Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the necessary protective equipment.[2]

  • Contain the Spill: Prevent the spillage from entering drains or water courses.[2]

  • Clean-up:

    • Minor Spills: Clean up spills immediately.[2] Use dry methods to sweep or shovel up the material.[2][3] Place it into a clean, dry, sealable, and labeled container for disposal.[2]

    • Major Spills: Alert emergency services.[2] Use dry clean-up procedures and avoid generating dust.[2] Collect the residue and place it in sealed containers for disposal.[2]

  • Decontaminate the Area: After the solid material has been removed, wash the area down with large amounts of water.[2] Prevent runoff from entering drains.[2]

  • Seek Medical Attention if Necessary:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[5] Seek immediate medical attention.[5]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[5][6] Remove contaminated clothing.[5]

    • Inhalation: Move the person to fresh air.[4][5] If breathing is difficult, give oxygen.[4]

    • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and call a physician or poison control center immediately.[4][5]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Collection & Containment cluster_disposal Disposal Pathway A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Collect Waste Material (Residuals or Spill Cleanup) B->C D Place in a Suitable, Sealed, and Labeled Container C->D E Store Temporarily in a Designated Waste Area D->E F Consult Institutional EHS and Local Regulations E->F G Arrange for Pickup by a Licensed Waste Disposal Vendor F->G H Final Disposal: Chemical Destruction or Incineration G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2][3] The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Standards
Eye and Face Protection Chemical Safety GogglesMust conform to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[1] Should be worn at all times in the laboratory.[4]
Face ShieldRecommended when there is a risk of splashing, such as during bulk transfer or reaction quenching.[4][5] To be worn in addition to safety goggles.[5]
Hand Protection Chemical-Resistant GlovesNitrile gloves are suitable for incidental contact.[4] Change gloves immediately if contaminated.[4][6] For prolonged or direct contact, consider double-gloving or using thicker, more resistant gloves.[4] Always inspect gloves before use and wash hands after removal.[6][7]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fastened to protect against accidental spills.[3][8]
Closed-toe Shoes and Long PantsEssential to protect the skin from potential exposure.[4]
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorUse a respirator if working outside of a chemical fume hood or if there is a risk of dust or aerosol formation.[1][9] The type of filter should be appropriate for organic vapors and acid gases.

Operational Plan: Safe Handling Protocol

Safe handling practices are crucial to minimize exposure and prevent accidents.[8] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][8]

Step-by-Step Handling Procedure:

  • Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition. Locate the nearest safety shower and eyewash station.[1]

  • Engineering Controls: All weighing and transfers of the solid material should be conducted in a chemical fume hood to avoid inhalation of dust.[1]

  • Dispensing: Use spark-proof tools and avoid creating dust when handling the solid.[10]

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[8][11]

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1][10] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[1]

Handlin_gWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_safety Locate Safety Equipment (Eyewash, Shower) prep_ppe->prep_safety handle_hood Work in Chemical Fume Hood prep_safety->handle_hood handle_weigh Weigh and Transfer Compound handle_hood->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve post_hygiene Wash Hands Thoroughly handle_dissolve->post_hygiene post_store Store in a Cool, Dry, Well-Ventilated Area post_hygiene->post_store end_op End post_store->end_op start Start start->prep_ppe

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Waste Management Protocol

Proper disposal of chemical waste is essential to prevent environmental contamination and comply with regulations.[8]

Step-by-Step Disposal Procedure:

  • Waste Segregation: Do not mix this compound with other waste streams unless it is part of a reaction mixture.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.[6][7] The container should be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the full chemical name and any associated hazards.

  • Storage of Waste: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of the chemical waste through a licensed and reputable professional waste disposal service.[6][8] Do not dispose of this chemical down the drain.[7][10]

  • Contaminated Materials: Any materials, such as gloves or paper towels, that are contaminated with the compound should be collected in a sealed bag and disposed of as chemical waste.[6]

DisposalWorkflow cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal collect_waste Collect Waste in a Designated Container collect_label Label Container Clearly collect_waste->collect_label store_waste Store in a Secure, Well-Ventilated Area collect_label->store_waste disposal_service Arrange for Professional Waste Disposal store_waste->disposal_service disposal_contaminated Dispose of Contaminated Materials as Chemical Waste disposal_service->disposal_contaminated end_disp End disposal_contaminated->end_disp start_disp Start start_disp->collect_waste

Caption: Workflow for the proper disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。